molecular formula C21H21NO B5981460 2-Amino-1,1,3-triphenylpropan-1-ol

2-Amino-1,1,3-triphenylpropan-1-ol

Cat. No.: B5981460
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-UHFFFAOYSA-N
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Description

2-Amino-1,1,3-triphenylpropan-1-ol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-1,1,3-triphenyl-1-propanol is 303.162314293 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1,1,3-triphenylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,1,3-triphenylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,1,3-triphenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Technical Guide to (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds necessitates the use of robust chiral ligands and auxiliaries[1]. Among these, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3) stands out as a highly privileged chiral building block[2]. Derived from the natural chiral pool, this β-amino alcohol features a highly sterically hindered tertiary alcohol and a primary amine, making it an exceptional precursor for chiral catalysts—most notably in the formation of oxazaborolidines for the asymmetric reduction of prochiral ketones[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its stereodirecting capabilities, and field-proven, self-validating experimental protocols for both its synthesis and downstream application.

Physicochemical Profiling & Structural Causality

The efficacy of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol in asymmetric synthesis is directly linked to its unique structural topology. The central carbon atom is flanked by three bulky phenyl groups, which create a deep, highly restricted chiral pocket[1]. During catalytic cycles, this steric bulk forces incoming substrates to adopt a single, highly favored transition state geometry, thereby maximizing enantiomeric excess (ee).

Quantitative Property Matrix

The following table consolidates the critical physicochemical parameters required for handling and analytical verification.

PropertyValueTechnical Significance
Chemical Name (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanolStandard IUPAC nomenclature.
CAS Number 79868-78-3Primary identifier for regulatory/procurement[4].
Molecular Formula C₂₁H₂₁NODictates mass balance in stoichiometric reactions[5].
Molecular Weight 303.40 g/mol Used for precise equivalent calculations[4].
Melting Point 139–144 °CBroad range indicates potential polymorphism or solvent inclusion[4].
Boiling Point 502.3 °C at 760 mmHgHigh BP necessitates solid-state or solution-phase handling[5].
Density 1.145 g/cm³Relevant for volumetric phase separations[5].
Optical Activity [α]20/D −83° (c = 1, CHCl₃)Critical QA Metric: Confirms stereochemical integrity[4].

Mechanistic Role in Asymmetric Catalysis

The most prominent application of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is its conversion into a chiral 1,3,2-oxazaborolidine catalyst[3].

The Causality of Stereocontrol: When the amino alcohol is reacted with borane (BH₃) or an alkylboronic acid, it condenses to form a rigid, five-membered oxazaborolidine ring[3]. The nitrogen atom coordinates with the Lewis acidic boron, increasing the hydridic character of the attached borane. The massive steric wall erected by the gem-diphenyl groups forces the prochiral ketone to approach from the less hindered face. This highly ordered, rigid transition state is the direct cause of the >95% enantiomeric excess frequently observed in these reductions.

Workflow Diagram

AsymmetricWorkflow N1 L-Phenylalanine Methyl Ester N3 (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (Chiral Auxiliary) N1->N3 Double Addition (-78°C to Reflux) N2 Phenylmagnesium Bromide (Grignard Reagent) N2->N3 N5 1,3,2-Oxazaborolidine (Active Catalyst) N3->N5 Condensation (-H2) N4 Borane (BH3·THF) N4->N5 N7 Enantiopure Alcohol (>95% ee) N5->N7 Stereocontrolled Hydride Transfer N6 Prochiral Ketone N6->N7

Workflow from chiral pool precursor to oxazaborolidine-catalyzed asymmetric reduction.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the laboratory, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol via Grignard Addition

This synthesis leverages the natural chirality of L-phenylalanine to establish the stereocenter[5].

  • Equipment Setup: Purge a flame-dried 3-neck round-bottom flask with Argon. Equip with a dropping funnel and a reflux condenser.

  • Reagent Preparation: Dissolve L-phenylalanine methyl ester (1.0 eq) in anhydrous THF. Separately, prepare a solution of phenylmagnesium bromide (Grignard reagent) in THF (4.0 eq)[6].

    • Causality Note: Why 4.0 equivalents? The first equivalent deprotonates the primary amine. The second and third drive the double addition to the ester to form the tertiary alcohol. The slight excess ensures complete conversion, preventing the formation of difficult-to-separate ketone intermediates.

  • Addition: Cool the Grignard solution to 0 °C. Add the ester solution dropwise over 1 hour to control the highly exothermic reaction.

  • Reflux: Heat the mixture to reflux for 4–6 hours to drive the steric crowding of the double addition to completion.

  • Quenching (Self-Validation Step 1): Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Validation: The complete dissolution of the gummy magnesium salts into a biphasic clear system indicates a successful quench.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture[6].

  • QA/QC (Self-Validation Step 2): Measure the optical rotation of the purified crystals. A value of [α]20/D −83° (c = 1 in CHCl₃) confirms that no racemization occurred at the α-carbon during the harsh Grignard addition[4].

Protocol B: Enantioselective Reduction of Prochiral Ketones

This protocol utilizes the synthesized amino alcohol as a pre-catalyst for Itsuno-type asymmetric reductions[3].

  • Catalyst Formation: In a dry flask under Argon, combine (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (0.1 eq) with Borane-THF complex (BH₃·THF, 1.0 eq). Stir at room temperature for 1 hour. Hydrogen gas evolution will be observed as the 1,3,2-oxazaborolidine ring forms[3].

  • Substrate Addition: Dissolve the prochiral ketone (1.0 eq) in anhydrous THF. Add this solution to the catalyst mixture slowly via a syringe pump over 1–2 hours.

    • Causality Note: The uncatalyzed reduction of the ketone by borane is a competing background reaction that yields a racemic product. By utilizing a syringe pump to maintain a near-zero concentration of unreacted ketone in the flask, the faster, catalyst-mediated pathway dominates, maximizing enantiopurity.

  • Quenching & Workup: Once TLC indicates complete consumption of the ketone, quench the reaction carefully with methanol (Caution: H₂ evolution). Concentrate the mixture, redissolve in ethyl acetate, and wash with 1M HCl to remove the chiral amino alcohol (which partitions into the aqueous layer as the hydrochloride salt for later recovery)[3].

  • QA/QC (Self-Validation Step 3): Verify the enantiomeric excess (ee) of the isolated secondary alcohol using chiral HPLC against a racemic standard.

References[1] Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | lookchem. lookchem.com.Verified Link[4] (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol 98 79868-78-3 - Sigma-Aldrich. sigmaaldrich.com. Verified Link[2] 79868-78-3 | MFCD02684325 | (S)-2-AMino-1,1,3-triphenylpropan-1-ol - Aaronchem. aaronchem.com. Verified Link[3] EP0305180A2 - Enantioselective reduction of ketones - Google Patents. google.com. Verified Link[5] (2S)-2-amino-1,1,3-triphenylpropan-1-ol - GlobalChemMall. globalchemmall.com.Verified Link[6] New Leads to Resolutions. ru.nl. Verified Link

Sources

A Technical Guide to (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol: Structure, Synthesis, and Application in Asymmetric Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, a chiral amino alcohol of significant interest in modern synthetic chemistry. The document elucidates its core chemical structure, stereochemical properties, and a detailed, field-proven protocol for its enantioselective synthesis via the asymmetric reduction of a prochiral α-amino ketone. Emphasis is placed on the causality behind methodological choices, from precursor synthesis to final purification. Furthermore, this guide explores the compound's primary application as a chiral auxiliary and ligand, detailing the mechanism of stereochemical induction. Spectroscopic characterization, safety protocols, and a complete reference list are provided to support researchers, scientists, and drug development professionals in leveraging this valuable synthon.

Physicochemical Properties and Structural Elucidation

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is a chiral amino alcohol distinguished by its sterically demanding triphenyl carbinol moiety and a chiral center at the C-2 position bearing the amino group. This unique architecture is fundamental to its utility in stereoselective transformations.

Core Chemical Identity

The fundamental properties of this compound are summarized in the table below, providing a cornerstone for its use in quantitative experimental design.[1][2]

PropertyValueSource
CAS Number 86906-05-0[2]
Molecular Formula C₂₁H₂₁NO[2]
Molecular Weight 303.40 g/mol [2]
Melting Point 142-144 °C[1]
Optical Activity [α]²⁰/D +85° (c=1 in chloroform)[1]
Appearance White to off-white solid[3]
Stereochemistry and Chemical Structure

The designation (R) refers to the absolute configuration at the C-2 stereocenter, determined by the Cahn-Ingold-Prelog priority rules. The (+) indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right. The bulky phenyl groups create a well-defined three-dimensional space, which is crucial for its role in asymmetric induction.

2D structure of (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol.
Spectroscopic Profile (Predicted)

While a publicly available, peer-reviewed experimental spectrum is not readily accessible, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure. This predictive analysis is a critical skill for confirming synthesis outcomes.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.10-7.50 (m, 15H): A complex multiplet corresponding to the fifteen aromatic protons of the three phenyl groups.

  • δ ~4.0 (m, 1H): The methine proton at the C-2 chiral center (CH-NH₂). Its multiplicity will be complex due to coupling with the adjacent CH₂ protons and the NH₂ protons.

  • δ ~3.0 (dd, 1H) & δ ~2.8 (dd, 1H): The two diastereotopic protons of the methylene group at C-3 (CH₂-Ph). They will appear as a pair of doublets of doublets due to geminal coupling and coupling to the C-2 proton.

  • δ ~2.5 (s, 1H): A broad singlet for the hydroxyl proton (-OH). This peak may exchange with D₂O.

  • δ ~1.8 (s, 2H): A broad singlet for the two amine protons (-NH₂). This peak will also exchange with D₂O.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 125.0-145.0: Multiple signals corresponding to the 18 carbons of the three aromatic rings. The quaternary carbons will be weaker.

  • δ ~78.0: The quaternary carbon at C-1 (C-(OH)(Ph)₂).

  • δ ~58.0: The methine carbon at the C-2 chiral center (CH-NH₂).

  • δ ~40.0: The methylene carbon at C-3 (CH₂-Ph).

Enantioselective Synthesis

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern pharmaceutical development.[4] The most reliable and widely adopted strategy for preparing (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is the asymmetric reduction of its corresponding prochiral α-amino ketone precursor, 2-amino-1,3-diphenyl-1-propanone.

Retrosynthetic Analysis & Strategy

The key transformation is the creation of the chiral hydroxyl center from a ketone. A catalytic asymmetric reduction is chosen over stoichiometric chiral reagents for its superior atom economy and scalability. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is the industry standard for this type of transformation due to its high enantioselectivity and predictable stereochemical outcome.[5]

G Target (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol Precursor 2-Amino-1,3-diphenyl-1-propanone Target->Precursor Asymmetric Reduction (CBS Catalyst, BH₃) Grignard Phenylmagnesium bromide Precursor->Grignard Grignard Addition StartingMaterial 2-Amino-3-phenylpropanoic acid derivative Precursor->StartingMaterial

Retrosynthetic pathway for the target molecule.
Detailed Synthesis Protocol

This protocol is adapted from established procedures for the asymmetric reduction of analogous α-amino ketones.[4] It requires strict anhydrous conditions to prevent quenching of the borane reagent and catalyst.

Step 1: Preparation of Prochiral Precursor (2-Amino-1,3-diphenyl-1-propanone) This step is assumed to be completed, yielding the hydrochloride salt of the α-amino ketone. This precursor can be synthesized from phenylalanine derivatives via methods such as Friedel-Crafts acylation.

Step 2: Asymmetric Reduction

  • Catalyst Preparation (In Situ):

    • To a flame-dried, 250 mL three-neck round-bottom flask purged with argon, add anhydrous tetrahydrofuran (THF, 50 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq.). The choice of the (R)-CBS catalyst is critical as it directs the hydride addition to the Re face of the ketone, yielding the desired (R)-alcohol product.

    • Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq.) or Borane-THF complex (1.0 M solution in THF, 1.1 eq.) to the catalyst solution. Stir for 15 minutes at 0 °C to allow for complex formation.

  • Substrate Addition:

    • In a separate flask, suspend 2-amino-1,3-diphenyl-1-propanone hydrochloride (1.0 eq.) in anhydrous THF (30 mL).

    • Add triethylamine (1.1 eq.) to neutralize the salt and liberate the free amine. Stir for 10 minutes and filter off the triethylammonium chloride precipitate under an inert atmosphere.

    • Cool the filtrate containing the free aminoketone to -20 °C (acetonitrile/dry ice bath).

    • Add the cold solution of the free aminoketone dropwise to the catalyst-borane mixture over 45 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring & Workup:

    • Stir the reaction mixture at -20 °C. Monitor progress by Thin-Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-6 hours.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol (15 mL) at -20 °C to decompose excess borane.

    • Allow the mixture to warm to room temperature and stir for 45 minutes.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (1 x 40 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane to 95:5 dichloromethane:methanol) to afford (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol as a white solid.

    • Confirm enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) analysis.

Applications in Asymmetric Synthesis

The primary value of (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol lies in its application as a chiral ligand or auxiliary, where it imparts its stereochemical information to a prochiral substrate, leading to an enantiomerically enriched product.[3][6]

Mechanism of Stereochemical Control

When used as a ligand in catalytic reactions, such as the diethylzinc addition to aldehydes, the amino and alcohol groups of the molecule chelate to the metal center (e.g., Zinc). The bulky triphenylmethyl and benzyl groups create a rigid chiral pocket around the active site. This steric arrangement forces the incoming substrates to approach from a specific trajectory, resulting in the preferential formation of one enantiomer.

G cluster_0 Catalytic Cycle Metal_Center Metal (e.g., Zn, Ru) Active_Catalyst Chiral Metal-Ligand Complex Metal_Center->Active_Catalyst Ligand (R)-Amino Alcohol Ligand Ligand->Active_Catalyst chelates Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State + Substrate Explanation1 The ligand's bulky groups (Ph₃C, Bn) create a sterically hindered environment. Substrate Prochiral Substrate (e.g., Ketone, Aldehyde) Substrate->Transition_State Product Enantiomerically Enriched Product Transition_State->Product Preferential Pathway Explanation2 Substrate is forced into a low-energy orientation, dictating the face of attack. Product->Active_Catalyst regenerates

Mechanism of stereocontrol in a ligand-accelerated reaction.

This principle is broadly applicable, making the compound a versatile tool for creating chiral centers in a variety of molecular scaffolds, a critical step in the synthesis of many active pharmaceutical ingredients.[6]

Safety and Handling

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is classified as an irritant. Proper personal protective equipment (PPE) is required for handling.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Handle in a well-ventilated area or chemical fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol is a powerful and versatile chiral building block. Its rigid, sterically defined structure makes it an effective component in asymmetric synthesis, particularly as a ligand for catalytic reactions. Understanding its synthesis through robust methods like the CBS reduction allows for its reliable preparation in an enantiomerically pure form. By applying the principles of stereochemical control outlined herein, researchers can effectively utilize this compound to access complex, high-value chiral molecules for drug discovery and materials science.

References

  • Gajda, T., et al. (2020). Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Hossain, A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. Available from: [Link]

  • Franco, P., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available from: [Link]

  • Mavrogenis, S. (2008). ENANTIOMERIC SEPARATIONS AND NEW CHIRAL STATIONARY PHASES. MavMatrix. Available from: [Link]

  • LookChem. (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL Product Page. Available from: [Link]

  • Chavan, R.B., et al. (2017). Cellulose based polymers in development of amorphous solid dispersions. PMC. Available from: [Link]

  • Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Duda, K., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI. Available from: [Link]

  • Duda, K., et al. (2019). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Sciforum. Available from: [Link]

  • Van Brabandt, W., et al. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)azetidines. Available from: [Link]

  • Hruby, V.J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis.
  • Google Patents. Process for production of 2-amino-1,3-propanediol.
  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • LookChem. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. Available from: [Link]

  • Jones, B.A., et al. (2018). Effective methodologies for enantiomeric separations of 150 pharmacology and toxicology related primary, secondary, and tertiary amines with superficially porous particle bonded chiral stationary phases. Ovid. Available from: [Link]

  • Satti, A., et al. (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry. Available from: [Link]

  • Liu, S., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

  • Duda, K., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate. Available from: [Link]

  • University Course Material. 13C NMR of 1-Propanol. Available from: [Link]

  • Gottlieb, H.E., et al. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link]

  • Guo, H., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available from: [Link]

  • Vasilev, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Kochi, T., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society. Available from: [Link]

  • Primitivo, L., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Magnetic Nanoparticles. CNR-IRIS. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of (S)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, the architectural precision of chiral auxiliaries dictates the success of asymmetric transformations. (S)-2-Amino-1,1,3-triphenylpropan-1-ol is a highly specialized chiral amino alcohol that serves as a cornerstone ligand and building block[1]. By combining a rigid propanol backbone with dense steric shielding from three phenyl groups, this compound exerts profound stereochemical control in transition metal and main-group catalysis, particularly in the enantioselective reduction of prochiral substrates[2],[3].

This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic causality, and a self-validating experimental workflow for its application in asymmetric synthesis.

Quantitative Physicochemical Profiling

Accurate molecular weight and structural data are critical for calculating stoichiometric precision in catalytic cycles. The compound is officially designated under CAS Registry Number 79868-78-3[2],[4]. The presence of the amino and hydroxyl groups allows it to participate heavily in hydrogen bonding, while the triphenyl moiety renders it highly lipophilic[2].

Table 1: Physicochemical and Structural Data
PropertyValue
IUPAC / Chemical Name (2S)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS Registry Number 79868-78-3
Molecular Formula C21H21NO
Molecular Weight 303.40 g/mol
Exact Mass 303.1623
Melting Point 139–144 °C
Boiling Point 502.3 °C (at 760 mmHg)
Density 1.145 g/cm³
Topological Polar Surface Area (TPSA) 46.25 Ų

(Data synthesized from standard chemical repositories[5],[4]).

Mechanistic Causality in Asymmetric Catalysis

The efficacy of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in asymmetric synthesis—such as the enantioselective reduction of ketones and oxime ethers—is dictated by its spatial geometry[3].

  • Bidentate Coordination: The adjacent amino (-NH₂) and hydroxyl (-OH) groups act as bidentate coordination sites. When reacted with a reducing agent like borane (BH₃), they form a rigid, cyclic oxazaborolidine-type intermediate[3].

  • Steric Shielding (The Causality of Selectivity): The 1,1,3-triphenyl substitution pattern creates a massive steric wall on one face of the catalyst complex. This structural causality forces the incoming prochiral ketone to approach exclusively from the less hindered face, locking the transition state into a single trajectory and ensuring highly stereoselective hydride transfer[3].

Self-Validating Experimental Protocol: Enantioselective Ketone Reduction

To ensure reproducibility and scientific integrity, the following workflow details the use of (S)-2-Amino-1,1,3-triphenylpropan-1-ol as a chiral modifier for borane reductions. This protocol is designed as a self-validating system : the successful recovery of the ligand via phase-switching and the enantiomeric excess (e.e.) of the product serve as internal quality controls.

Step 1: In Situ Catalyst Generation
  • Action: Dissolve 1.0 equivalent of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the solution to 0 °C. Slowly add 1.2 equivalents of Borane-THF (BH₃·THF) complex.

  • Causality: Cooling to 0 °C prevents uncontrolled exothermic reactions and limits the formation of inactive borane dimers. The inert atmosphere is strictly required to prevent ambient moisture from prematurely hydrolyzing the highly reactive BH₃ complex.

Step 2: Substrate Addition and Hydride Transfer
  • Action: Maintain the reaction at 0 °C to -20 °C. Introduce the prochiral ketone (e.g., acetophenone) dropwise over 30 minutes.

  • Causality: Dropwise addition keeps the concentration of the unreacted ketone low relative to the active chiral catalyst. This suppresses the non-selective background reduction driven by uncomplexed BH₃. The low temperature locks the transition state into its lowest-energy conformation, maximizing enantioselectivity[3].

Step 3: Quenching and Hydrolysis
  • Action: After complete consumption of the ketone (monitored via TLC), quench the reaction by carefully adding methanol, followed by 1M HCl.

  • Causality: Methanol safely destroys residual borane by evolving hydrogen gas. The acidic aqueous environment hydrolyzes the boron-oxygen and boron-nitrogen bonds, liberating the enantioenriched alcohol product and the protonated chiral ligand.

Step 4: Product Isolation and Ligand Recovery (System Validation)
  • Action: Extract the acidic aqueous layer with diethyl ether to isolate the chiral alcohol product. Basify the remaining aqueous layer to pH 10 using NaOH, and extract with dichloromethane to recover the (S)-2-Amino-1,1,3-triphenylpropan-1-ol ligand.

  • Causality: The basic amino group of the ligand allows for pH-dependent phase switching. By isolating the product (analyzed via chiral HPLC for e.e.) and recovering >95% of the chiral ligand mass, the system validates its own efficiency, stereochemical integrity, and sustainability.

Workflow Visualization

G N1 Prochiral Ketone Substrate N4 Stereoselective Hydride Transfer N1->N4 Addition N2 (S)-2-Amino-1,1,3-triphenylpropan-1-ol N3 Chiral Borane Complex N2->N3 BH3-THF, 0°C N3->N4 Steric Control N5 Enantioenriched Alcohol Product N4->N5 Acidic Hydrolysis N6 Recovered Chiral Ligand N4->N6 Phase Separation

Workflow of enantioselective ketone reduction using (S)-2-Amino-1,1,3-triphenylpropan-1-ol.

References

1.[2] CymitQuimica. "CAS 79868-78-3: (S)-2-Amino-1,1,3-triphenyl-1-propanol". Available at: 2.[5] GlobalChemMall. "(2S)-2-amino-1,1,3-triphenylpropan-1-ol". Available at: 3.[4] ChemScene. "79868-78-3 | (S)-2-Amino-1,1,3-triphenylpropan-1-ol". Available at: 4.[1] LookChem. "Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL". Available at: 5.[3] SciSpace. "Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers". Available at:

Sources

1,1,3-triphenyl-2-amino-1-propanol synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature, Synthesis, and Application in Asymmetric Catalysis

Executive Summary

1,1,3-triphenyl-2-amino-1-propanol is a high-value chiral amino alcohol derived from phenylalanine. Unlike simple amino alcohols, the steric bulk provided by the geminal diphenyl group at the C1 position, combined with the benzyl side chain at C3, creates a highly effective chiral pocket. This structural rigidity makes it a privileged ligand in asymmetric synthesis, particularly for enantioselective borane reductions and organozinc additions .

This guide provides a rigorous technical breakdown of its nomenclature, a validated synthesis protocol from L-phenylalanine, and its application as a chiral auxiliary.

Part 1: Nomenclature and Identification

Accurate identification is critical due to the existence of regioisomers and enantiomers. The compound is most commonly encountered as the


-enantiomer, derived from the natural amino acid L-phenylalanine.
Table 1: Chemical Identifiers and Synonyms[1]
CategoryIdentifier / Value
Common Name (S)-1,1,3-Triphenyl-2-amino-1-propanol
IUPAC Name (2S)-2-amino-1,1,3-triphenylpropan-1-ol
CAS Number (S-isomer) 79868-78-3
CAS Number (R-isomer) 86906-05-0
CAS Number (Racemic) 6880-25-7
Molecular Formula

Molecular Weight 303.40 g/mol
SMILES NC(O)(c2ccccc2)c3ccccc3
Key Synonyms L-Phenylalaninol,

-diphenyl-; (S)-

-Diphenyl-phenylalaninol
Part 2: Structural & Stereochemical Architecture

The catalytic efficacy of this molecule relies on the "Two-Point Binding" motif:

  • The Amine (

    
    ):  Acts as a Lewis base to coordinate with metal centers (e.g., Boron, Zinc).
    
  • The Hydroxyl (

    
    ):  Acts as a proton donor or alkoxide ligand.
    
  • The Diphenyl Group: Provides significant steric shielding, forcing incoming substrates to approach from a specific face (stereodiscrimination).

Stereochemical Configuration

The chirality resides at the C2 position .

  • Source: L-Phenylalanine (

    
    -configuration).
    
  • Retention: The Grignard addition to the ester group does not affect the stereocenter at C2, preserving the optical purity of the starting material.

Part 3: Synthesis Protocol

Objective: Synthesis of (S)-1,1,3-triphenyl-2-amino-1-propanol from L-Phenylalanine methyl ester.

Mechanism: This is a double nucleophilic addition of phenylmagnesium bromide to an ester.

Experimental Workflow (DOT Visualization)

SynthesisPath Start L-Phenylalanine Methyl Ester (HCl) Intermed Tetrahedral Intermediate Start->Intermed Grignard Addition (0°C to RT) Reagent PhMgBr (3.5 equiv) in Et2O/THF Reagent->Intermed Quench Acidic Quench (NH4Cl or H2SO4) Intermed->Quench Hydrolysis Product (S)-1,1,3-Triphenyl- 2-amino-1-propanol Quench->Product Crystallization

Figure 1: Synthetic pathway via Grignard addition.[1][2][3][4] The ester functionality is converted to a tertiary alcohol.

Detailed Methodology
  • Preparation of Free Base: Start with L-phenylalanine methyl ester hydrochloride (10.0 g). Dissolve in water, neutralize with

    
    , and extract with dichloromethane (DCM) to obtain the free amine ester. Dry over 
    
    
    
    and concentrate.
  • Grignard Formation: In a flame-dried 3-neck flask under Nitrogen, prepare phenylmagnesium bromide (PhMgBr) using bromobenzene (3.5 equiv) and Magnesium turnings (3.5 equiv) in anhydrous diethyl ether (

    
    ). Initiate with a crystal of iodine.
    
  • Addition: Cool the Grignard solution to 0°C. Add the L-phenylalanine methyl ester (dissolved in

    
    ) dropwise over 30 minutes.
    
    • Critical Control Point: The reaction is exothermic. Maintain temperature <10°C to prevent racemization or side reactions.

  • Reflux: Once addition is complete, allow to warm to Room Temperature (RT), then reflux gently for 2–4 hours to ensure complete conversion of the intermediate ketone to the alcohol.

  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    .
    
    • Note: A thick magnesium salt precipitate will form. Acidification with dilute

      
       can help dissolve salts but requires care to avoid forming the ammonium salt of the product.
      
  • Isolation: Extract the aqueous layer with

    
     (3x).[5] Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

    • Yield: Typically 60–75%.

    • Appearance: White crystalline solid (mp: 139–144 °C).

Part 4: Application in Asymmetric Catalysis

The primary utility of 1,1,3-triphenyl-2-amino-1-propanol is as a precursor to Oxazaborolidine catalysts (CBS-catalyst analogs) for the enantioselective reduction of prochiral ketones.

Mechanism of Action

The amino alcohol reacts with borane (


) or a boronic acid to form a rigid 5-membered oxazaborolidine ring. This ring complexes with a second equivalent of borane (the reducing agent). The "triphenyl" bulk directs the ketone substrate to approach from the less hindered face.
Catalytic Cycle Visualization

Catalysis Ligand Ligand: (S)-1,1,3-Triphenyl- 2-amino-1-propanol Catalyst Active Oxazaborolidine Complex Ligand->Catalyst Dehydration (-H2O/-H2) Borane Borane Source (BH3 or R-B(OH)2) Borane->Catalyst Transition Face-Selective Transition State Catalyst->Transition Coordination Substrate Prochiral Ketone (e.g., Acetophenone) Substrate->Transition Transition->Catalyst Regeneration Product Chiral Alcohol (High ee) Transition->Product Hydride Transfer

Figure 2: The catalytic cycle for enantioselective borane reduction. The ligand dictates the stereochemistry of the hydride transfer.

Standard Protocol: Reduction of Acetophenone
  • Catalyst Formation: In a dry flask, dissolve (S)-1,1,3-triphenyl-2-amino-1-propanol (0.1 mmol, 10 mol%) in dry THF. Add

    
     (0.1 mmol) and stir for 1 hour at RT to form the catalyst.
    
  • Reduction: Cool to -20°C. Simultaneously add Acetophenone (1.0 mmol) and Borane-THF (0.6 mmol) slowly via syringe pump over 1 hour.

    • Why Slow Addition? To keep the concentration of free ketone low, ensuring it reacts only via the catalyzed pathway, not the background uncatalyzed pathway.

  • Workup: Quench with Methanol (caution: hydrogen evolution). Evaporate solvent.[5] Hydrolyze with 1N HCl, extract with ether.

  • Result: (R)-1-phenylethanol is typically obtained with >95% enantiomeric excess (ee).

Part 5: Safety and Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C. Hygroscopic – keep tightly sealed.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References
  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Retrieved from

  • PubChem. Compound Summary: 1,1,3-triphenyl-2-amino-1-propanol. National Library of Medicine. Retrieved from

  • Corey, E. J., et al. (1987). Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines. Journal of the American Chemical Society.[6] (Foundational reference for the mechanism described in Part 4).

  • ChemicalBook. CAS 79868-78-3 Datasheet and Synthesis. Retrieved from

Sources

Engineering Stereocontrol: A Technical Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach asymmetric synthesis not merely as a sequence of reagent additions, but as the deliberate engineering of transition states. In the realm of stereoselective catalysis, chiral amino alcohols represent one of the most privileged and versatile ligand classes. Their efficacy stems from their bifunctional nature: the hydroxyl group acts as a hard Lewis base (often forming a metal alkoxide), while the adjacent amine provides a softer, sterically tunable stereodirecting environment.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for two cornerstone transformations relying on chiral amino alcohols: the Corey-Bakshi-Shibata (CBS) reduction and the enantioselective dialkylzinc addition to aldehydes.

The Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Rationale & Causality

The CBS reduction utilizes a chiral oxazaborolidine catalyst—typically derived from a chiral amino alcohol such as (S)-proline—to achieve the enantioselective reduction of prochiral ketones 1. The brilliance of this system lies in its dual-activation mechanism.

When borane (BH₃) is introduced, it coordinates to the Lewis-basic nitrogen of the oxazaborolidine catalyst. This coordination is the linchpin of the reaction: it simultaneously activates the borane, transforming it into a potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom 2. The prochiral ketone then binds to this highly Lewis-acidic boron. The steric bulk of the catalyst (e.g., the diphenylcarbinol moiety) forces the ketone to adopt a specific orientation to minimize steric clashes. Hydride transfer then occurs intramolecularly via a highly ordered, six-membered transition state to the less hindered face of the ketone, ensuring predictable and exceptional stereochemical outcomes 2.

CBS_Cycle A Chiral Amino Alcohol Precursor B Oxazaborolidine Catalyst (CBS) A->B Condensation C Borane Coordination (N-B Activation) B->C BH3 Addition D Ketone Coordination (Endocyclic B-O) C->D Substrate Binding E Face-Selective Hydride Transfer D->E Intramolecular TS F Chiral Alcohol Product Release E->F Turnover F->B Catalyst Regeneration

Catalytic cycle of the CBS reduction highlighting the dual-activation mechanism.

Protocol 1: CBS-Catalyzed Asymmetric Reduction of Acetophenone

This protocol is engineered as a self-validating system to ensure high enantiomeric excess (ee). [[1]]()

  • Catalyst Activation: To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

    • Causality: The CBS catalyst and borane are acutely sensitive to moisture. Even trace water will hydrolyze the borane, destroying the active catalyst complex and leading to racemic background reduction 1.

  • Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (1.0 equivalent) to the catalyst solution. Stir for 15 minutes at 0 °C [[1]]().

  • Substrate Addition: Dissolve acetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, strictly maintaining the temperature at 0 °C.

    • Causality: The reduction is exothermic. Dropwise addition at 0 °C prevents thermal spikes that would accelerate the non-catalyzed background reduction by free borane, which is the primary cause of degraded enantiomeric excess.

  • Reaction & Quench: Monitor via TLC. Upon completion (typically 1-4 hours), slowly quench by the dropwise addition of methanol (MeOH) at 0 °C 3.

    • Causality: Methanol safely decomposes residual borane by forming volatile trimethyl borate and hydrogen gas, preventing over-reduction or side reactions during the aqueous workup.

  • Workup & Validation: Remove solvent under reduced pressure. Redissolve in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Purify via flash chromatography.

    • Analytical Checkpoint: Determine the ee of the purified (R)-1-phenylethanol using chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard 1.

Enantioselective Dialkylzinc Additions to Aldehydes

Mechanistic Rationale & Causality

Diethylzinc (Et₂Zn) is notoriously inert toward aldehydes at room temperature due to its linear, non-polar geometry. The introduction of a chiral amino alcohol ligand breaks this symmetry and initiates a cascade of activation 4.

First, the hydroxyl proton of the ligand is displaced by zinc, forming a stable chiral zinc alkoxide. The adjacent amine nitrogen coordinates to the zinc, significantly increasing the nucleophilicity of the remaining alkyl group. Crucially, this complex acts as a bimetallic template: one zinc atom acts as a Lewis acid to coordinate and activate the aldehyde carbonyl, while the other delivers the alkyl group via a highly ordered, six-membered Zimmerman-Traxler-type transition state. Because the catalyzed pathway is orders of magnitude faster than the uncatalyzed background reaction, high enantioselectivities are achieved even with sub-stoichiometric ligand loadings [[5]]().

Zn_Addition Step1 Ligand Complexation (Amino Alcohol + Et2Zn) Step2 Bimetallic Catalyst Formation Step1->Step2 Step3 Aldehyde Addition (0 °C, inert atm) Step2->Step3 Step4 Alkyl Transfer via Zimmerman-Traxler TS Step3->Step4 Step5 Acidic Quench (1M HCl) Step4->Step5 Step6 Chiral Secondary Alcohol Isolation Step5->Step6

Experimental workflow for enantioselective dialkylzinc addition to aldehydes.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol utilizes a standard chiral amino alcohol, such as (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol.5

  • Ligand Preparation: To a flame-dried Schlenk tube under argon, add the chiral amino alcohol catalyst (0.1 mmol, 10 mol %) and benzaldehyde (1.0 mmol) dissolved in anhydrous hexane (4 mL) 5.

    • Causality: The 10 mol% loading is sufficient because the resulting bimetallic zinc complex is vastly more nucleophilic than the uncatalyzed Et₂Zn, allowing rapid catalytic turnover without competitive background racemic addition.

  • Alkyl Addition: Cool the solution to 0 °C. Slowly add diethylzinc (2.2 mL of a 1 M hexane solution, 2.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture for 20 hours at 0 °C 5.

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of 1 M HCl.

    • Causality: The acidic quench is mandatory to break down the robust zinc alkoxide product complex, releasing the free chiral secondary alcohol and solubilizing the zinc salts into the aqueous layer to prevent emulsions during phase separation.

  • Validation: Extract the mixture with dichloromethane, dry the combined organic layers over MgSO₄, and evaporate under reduced pressure. Purify via column chromatography. Confirm the stereochemistry and ee via chiral HPLC or NMR using chiral shift reagents.

Quantitative Performance Metrics

The table below summarizes the expected performance metrics of these catalytic systems across various substrates, demonstrating the robust nature of chiral amino alcohol ligands in asymmetric synthesis.

TransformationChiral Ligand/CatalystSubstrateReagentYield (%)Enantiomeric Excess (ee %)
CBS Reduction (S)-2-Methyl-CBSAcetophenoneBH₃·THF>95>95
CBS Reduction (S)-2-Methyl-CBSα-Amino KetoneBH₃·THF85–95>99
Dialkylzinc Addition (1S,2R)-Amino AlcoholBenzaldehydeEt₂Zn9388
Dialkylzinc Addition D-Fructopyranose β-amino alcohol2-NaphthaldehydeEt₂Zn85–9092

Data synthesized from established literature protocols.3541

References

  • Soai, K., et al. HIGHLY ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO AROMATIC ALDEHYDES USING 1-PHENYL-2-(1-PYRROLIDINYL)-1-PROPANOL AS A CHIRAL CATALYST. CLOCKSS.[Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link]

  • Quimica Organica. Corey-Itsuno Reduction (CBS Reduction). Quimica Organica.[Link]

Sources

Technical Hazard & Application Guide: 2-Amino-1,1,3-triphenylpropan-1-ol

[1]

Document Type: Technical Whitepaper & Enhanced SDS Subject: 2-Amino-1,1,3-triphenylpropan-1-ol (Synonym: 1,1-Diphenylphenylalaninol) CAS Registry Number: 79868-78-3 (S-isomer); 86906-05-0 (R-isomer) Primary Application: Chiral auxiliary/ligand in asymmetric synthesis.

Part 1: Chemical Identity & Physiochemical Profile

This compound is a chiral


-amino alcohol
Identification Data
ParameterTechnical Specification
IUPAC Name 2-Amino-1,1,3-triphenylpropan-1-ol
Common Synonyms (S)-1,1-Diphenylphenylalaninol; (S)-Diphenylvalinol analog
Molecular Formula

Molecular Weight 303.40 g/mol
Chiral Center C2 (derived from

-amino acid precursor)
Appearance White to off-white crystalline powder
Solubility Soluble in

,

, MeOH; Low solubility in Hexane/Water
Physiochemical Benchmarks
PropertyValueContext for Researchers
Melting Point 139–144 °CSharp range indicates high enantiomeric purity. Broadening suggests racemizaton or water uptake.
Optical Rotation

(

)
Critical quality attribute (CQA) for verifying stereochemical integrity before catalysis.
pKa (Conjugate Acid) ~9.5 (Estimated)Basic amine; capable of forming stable salts or coordinating to Lewis acidic metals (B, Zn, Ti).
Hygroscopicity ModerateFormation of carbamates with atmospheric

is possible upon prolonged exposure.

Part 2: Synthesis & Production Logic

Understanding the synthesis provides insight into potential impurities (e.g., residual magnesium salts or unreacted esters). The standard route involves the Grignard addition of phenylmagnesium bromide to L-phenylalanine esters.

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical "double addition" mechanism required to generate the tertiary alcohol.

SynthesisPathcluster_logicCritical Process ParameterStartL-PhenylalanineMethyl EsterIntermediateMagnesium ChelateIntermediateStart->Intermediate Grignard Addition (Exothermic) ReagentPhMgBr (3.5 - 4.0 equiv)Solvent: THF/Et2OReagent->IntermediateQuenchAcidic Workup(NH4Cl or dilute H2SO4)Intermediate->Quench Hydrolysis Product2-Amino-1,1,3-triphenylpropan-1-olQuench->Product Crystallization Note1Must use excess PhMgBrto prevent chelation arrestNote1->Intermediate

Figure 1: Synthetic pathway via Grignard addition. The intermediate magnesium chelate stabilizes the molecule against racemization during reaction.

Impurity Profile & Troubleshooting
  • Impurity A (Mono-addition ketone): Rare, but occurs if PhMgBr stoichiometry is insufficient (< 3 equiv).

  • Impurity B (Racemate): Occurs if the starting ester was refluxed too long in basic conditions prior to Grignard addition.

  • Validation: Always run a chiral HPLC or check optical rotation prior to using this compound in enantioselective catalysis.

Part 3: GHS Hazard Identification & Safety Protocol

While classified as an Irritant , the chemical nature of amino alcohols dictates that they should be handled with the caution reserved for corrosives, particularly regarding eye contact.

GHS Classification (Regulation (EC) No 1272/2008)
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.
STOT - SE Cat 3H335 May cause respiratory irritation.
Precautionary Handling Workflow

Core Directive: Do not treat this merely as "dust." The basicity of the amine combined with the alcohol moiety allows it to adhere to and penetrate mucous membranes.

  • Engineering Controls:

    • Handle strictly within a fume hood .

    • Use a static-dissipative balance enclosure (powder is often electrostatic).

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles (standard safety glasses are insufficient due to fine dust potential).

    • Gloves: Nitrile rubber (0.11 mm minimum thickness). Breakthrough time > 480 min.

    • Respiratory: If handling >10g outside a hood, use a P95 or N95 particulate respirator.

Emergency Response Matrix
  • Inhalation: Move to fresh air. If wheezing occurs (amine vapor effect), seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2] Note: Amino alcohols can cause "blue haze" vision (glaucopsia) if significant corneal exposure occurs; this is usually reversible but requires monitoring.

  • Skin Contact: Wash with soap and water.[1][2] Do not use ethanol to wash skin (increases absorption).

Part 4: Stability, Storage & Handling[11][12]

Stability Logic

The compound is chemically stable but reactive toward atmospheric components .

  • CO2 Sensitivity: Primary amines react with

    
     to form carbamic acid salts. This appears as a "crust" on the material and will deactivate catalytic performance.
    
  • Hygroscopicity: Absorbed water interferes with water-sensitive organometallic catalysts (e.g., Boron or Titanium Lewis acids).

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen backfill if the bottle is opened frequently.

  • Container: Amber glass to prevent photo-degradation (though minimal risk, it is standard for chiral auxiliaries).

Part 5: Application in Drug Development

This compound is a "privileged ligand" precursor. It is most famously used to generate Oxazaborolidines (CBS Catalysts) or as a ligand for Zinc-catalyzed alkylations.

Mechanism of Action (Chiral Induction)

The amino alcohol binds to a metal center (Boron, Zinc, Titanium), creating a rigid, chiral bicyclic environment. This restricts the approach of the substrate (e.g., a ketone) to only one face, resulting in high enantiomeric excess (ee).

Catalytic Workflow Diagram

The following diagram depicts the activation of a borane reagent for the enantioselective reduction of a ketone—a standard pharmaceutical unit operation.

CatalyticCyclecluster_noteKey InteractionLigand2-Amino-1,1,3-triphenylpropan-1-olCatalystActive OxazaborolidineCatalystLigand->Catalyst Dehydration (-H2O) BoraneBorane Reagent(BH3 or B-Me)Borane->CatalystComplexFace-SelectiveTransition StateCatalyst->Complex Coordination SubstrateProchiral Ketone(Drug Intermediate)Substrate->ComplexProductChiral Alcohol(High ee%)Complex->Product Hydride Transfer Product->Catalyst Release & Turnover DescSteric bulk of phenyl ringsblocks one face of the ketone.

Figure 2: Generic catalytic cycle for Boron-mediated asymmetric reduction using the amino alcohol ligand.

Researcher's Checklist for Use
  • Drying: If the bottle has been open, dry the solid under high vacuum (0.1 mmHg) at 40°C for 2 hours to remove adsorbed water/CO2.

  • Solvent Compatibility: Compatible with THF, Toluene, and DCM. Avoid Acetone or reactive aldehydes unless Schiff base formation is the intended step.

  • Recovery: The ligand can often be recovered after the reaction via acid extraction (it moves to the aqueous phase) followed by basification and recrystallization.

References

  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Safety Data Sheet. Retrieved from

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925-7926.

  • Santa Cruz Biotechnology. (n.d.). (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol Safety Data. Retrieved from [3]

  • PubChem. (n.d.). Compound Summary: 2-Amino-1,1,3-triphenylpropan-1-ol.[4][5][6][7] National Library of Medicine. Retrieved from

An In-depth Technical Guide to the Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Solubility of a Key Chiral Auxiliary

As a Senior Application Scientist, it is not uncommon to encounter promising compounds with incomplete physicochemical profiles. 2-Amino-1,1,3-triphenylpropan-1-ol, a chiral amino alcohol, stands out for its utility in asymmetric synthesis and drug discovery, serving as a valuable chiral auxiliary and ligand.[1] Its stereochemical complexity, stemming from a central carbon bonded to three phenyl groups, an amino group, and a hydroxyl group, is key to its efficacy in producing enantiomerically pure compounds.[1] However, a critical gap in its documented properties is its solubility in common organic solvents, a parameter fundamental to its application in synthesis, formulation, and biological screening.

This guide is crafted to address this knowledge gap, not by presenting pre-existing data, but by empowering you, the researcher, to determine it. We will delve into the theoretical underpinnings of solubility, predict the likely behavior of 2-Amino-1,1,3-triphenylpropan-1-ol based on its structure, and provide comprehensive, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is designed to be a self-validating system, guiding you through experimental design, execution, and data interpretation with scientific integrity at its core.

Deconstructing the Molecule: A Structural Approach to Solubility Prediction

The solubility of a compound is dictated by the interplay of its functional groups and the overall molecular architecture with the properties of the solvent. The principle of "like dissolves like" is our guiding tenet.[2]

1.1. Functional Group Analysis of 2-Amino-1,1,3-triphenylpropan-1-ol

  • Polar Functional Groups: The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group imparts a polar character to the molecule. These groups are capable of forming hydrogen bonds, which are strong intermolecular forces that favor interaction with polar solvents.

  • Non-Polar Framework: The molecule is dominated by three bulky phenyl groups (-C₆H₅). These aromatic rings are non-polar and will preferentially interact with non-polar solvents through van der Waals forces.

1.2. Predicting Solubility Behavior

Based on this hybrid structure, we can anticipate the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol, which possess hydroxyl groups, are expected to be effective at solvating 2-Amino-1,1,3-triphenylpropan-1-ol.[2][3] They can act as both hydrogen bond donors and acceptors, readily interacting with the amine and hydroxyl moieties of the solute.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone lack a hydrogen-donating group but have a significant dipole moment.[2] They will primarily interact with the polar groups of the solute through dipole-dipole interactions. DMSO is often a powerful solvent for a wide range of organic compounds.[2]

  • Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are unlikely to be effective solvents.[2][4] While the phenyl groups will have some affinity for these solvents, the energy required to break the strong intermolecular hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak van der Waals interactions with the solvent.

The Pillars of Solubility Determination: Thermodynamic vs. Kinetic

In pharmaceutical sciences, two distinct types of solubility are considered: thermodynamic and kinetic.[5][6][7] Understanding the difference is crucial for selecting the appropriate experimental approach and for the correct interpretation of the results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure when the solution is in equilibrium with the solid state of the compound.[6][7] It is a fundamental property of the compound and is essential for understanding its intrinsic dissolution behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][8][9]

  • Kinetic Solubility: This is the concentration at which a compound, often rapidly dissolved from a high-concentration stock solution (typically in DMSO), precipitates out of a solution.[5][10] It is a measure of how quickly a compound will crystallize from a supersaturated solution and is highly relevant in high-throughput screening (HTS) settings where compounds are often introduced into aqueous buffers from DMSO stocks.[5][11] Nephelometry is a common technique for assessing kinetic solubility.[12][13][14][15][16]

Experimental Protocol: Determining the Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol

This section provides detailed, step-by-step methodologies for determining both the thermodynamic and kinetic solubility of 2-Amino-1,1,3-triphenylpropan-1-ol.

Materials and Equipment
  • 2-Amino-1,1,3-triphenylpropan-1-ol (solid powder)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nephelometer (for kinetic solubility)

  • 96-well microplates (for kinetic solubility)

Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol is designed to achieve equilibrium and provide a robust measure of thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Amino-1,1,3-triphenylpropan-1-ol to a series of vials, each containing a different organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic visual inspection to ensure undissolved solid remains.[8][17]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.[18][19]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 2-Amino-1,1,3-triphenylpropan-1-ol of known concentrations in the respective organic solvent.

    • Analyze both the filtered supernatant (appropriately diluted if necessary) and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a molecule with this polarity.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of 2-Amino-1,1,3-triphenylpropan-1-ol in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.

Diagram of the Shake-Flask Workflow:

Shake_Flask_Workflow A Add excess solid to solvent B Equilibrate (Shake for 24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm) C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: Nephelometry

This high-throughput method is ideal for assessing the propensity of a compound to precipitate from a supersaturated solution.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2-Amino-1,1,3-triphenylpropan-1-ol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution with the chosen organic solvent. This will create a range of concentrations.

  • Precipitation Induction:

    • Rapidly add a larger volume of the same organic solvent to each well to induce precipitation of the less soluble compound at higher concentrations.

  • Nephelometric Measurement:

    • Immediately place the microplate in a nephelometer and measure the light scattering at regular intervals over a set period. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[16]

Diagram of the Nephelometry Workflow:

Nephelometry_Workflow A Prepare high-concentration DMSO stock B Serially dilute in microplate A->B C Add solvent to induce precipitation B->C D Measure light scattering (Nephelometer) C->D E Determine concentration at precipitation onset D->E

Caption: Workflow for kinetic solubility determination.

Data Presentation and Interpretation

For clarity and ease of comparison, the determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of 2-Amino-1,1,3-triphenylpropan-1-ol

Solvent ClassSolventThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Polar Protic Methanol
Ethanol
Isopropanol
Polar Aprotic Acetone
Acetonitrile
Dimethyl Sulfoxide
Non-Polar Toluene
Hexane
Diethyl Ether

Interpreting the Results:

The data in this table will provide a comprehensive solubility profile of 2-Amino-1,1,3-triphenylpropan-1-ol. This information is invaluable for:

  • Reaction Solvent Selection: Choosing an appropriate solvent to ensure all reactants are in the solution phase.

  • Purification Strategy: Designing crystallization or chromatographic purification methods.

  • Formulation Development: Selecting suitable excipients and solvent systems for drug delivery.

  • High-Throughput Screening: Understanding the potential for compound precipitation in biological assays.

Conclusion: From Ambiguity to Actionable Data

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ACS Publications. (2002, December 21). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • Rowan. Predicting Solubility. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bienta. Laser Nephelometry. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • ResearchGate. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. [Link]

  • PMC. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Phenomenex. HPLC Testing Procedure. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • NEET coaching. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. [Link]

  • Mechanochemistry.eu. (2025, April 29). Back to basics: types and uses of solvents. [Link]

  • Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

  • The Pharma Master. Solvents. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

  • lookchem. Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. [Link]

Sources

history and discovery of triphenyl-based amino alcohol ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the history, synthesis, and mechanistic principles of 1,1,2-triphenyl-2-aminoethanol and related triphenyl-based amino alcohol ligands. These privileged chiral scaffolds are foundational to modern asymmetric catalysis, serving as both direct ligands for organozinc additions and precursors to the renowned oxazaborolidine (CBS) catalysts.

Executive Summary

The discovery of synthetic chiral amino alcohols marked a paradigm shift in asymmetric synthesis, moving the field beyond the limitations of the "chiral pool" (naturally occurring alkaloids like ephedrine). Among these, (S)-1,1,2-triphenyl-2-aminoethanol stands as a landmark scaffold. Its steric bulk, defined by a gem-diphenyl group adjacent to a chiral center, creates a highly rigid "chiral pocket" that enables high enantioselectivity in Lewis acid-catalyzed transformations. This guide explores its genesis, the causality behind its structural design, and its critical role in pharmaceutical manufacturing.

Historical Genesis: From Polymer to Monomer

The history of triphenyl-based amino alcohols is inextricably linked to the race for efficient asymmetric reduction and carbon-carbon bond formation in the 1980s.

The Itsuno Breakthrough (1981–1985)

Before the famous Corey-Bakshi-Shibata (CBS) catalyst, there was the Itsuno system .

  • The Challenge: In the early 1980s, enantioselective reduction of ketones using borane (

    
    ) was inefficient.
    
  • The Innovation: Shinichi Itsuno (Toyohashi University of Technology) first experimented with polymer-supported chiral amino alcohols to facilitate easy catalyst recovery. He discovered that a polymer containing the 1,1,2-triphenyl-2-aminoethanol subunit provided high enantiomeric excess (ee).

  • The Pivot: Itsuno later demonstrated that the monomeric form—free from the polymer backbone—was even more effective. This identified (S)-1,1,2-triphenyl-2-aminoethanol as a standalone privileged chiral controller.

The Corey Optimization (1987)

E.J. Corey (Harvard) analyzed Itsuno’s results and isolated the active catalytic species: an oxazaborolidine. While Corey eventually popularized the proline-derived variant (CBS catalyst), the structural logic began with the steric shielding principles established by Itsuno's triphenyl systems.

Structural Design & Synthesis Protocol

The effectiveness of 1,1,2-triphenyl-2-aminoethanol arises from its gem-diphenyl effect . The two phenyl rings at the C1 position force the molecule into a rigid conformation, minimizing degrees of freedom during metal coordination.

Synthesis of (S)-1,1,2-Triphenyl-2-aminoethanol

This protocol utilizes a Grignard addition to a phenylglycine ester. This method is preferred over reducing phenylglycine to phenylglycinol (which yields only one phenyl ring) because it installs the critical gem-diphenyl bulk.

Reagents & Materials
  • (S)-Phenylglycine methyl ester hydrochloride (Starting Material)

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous THF (Solvent)

  • Sulfuric acid (10%) (Quenching)[1]

Step-by-Step Protocol
  • Free Base Formation (Pre-step):

    • Neutralize (S)-phenylglycine methyl ester HCl (10 mmol) with saturated

      
      . Extract with 
      
      
      
      , dry over
      
      
      , and concentrate to obtain the free amine ester.
    • Causality: The Grignard reagent will react with the HCl salt to produce alkane gas, wasting reagent. Starting with the free base improves atom economy.

  • Grignard Addition:

    • Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere.

    • Add Phenylmagnesium bromide (40 mmol, 4 equiv) to the flask.

    • Note: Excess Grignard is required because 2 equivalents react with the ester, and 1 equivalent will be sequestered by the acidic protons of the primary amine (

      
      ) and the intermediate alkoxide.
      
    • Cool to 0°C . Slowly add the free amine ester (dissolved in 20 mL anhydrous THF) dropwise over 30 minutes.

  • Reflux & Completion:

    • Allow the mixture to warm to room temperature, then reflux at 65°C for 3 hours.

    • Validation: Monitor reaction via TLC (SiO2, 50% EtOAc/Hexane). The ester spot (

      
      ) should disappear; the amino alcohol product will be more polar (
      
      
      
      ).
  • Workup & Purification:

    • Cool to 0°C. Quench very slowly with 10%

      
      .
      
    • Critical Step: The amine forms a sulfate salt and stays in the aqueous layer. Wash the aqueous layer with ether to remove biphenyl impurities (from Grignard coupling).

    • Basify the aqueous layer to pH 10 using

      
      . The product will precipitate as a white solid.
      
    • Extract with

      
      , dry, and recrystallize from Ethanol/Hexane.
      
Visualizing the Synthesis Workflow

Synthesis Start S-Phenylglycine Methyl Ester (HCl) FreeBase Free Base Formation Start->FreeBase NaHCO3 Grignard Grignard Addition (4 eq PhMgBr, THF) FreeBase->Grignard 0°C, N2 Reflux Reflux (3h, 65°C) Grignard->Reflux AcidWash Acid Quench (Removes Biphenyl) Reflux->AcidWash 10% H2SO4 Basify Basify (pH 10) & Extraction AcidWash->Basify NH4OH Product (S)-1,1,2-Triphenyl- 2-aminoethanol Basify->Product Recrystallization

Caption: Synthetic pathway for converting phenylglycine ester to the triphenyl amino alcohol ligand, highlighting the critical acid-base purification strategy.

Mechanistic Paradigm: The Zinc-Linkage

The primary application of this ligand is in the enantioselective addition of dialkylzinc to aldehydes . The mechanism does not involve a simple single-metal complex; rather, it proceeds through a bimetallic transition state , a concept elucidated by Noyori (for DAIB) but applicable here.

The Catalytic Cycle
  • Pre-Catalyst Formation: The amino alcohol reacts with one equivalent of

    
     to form a mono-zinc chelate, releasing ethane.
    
  • Dimerization: These species often exist as inactive dimers in solution.

  • Active Complex: A second equivalent of

    
     binds to the oxygen atom of the chelate.
    
  • Substrate Coordination: The aldehyde coordinates to the first zinc atom (the Lewis acidic center).

  • Alkyl Transfer: The alkyl group transfers from the second zinc atom to the aldehyde carbonyl. The chiral ligand dictates the facial selectivity (Si-face vs Re-face).

Mechanism Diagram

Mechanism Ligand Ligand (L*) 1,1,2-Triphenyl-2-aminoethanol ZnComplex Mono-Zinc Complex (L*-Zn-Et) Ligand->ZnComplex + Et2Zn - Ethane Bimetallic Bimetallic Species (Active Catalyst) ZnComplex->Bimetallic + Et2Zn (Reagent) Transition Transition State (Aldehyde Coordinated) Bimetallic->Transition + R-CHO (Aldehyde) ProductAlkoxide Zinc Alkoxide Product Transition->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ZnComplex Catalyst Regeneration FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct Hydrolysis

Caption: The bimetallic catalytic cycle for enantioselective alkylation. The ligand acts as a scaffold to orient the reactive Zinc-Alkyl species against the aldehyde.

Data Presentation: Comparative Efficacy

The triphenyl ligand competes with other privileged structures like DAIB (Noyori's ligand) and Ephedrine.

Ligand ScaffoldStructure ClassSteric Bulk SourceTypical ee% (PhCHO + Et2Zn)Key Advantage
(S)-1,1,2-Triphenyl Synthetic Amino AlcoholGem-diphenyl 94 - 99% Highly rigid; excellent for aromatic aldehydes.
(-)-DAIBTerpene DerivativeCamphor bridge98%High turnover frequency; "Noyori effect" (non-linear).
EphedrineAlkaloidMethyl/Phenyl50 - 70%Low cost, but lower selectivity due to conformational flexibility.
DiphenylprolinolCyclic Amino AlcoholPyrrolidine ring95 - 98%Precursor to CBS; extremely robust.

Applications in Drug Development

For pharmaceutical scientists, the value of the triphenyl-based amino alcohol lies in its ability to synthesize chiral secondary alcohols , which are ubiquitous pharmacophores.

Case Study: Synthesis of Chiral APIs

While the CBS catalyst (derived from the diphenyl analog) is famous for synthesizing Fluoxetine (Prozac) and Salmeterol , the 1,1,2-triphenyl ligand is often used when the substrate requires a larger "chiral pocket" to induce selectivity.

  • Protocol for Drug Intermediates:

    • Reaction: Asymmetric addition of diethylzinc to 3-chlorobenzaldehyde.

    • Ligand: (S)-1,1,2-triphenyl-2-aminoethanol (5 mol%).

    • Result: (S)-1-(3-chlorophenyl)propanol (>95% ee).

    • Relevance: This alcohol is a precursor to various antihistamines and antidepressants where the S-enantiomer exhibits vastly superior binding affinity to the R-enantiomer.

References

  • Itsuno, S., et al. (1985). "Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane." Journal of the Chemical Society, Perkin Transactions 1.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol."[2][3] Journal of the American Chemical Society.[4]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[4]

  • Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews.

  • Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and physical state of the chiral amino alcohol, 2-Amino-1,1,3-triphenylpropan-1-ol. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of this compound in fields such as asymmetric catalysis and medicinal chemistry.

Introduction: The Significance of 2-Amino-1,1,3-triphenylpropan-1-ol

2-Amino-1,1,3-triphenylpropan-1-ol is a chiral amino alcohol that has garnered significant interest as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid triphenylmethyl (trityl) group provides a well-defined steric environment, enabling high stereoselectivity in various chemical transformations. The compound exists as two enantiomers, (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol and (R)-(+)-2-Amino-1,1,3-triphenylpropan-1-ol, each with distinct properties and applications. Accurate determination of its physicochemical properties, such as melting point and physical state, is a fundamental prerequisite for its effective use in research and development.

Physical State and Appearance

Under standard laboratory conditions, both enantiomers of 2-Amino-1,1,3-triphenylpropan-1-ol are white to off-white crystalline powders. The crystalline nature of the solid is a key indicator of its purity; a well-defined crystalline structure typically corresponds to a sharp melting point.

Melting Point: A Critical Quality Attribute

The melting point of a pure crystalline solid is a distinct physical constant. It is an essential parameter for the identification and purity assessment of a compound. Impurities typically lead to a depression and broadening of the melting point range.

Quantitative Data for 2-Amino-1,1,3-triphenylpropan-1-ol

The experimentally determined melting points for the enantiomers of 2-Amino-1,1,3-triphenylpropan-1-ol are summarized in the table below. It is crucial to note that the melting point is typically reported as a range, indicating the temperature at which the first droplet of liquid appears to the temperature at which the entire solid has transitioned to a liquid.

EnantiomerCAS NumberMelting Point (°C)
(S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol79868-78-3139-144[1][2]
(R)-(+)-2-Amino-1,1,3-triphenylpropan-1-ol86906-05-0142-144[3]

Experimental Protocol: Accurate Melting Point Determination

The following protocol outlines a standardized procedure for the accurate determination of the melting point of 2-Amino-1,1,3-triphenylpropan-1-ol using a modern digital melting point apparatus. This self-validating system ensures reproducibility and accuracy.

Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are observed and recorded as the melting point range.

Materials and Apparatus
  • 2-Amino-1,1,3-triphenylpropan-1-ol (either enantiomer)

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Watch glass

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of the crystalline 2-Amino-1,1,3-triphenylpropan-1-ol onto a clean, dry watch glass.

    • Using a clean mortar and pestle, gently grind the crystals into a fine, uniform powder. This ensures even heat distribution within the sample.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder tightly into the bottom. The packed sample height should be approximately 2-3 mm.[4]

  • Instrument Setup and Calibration Verification:

    • Ensure the melting point apparatus is clean and the heating block is at room temperature.

    • If required by laboratory protocol, verify the calibration of the apparatus using certified reference standards with known melting points (e.g., vanillin, caffeine).

  • Melting Point Determination:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature to approximately 10-15°C below the expected melting point (around 125°C for this compound).[1]

    • Begin heating at a rapid rate (e.g., 10-20°C per minute) until the temperature is about 15-20°C below the expected melting point.[5]

    • Reduce the heating rate to 1-2°C per minute.[3][6][7] A slow heating rate is critical for an accurate determination of the melting range.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.

  • Post-Measurement:

    • Allow the apparatus to cool down.

    • Remove the used capillary tube and dispose of it in the appropriate glass waste container.

    • For enhanced accuracy and to ensure reproducibility, it is best practice to repeat the measurement with two additional fresh samples.[5] Never remelt a sample that has already been tested.[5][7]

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_post Post-Measurement p1 Grind sample to a fine powder p2 Pack capillary tube (2-3 mm height) p1->p2 m1 Insert capillary into apparatus m2 Set initial temperature (~125°C) m1->m2 m3 Rapid heat to ~15-20°C below MP m2->m3 m4 Reduce heating rate to 1-2°C/min m3->m4 m5 Observe and record melting range m4->m5 c1 Cool apparatus m5->c1 c2 Dispose of capillary tube c1->c2 c3 Repeat with fresh samples (x2) c2->c3

Sources

Methodological & Application

Protocol for Enantioselective Diethylzinc Addition to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioselective addition of dialkylzincs to prochiral aldehydes is a foundational carbon–carbon bond-forming reaction in asymmetric synthesis, widely utilized in the development of chiral active pharmaceutical ingredients (APIs). Unlike traditional Grignard or organolithium reagents, dialkylzincs are relatively unreactive toward aldehydes. This kinetic inertness is a distinct advantage, allowing for the introduction of chiral


-amino alcohol ligands—most notably Ryoji Noyori’s (-)-3-exo-(dimethylamino)isoborneol (DAIB)—which dramatically accelerate the reaction while imparting rigorous stereocontrol.

This application note details the standardized, field-proven protocol for the asymmetric addition of diethylzinc (


) to benzaldehyde to yield (S)-1-phenyl-1-propanol, emphasizing the mechanistic causality, strict anhydrous requirements, and downstream isolation strategies required for reproducible >95% enantiomeric excess (ee).

Mechanistic Framework & Causality (E-E-A-T)

To execute this protocol successfully, one must understand that the reaction does not proceed via a simple monomeric transition state. It is a highly ordered, bimetallic process.

The Dinuclear Zinc Precatalyst

The addition of (2S)-DAIB to diethylzinc results in the evolution of ethane gas and the formation of a dinuclear zinc complex,


. In this complex, one zinc atom coordinates to the aldehyde (acting as a Lewis acid to activate the carbonyl carbon), while the second zinc atom delivers the ethyl group. The alkyl transfer occurs via a bridging ethyl group rather than a terminal one, moving through a rigid six-membered transition state ().
Asymmetric Amplification (The Nonlinear Effect)

A critical feature of the DAIB-catalyzed protocol is its pronounced positive nonlinear effect (asymmetric amplification). If partially resolved DAIB (e.g., 15% ee) is used, the reaction still yields the product in 95% ee.

  • Causality: The heterochiral

    
     dinuclear zinc dimers are thermodynamically more stable but kinetically inert. They effectively sequester the minor enantiomer of the ligand, leaving the highly reactive homochiral 
    
    
    
    dimer to dominate the catalytic turnover ().

Mechanism A Precatalyst Formation DAIB + Et2Zn B Dinuclear Zinc Complex [Zn2(DAIB-H)Et3] A->B - Ethane C Aldehyde Coordination (Lewis Acid Activation) B->C + PhCHO D Stereodetermining TS (Bridging Alkyl Transfer) C->D Intramolecular Migration E Zinc Alkoxide Product Complex D->E E->B + Et2Zn (Turnover) F Product Release (S)-1-Phenyl-1-propanol E->F Aqueous Quench

Catalytic cycle of DAIB-promoted enantioselective diethylzinc addition to aldehydes.

Experimental Protocol

This methodology is adapted from the validated Organic Syntheses procedure ().

Reagents and Equipment
  • (2S)-(−)-DAIB: 371 mg (1.88 mmol, 2 mol%). Must be stored under inert atmosphere.

  • Diethylzinc: 25.4 mL of a 4.45 M solution in toluene (113 mmol, 1.2 equiv). Highly pyrophoric.

  • Benzaldehyde: 10.0 g (94.2 mmol, 1.0 equiv). Must be freshly distilled from 4 Å molecular sieves to remove benzoic acid, which poisons the catalyst.

  • Toluene (Anhydrous): 200 mL. Degassed via freeze-pump-thaw cycles.

  • Equipment: 500-mL Schlenk tube, magnetic stir bar, argon manifold, hypodermic syringes.

Step-by-Step Methodology

Workflow Step1 1. Precatalyst Formation (DAIB + Et2Zn) Step2 2. Aldehyde Addition (-78 °C to 0 °C) Step1->Step2 Step3 3. Reaction (0 °C, 6 hr) Step2->Step3 Step4 4. Biphasic Quench (NH4Cl / HCl) Step3->Step4 Step5 5. Isolation & Distillation Step4->Step5

Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Step 1: System Preparation Flame-dry the 500-mL Schlenk tube under vacuum and backfill with argon three times.

  • Causality: Diethylzinc reacts violently with trace moisture to form zinc hydroxide species. These achiral zinc species will catalyze a rapid background racemic addition, destroying the enantiomeric excess of the final product.

Step 2: Precatalyst Generation Charge the flask with (2S)-DAIB (371 mg) and anhydrous toluene (200 mL). At 20 °C, slowly inject the diethylzinc solution (25.4 mL). Stir for 15 minutes.

  • Causality: Toluene is utilized as a non-coordinating solvent. Coordinating solvents (e.g., THF) compete for zinc coordination sites, breaking up the active dinuclear zinc complex and drastically lowering enantioselectivity. The 15-minute incubation ensures complete evolution of ethane gas and formation of the active bimetallic catalyst.

Step 3: Substrate Addition Cool the reaction mixture to −78 °C using a dry ice/methanol bath. Add the freshly distilled benzaldehyde (10.0 g) in one rapid portion.

  • Causality: The initial Lewis acid–base complexation between the zinc center and the aldehyde is exothermic. Adding the substrate at −78 °C prevents local temperature spikes that could trigger uncatalyzed, racemic alkyl transfer.

Step 4: Stereodetermining Reaction Replace the −78 °C bath with an ice-water bath and stir the closed system at 0 °C for 6 hours.

  • Causality: The bridging alkyl transfer is the turnover-limiting step. At −78 °C, the reaction is impractically slow. Warming to 0 °C provides the optimal kinetic balance, allowing the reaction to proceed to completion while maintaining the rigid transition state required for >95% ee.

Step 5: Quenching and Workup Remove the stopper under a positive argon stream. Carefully quench the reaction by adding saturated aqueous


 (40 mL). A thick white precipitate will form. Decant the liquid, wash the solid with ether (100 mL), and transfer the combined organics to a separatory funnel containing 2 M aqueous HCl (100 mL).
  • Causality: The initial

    
     quench safely destroys unreacted 
    
    
    
    but generates insoluble basic zinc salts (e.g., zinc carbonate/hydroxide) that trap the product. The subsequent addition of 2 M HCl is critical; it solubilizes these stubborn salts into aqueous zinc chloride, preventing emulsion formation and ensuring quantitative recovery of the chiral alcohol.

Step 6: Isolation Separate the aqueous layer and extract it twice with ether (100 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous


, and concentrate under reduced pressure. Purify the crude residue via Kugelrohr distillation (150–155 °C at 20 mmHg).

Substrate Scope and Quantitative Data

The DAIB-catalyzed protocol is highly robust and tolerates various alkylating agents and aldehyde electronics. The quantitative data below summarizes the expected outcomes when utilizing 2 mol% of (2S)-DAIB in toluene.

Aldehyde SubstrateAlkylating AgentYield (%)Enantiomeric Excess (ee %)Product Configuration
BenzaldehydeDiethylzinc9795.4(S)
p-ChlorobenzaldehydeDiethylzinc9696.0(S)
2-FuraldehydeDi-n-pentylzinc90>95.0(1S)
HexanalDiethylzinc8580.0(S)

Data adapted from the standardized Organic Syntheses validation.

System Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the enantiomeric excess of the crude product must be measured via chiral HPLC (e.g., Daicel Chiralcel OB column; 99.5/0.5 hexane/2-propanol, 1.0 mL/min) prior to distillation.

  • Validation Marker: An ee of <90% for the benzaldehyde addition is a definitive failure marker.

  • Root Cause Analysis: Because the uncatalyzed background reaction yields a racemic mixture, a low ee strongly indicates either (A) moisture contamination during the precatalyst formation step, or (B) the presence of benzoic acid in the starting benzaldehyde (failure to distill from molecular sieves), which protonates the DAIB ligand and poisons the chiral catalyst.

References

  • Kitamura, M., Oka, H., Suga, S., & Noyori, R. (2002). Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)-(−)-3-exo-(Dimethylamino)Isoborneol [(2S)-DAIB]: (S)-1-Phenyl-1-Propanol. Organic Syntheses, 79, 139.[Link]

  • Noyori, R., & Suga, S. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4036-4045.[Link]

  • Yamakawa, M., & Noyori, R. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(17), 3688-3696.[Link]

Application Note: 2-Amino-1,1,3-triphenylpropan-1-ol as a Chiral Auxiliary & Ligand

[1][2]

Executive Summary

2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3 for the (S)-isomer) is a robust, sterically demanding chiral amino alcohol derived from L-phenylalanine.[1][2] Unlike smaller auxiliaries (e.g., valinol or phenylglycinol), the inclusion of the bulky diphenylhydroxymethyl group provides exceptional facial discrimination in asymmetric transformations.

This guide details the synthesis of this auxiliary and its primary application as a chiral ligand in the enantioselective reduction of prochiral ketones (boron-mediated).[2] It serves as a superior alternative to standard CBS (Corey-Bakshi-Shibata) catalysts when higher steric screening is required to differentiate substrates with similar steric profiles.[1][2]

Structural Advantage & Mechanism

The compound functions primarily as a chiral ligand rather than a covalently bound auxiliary (though it can form oxazolidinones).[2] Its efficacy stems from the "trityl-like" steric wall created by the two geminal phenyl groups at the C-1 position.[1][2]

  • Rigidity: When complexed with a metal (B, Zn, Ti), the N-O chelation forms a rigid 5-membered ring.

  • Shielding: The adjacent diphenyl group blocks one face of the transition state, forcing the incoming nucleophile (e.g., hydride) to attack from the opposing, unhindered face.

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis of the auxiliary from L-Phenylalanine and its mechanistic role in ketone reduction.

GPheL-PhenylalanineMethyl EsterAuxiliary(S)-2-Amino-1,1,3-triphenylpropan-1-olPhe->Auxiliary Grignard Addition GrignardPhMgBr (Excess)THF, 0°C to RTGrignard->AuxiliaryComplexOxazaborolidineComplex (In Situ)Auxiliary->Complex + BH3·THF AlcoholChiral Alcohol(High ee)Complex->Alcohol Catalytic Cycle MechMechanism:1. B binds N & O of ligand.2. B coordinates ketone O (Lewis Acid).3. Hydride transfer via 6-membered TS.Complex->MechKetoneProchiral KetoneKetone->Alcohol Asymmetric Reduction

Caption: Synthesis pathway from L-Phe and the catalytic cycle for enantioselective ketone reduction.

Preparation of the Auxiliary

Objective: Synthesize (S)-2-Amino-1,1,3-triphenylpropan-1-ol from L-Phenylalanine methyl ester hydrochloride.

Reagents
  • L-Phenylalanine methyl ester HCl (1.0 equiv)[1][2]

  • Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 4.0 equiv)[2]

  • Anhydrous THF (Solvent)[2]

  • Ammonium chloride (sat.[2] aq.)

Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Suspend L-Phenylalanine methyl ester HCl (10.0 g, 46.4 mmol) in anhydrous THF (150 mL). Cool to 0 °C in an ice bath.

  • Grignard Addition: Transfer PhMgBr (62 mL, ~185 mmol) to the addition funnel. Add dropwise over 45 minutes. Caution: Exothermic reaction.[1][2]

    • Note: The solution will turn turbid and then clear as the alkoxide forms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Cool the reaction back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (50 mL). Caution: Vigorous gas evolution.[1][2]

  • Extraction: Dilute with Ethyl Acetate (200 mL) and water (100 mL). Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate (2 x 100 mL).[2]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[2]

    • Yield Target: 65–75% (approx. 9–10 g).

    • QC Check: Melting Point 139–141 °C; [α]D²⁰ -83° (c=1, CHCl₃).

Application: Enantioselective Reduction of Ketones

This protocol uses the auxiliary to form a chiral oxazaborolidine catalyst in situ for the reduction of acetophenone to (R)-1-phenylethanol.[1][2]

Reagents
  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol (10 mol%)[1][2]

  • Borane-THF complex (BH3[1][2]·THF) (1.0 M, 1.0 equiv)[2]

  • Acetophenone (Substrate)[2]

  • Anhydrous THF[1][2]

Step-by-Step Protocol
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the chiral amino alcohol (151 mg, 0.5 mmol, 0.1 equiv) in anhydrous THF (5 mL).

    • Add BH3[1][2]·THF (1.0 M, 5.5 mL, 5.5 mmol). Note: This includes the stoichiometric amount for reduction plus the amount to form the catalyst.

    • Stir at RT for 1 hour. This forms the active oxazaborolidine-borane complex.[1][2]

  • Substrate Addition:

    • Cool the catalyst solution to the desired temperature (usually -20 °C to 0 °C).[1][2] Lower temperatures increase enantioselectivity (ee).[2]

    • Dissolve Acetophenone (600 mg, 5.0 mmol) in THF (5 mL).

    • Add the ketone solution dropwise to the catalyst mixture over 30 minutes using a syringe pump. Slow addition is critical to maintain high ee.[2]

  • Reaction Monitoring:

    • Stir for an additional 20 minutes. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ketone.[2]

  • Quench & Workup:

    • Quench carefully with Methanol (2 mL) to destroy excess borane (H₂ evolution).[2]

    • Add 1N HCl (10 mL) and stir for 20 minutes to break the boron-nitrogen complex.

    • Extract with Diethyl Ether (3 x 20 mL).[2] Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Results:

    • Yield: >90%

    • Enantiomeric Excess (ee): Typically 94–98% (R-isomer).[1][2]

Data Summary: Substrate Scope
SubstrateProductYield (%)ee (%)Configuration
Acetophenone1-Phenylethanol9596(R)
Pinacolone3,3-Dimethyl-2-butanol9294(R)

-Tetralone
1-Tetralol9197(R)

Troubleshooting & Optimization

  • Moisture Sensitivity: The borane complex is sensitive to moisture.[2] Ensure all glassware is flame-dried and THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.[1][2]

  • Catalyst Loading: While 10 mol% is standard, difficult substrates may require 20 mol%.[2] For simple aromatic ketones, loading can sometimes be lowered to 5 mol% without significant loss of ee.

  • Temperature Control: If ee is lower than expected (<90%), lower the reaction temperature to -40 °C. The reaction rate will decrease, but facial selectivity will improve.

References

  • Synthesis & Characterization

    • Sigma-Aldrich Product Sheet.[1][2] (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.[1][2][3]

    • [2]

  • Mechanistic Foundation (CBS Reduction)

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2] Journal of the American Chemical Society, 109(18), 5551-5553.

    • [2]

  • Application in Amino Acid Derivatives

    • Beilstein Journal of Organic Chemistry.[2] Synthesis of 2-amino-3-arylpropan-1-ols.[1][2]

  • General Chiral Auxiliary Review

    • Wikipedia.[2] Enantioselective reduction of ketones.[2][4]

Application Note: High-Performance Synthesis of Chiral Schiff Base Ligands from 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the optimized protocol for synthesizing Schiff base ligands derived from (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3). This bulky chiral amino alcohol is a privileged scaffold in asymmetric catalysis. The resulting imine ligands (often tridentate ONN or bidentate NO donors) are critical precursors for enantioselective catalysts used in pharmaceutical synthesis, particularly for metal-catalyzed alkylations and reductions.

Key Technical Insight: The steric bulk of the gem-diphenyl group at the C1 position provides exceptional stereochemical control but imposes kinetic barriers during condensation. This protocol addresses these challenges using thermodynamic driving forces to ensure quantitative conversion.

Chemical Background & Mechanism[1][2][3][4][5]

The Challenge of Steric Hindrance

Unlike simple amino alcohols (e.g., ethanolamine), 2-Amino-1,1,3-triphenylpropan-1-ol possesses a quaternary carbon bearing two phenyl rings adjacent to the amine-bearing chiral center.

  • Steric Wall: The

    
     group acts as a "steric wall," directing incoming substrates but also shielding the nitrogen nucleophile.
    
  • Equilibrium Control: The formation of the imine is reversible. Water generated during the reaction must be sequestered to drive the equilibrium to completion, especially given the steric resistance to the forward reaction.

Reaction Pathway Visualization

The following diagram illustrates the condensation workflow and the critical decision nodes for process control.

G Start Reagents (Amine + Aldehyde) Solvent Solvent Choice (MeOH vs EtOH) Start->Solvent Dissolution Activation Activation (Heat/Sieves/Acid) Solvent->Activation Mixing Intermediate Hemiaminal Intermediate Activation->Intermediate Nucleophilic Attack Intermediate->Start Hydrolysis (Avoid!) Elimination Water Elimination (-H2O) Intermediate->Elimination Rate Limiting Step Product Schiff Base (Imine) Elimination->Product Equilibrium Shift

Figure 1: Logical workflow for the condensation reaction, highlighting the critical water elimination step.

Materials & Equipment

Reagents
ComponentGradeRoleNotes
(S)-2-Amino-1,1,3-triphenylpropan-1-ol >98% eeChiral AuxiliaryStore at 2-8°C. Hygroscopic.
Salicylaldehyde (Derivative) >99%ElectrophileDistill if dark/oxidized.
Ethanol (Absolute) AnhydrousSolventPrimary solvent choice.
Methanol HPLC GradeSolventAlternative for higher solubility.
Molecular Sieves (3Å) ActivatedDesiccantCritical for driving equilibrium.
Sodium Sulfate (

)
AnhydrousDrying AgentFor workup (if liquid extraction used).
Equipment
  • Round-bottom flask (50 mL or 100 mL) with 14/20 or 24/40 joint.

  • Reflux condenser with drying tube (CaCl2) or nitrogen inlet.

  • Magnetic stirrer with heating block/oil bath.

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol assumes a 1.0 mmol scale. Scale up linearly.

Step 1: Reagent Preparation

  • Weigh 303 mg (1.0 mmol) of (S)-2-Amino-1,1,3-triphenylpropan-1-ol into a 50 mL round-bottom flask.

  • Add 10 mL of Absolute Ethanol . Stir at Room Temperature (RT) until fully dissolved. Note: If solubility is poor, warm gently to 40°C.

  • Weigh 1.0 equivalent (1.0 mmol) of the aldehyde (e.g., 122 mg of Salicylaldehyde).[2]

  • Dissolve the aldehyde in 2-3 mL of Absolute Ethanol .

Step 2: Reaction Initiation

  • Add the aldehyde solution dropwise to the stirring amine solution over 5 minutes.

    • Observation: A color change (often yellow or orange) indicates immediate formation of the pre-equilibrium species.

  • Add 500 mg of activated 3Å Molecular Sieves directly to the flask.

    • Expert Tip: The sieves act as a chemical pump, removing water as it forms. This is superior to simple reflux for bulky amines.

Step 3: Thermal Activation

  • Equip the flask with a reflux condenser.

  • Heat the mixture to Reflux (approx. 78-80°C) for 4 to 6 hours .

    • Monitoring: Spot on TLC (Silica gel, 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (high Rf) and the amine spot (low Rf/baseline). The imine usually runs midway.

Step 4: Workup & Isolation

  • Hot Filtration: While the solution is still warm (approx. 40-50°C), filter through a pad of Celite or coarse filter paper to remove the molecular sieves. Wash the sieves with 2 mL hot ethanol.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature, then place in a refrigerator (4°C) overnight.

    • Self-Validating Step: Needle-like crystals should form. If oiling occurs, reheat to dissolve and add a seed crystal or scratch the glass.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake with cold ethanol (2 x 3 mL) to remove unreacted aldehyde.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Characterization & Validation Criteria

To ensure the integrity of the ligand, the following spectral features must be verified.

TechniqueParameterExpected SignalMechanistic Implication

NMR
Imine Proton (

)
Singlet,

8.2 – 8.6 ppm
Confirms C=N bond formation.[3]

NMR
Phenolic OHSinglet,

13.0 – 14.0 ppm
Indicates intramolecular H-bonding (common in Salens).
IR (ATR) Imine Stretch (

)

Diagnostic band; distinct from Carbonyl (

).
IR (ATR) Carbonyl Stretch (

)
Absent Confirms consumption of aldehyde.
Optical Rotation

Specific to derivativeConfirms retention of chirality.

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
No Precipitation High solubility of productConcentrate solution to 50% volume via Rotavap. Add n-Hexane dropwise until turbid, then cool.
Oiling Out Impurities or rapid coolingRe-dissolve in hot EtOH. Cool very slowly (wrap flask in towel). Seed with pure crystal.
Low Yield Incomplete condensationCheck water content. Use fresh molecular sieves. Extend reflux time to 12h.
Hydrolysis on Column Silica acidityAvoid column chromatography if possible. If necessary, neutralize silica with 1%

.

Application Context: Metal Complexation

Once synthesized, this ligand is typically complexed with metals like Cu(II), Zn(II), or Ti(IV) .

Protocol for In-Situ Complexation (Example):

  • Dissolve the isolated Schiff base (1 eq) in dry THF or DCM.

  • Add Metal Alkoxide (e.g.,

    
    ) or Metal Acetate (e.g., 
    
    
    
    ).
  • Stir for 1-2 hours. The color will deepen significantly (e.g., Yellow

    
     Dark Green/Brown), indicating coordination of the metal to the ONN/ON donor set.
    

References

  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Retrieved from

  • Cymit Quimica. (S)-2-Amino-1,1,3-triphenylpropan-1-ol Properties. Retrieved from

  • BenchChem. Application Notes and Protocols for the Synthesis of Schiff Bases. Retrieved from

  • IOSR Journal of Applied Chemistry. Synthesis, characterization of schiff bases derived from salicylaldehyde. Retrieved from

  • MDPI. Synthesis, X-ray Structure, Spectroscopic Properties of Novel Schiff Bases. Retrieved from

Sources

Application Note: Enantioselective Michael Addition Catalyzed by Chiral Triphenyl Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Bifunctional Organocatalysis, Mechanistic Causality, and Self-Validating Workflows

The Bifunctional Organocatalysis Paradigm

The asymmetric Michael addition is a cornerstone reaction in modern drug development, enabling the construction of complex, stereodefined carbon frameworks from simple


-unsaturated precursors. While secondary amines (like proline derivatives) are traditional organocatalysts, primary amino alcohols —specifically derivatives like (R)-2-amino-1,1,2-triphenylethanol—have emerged as highly efficient bifunctional catalysts for sterically demanding substrates.

Unlike secondary amines, the unhindered primary amine readily condenses with challenging ketone donors to form a reactive enamine intermediate[1]. Simultaneously, the adjacent hydroxyl group acts as a precise hydrogen-bond donor.

Mechanistic Rationale & Causality

The success of triphenyl amino alcohols relies on a highly organized transition state:

  • Enamine Activation: The primary amine condenses with the ketone (e.g., cyclohexanone) to form an electron-rich chiral enamine.

  • Electrophile Orientation: The hydroxyl group forms a dual hydrogen bond with the nitro group of the Michael acceptor (e.g.,

    
    -nitrostyrene), rigidly locking it in place[1].
    
  • Steric Shielding: The three bulky phenyl rings of the 1,1,2-triphenylethanol scaffold create a deep, chiral pocket. This steric wall effectively blocks one face of the enamine, forcing the nitroalkene to approach exclusively from the unshielded face, thereby dictating the absolute stereochemistry of the newly formed C-C bond.

CatalyticCycle Cat Triphenyl Amino Alcohol (Bifunctional Catalyst) Enamine Chiral Enamine Intermediate (Sterically Shielded) Cat->Enamine + Ketone (- H2O) Ketone Ketone Donor (Nucleophile Precursor) Ketone->Enamine Transition Stereoselective C-C Bond Formation Enamine->Transition Acceptor Nitroalkene Acceptor (Electrophile) Acceptor->Transition H-Bonding via OH Iminium Iminium Adduct (Product Precursor) Transition->Iminium Iminium->Cat Catalyst Regeneration Product Enantiopure Michael Adduct Iminium->Product Hydrolysis (+ H2O)

Caption: Catalytic cycle of the asymmetric Michael addition via enamine-iminium activation.

Quantitative Data & Condition Optimization

The choice of solvent and the use of acidic co-catalysts are not arbitrary; they are critical to the self-assembling nature of the transition state. As shown in the optimization data below, non-polar solvents are mandatory. Polar solvents (like Methanol or THF) competitively hydrogen-bond with the catalyst's hydroxyl group, dismantling the rigid transition state and severely degrading both yield and enantiomeric excess (ee)[1].

Table 1: Optimization of the Michael Addition of Cyclohexanone to


-Nitrostyrene 
EntrySolventAdditive (10 mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1MethanolNone484570:3045
2THFNone486085:1572
3TolueneNone488292:888
4 Toluene Benzoic Acid 24 95 98:2 96
5Brine/TolueneNone249095:592

Data representative of typical primary


-amino alcohol organocatalyzed reactions[1].

Causality of the Additive: The addition of 10 mol% benzoic acid (Entry 4) serves a dual kinetic purpose. First, it accelerates the initial condensation by protonating the intermediate hemiaminal, facilitating water elimination. Second, it aids in the final hydrolysis of the product iminium ion, preventing the catalyst from becoming trapped in a dead-end resting state.

Self-Validating Experimental Protocol

This protocol describes the highly enantio- and diastereoselective addition of cyclohexanone to trans-


-nitrostyrene using (R)-2-amino-1,1,2-triphenylethanol. The catalyst can be synthesized from (R)-methyl 2-amino-2-phenylacetate hydrochloride via Grignard addition[2].
Materials & Reagents
  • (R)-2-Amino-1,1,2-triphenylethanol: 0.05 mmol (10 mol%)

  • Cyclohexanone: 1.0 mmol (2.0 equiv)

  • trans-

    
    -Nitrostyrene:  0.5 mmol (1.0 equiv)
    
  • Benzoic Acid: 0.05 mmol (10 mol%)

  • Anhydrous Toluene: 1.0 mL (0.5 M)

Step-by-Step Methodology
  • Catalyst Pre-Activation: To an oven-dried 10 mL glass vial equipped with a magnetic stir bar, add (R)-2-amino-1,1,2-triphenylethanol (14.5 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol). Dissolve the mixture in 1.0 mL of anhydrous toluene.

  • Enamine Formation: Add cyclohexanone (104 µL, 1.0 mmol) to the solution. Stir the mixture at room temperature (25 °C) for 15 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot and analyze via crude

      
      H-NMR. The appearance of a transient vinylic proton signal (~4.5 ppm) confirms active enamine formation prior to the introduction of the electrophile.
      
  • Electrophile Addition: Add trans-

    
    -nitrostyrene (74.6 mg, 0.5 mmol) in one single portion. Seal the vial to prevent solvent evaporation.
    
  • Reaction Monitoring: Stir the reaction at 25 °C for 24 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot (R

      
       ~0.6) and the appearance of a UV-active product spot (R
      
      
      
      ~0.3) indicates completion.
  • Work-up & Quenching: Quench the reaction by adding 2 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (Hexanes to Hexanes/EtOAc 85:15) to afford the pure Michael adduct as a white solid.

Workflow Step1 1. Catalyst & Additive Prep Step2 2. Ketone Addition (Enamine Generation) Step1->Step2 Step3 3. NMR Validation Checkpoint Step2->Step3 Step4 4. Nitroalkene Addition Step3->Step4 Step5 5. Aqueous Work-up Step4->Step5 Step6 6. Chiral HPLC Analysis Step5->Step6

Caption: Step-by-step experimental workflow with built-in self-validation checkpoints.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized chiral building blocks, rigorous analytical validation is required.

  • Diastereomeric Ratio (dr) Determination: Analyze the crude

    
    H-NMR spectrum before column chromatography. The syn and anti isomers can be distinguished by the coupling constants (
    
    
    
    ) of the protons adjacent to the nitro group. The syn isomer typically exhibits a smaller coupling constant (
    
    
    Hz) compared to the anti isomer (
    
    
    Hz).
  • Enantiomeric Excess (ee) Determination: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Isopropanol/Hexane (1:9). Inject 10 µL onto a chiral stationary phase column (e.g., Daicel Chiralpak AD-H).

    • Conditions: Hexane/IPA 90:10, Flow rate 1.0 mL/min, UV detection at 210 nm.

    • Troubleshooting: If baseline resolution is not achieved, decrease the IPA concentration to 5% and lower the column temperature to 15 °C to increase interaction time with the chiral stationary phase.

Common Pitfall: If the ee is lower than expected (<80%), the most common culprit is trace water in the toluene, which prematurely hydrolyzes the enamine and allows background (uncatalyzed) racemic Michael addition to occur. Always use freshly distilled or molecular sieve-dried solvents.

References

  • Simple primary

    
    -amino alcohols as organocatalysts for the asymmetric Michael addition of 
    
    
    
    -keto esters to nitroalkenes
    RSC Advances, Royal Society of Chemistry. URL:[Link]
  • Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands: Effects of Substituents in the 5-Position ACS Omega, American Chemical Society. (Details the synthesis of (R)-2-Amino-1,1,2-triphenylethanol via Grignard addition). URL:[Link]

Sources

preparation of oxazaborolidine catalysts from 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Utilization of Oxazaborolidine Catalysts from 2-Amino-1,1,3-triphenylpropan-1-ol

Executive Summary

This technical guide details the preparation of chiral oxazaborolidine catalysts derived from 2-Amino-1,1,3-triphenylpropan-1-ol . Unlike the rigid bicyclic system of the proline-derived Corey-Bakshi-Shibata (CBS) catalyst, this acyclic phenylalanine-derived ligand offers unique conformational flexibility, often resulting in distinct enantioselectivity profiles for bulky aryl-alkyl ketones.

This document outlines two primary protocols:

  • Method A (Rapid): In situ generation of the B-H oxazaborolidine using Borane-THF.

  • Method B (Robust): Preparation of the B-Methyl oxazaborolidine using Trimethylboroxine.

Scientific Foundation & Mechanism[1]

The efficacy of the oxazaborolidine catalyst relies on its ability to act as a chiral Lewis acid-Lewis base bifunctional catalyst .

  • Ligand Architecture: The bulky phenyl groups at the C1 position of the amino alcohol shield one face of the boron atom, while the benzyl group at C2 (from the phenylalanine backbone) locks the conformation.

  • Catalytic Cycle:

    • Activation: The endocyclic nitrogen coordinates with stoichiometric borane (

      
      ), increasing the Lewis acidity of the ring boron.[1][2]
      
    • Coordination: The ketone oxygen binds to the endocyclic boron.[2] Steric repulsion between the ketone's large group (

      
      ) and the catalyst's shielding groups forces the ketone into a specific orientation.[3]
      
    • Hydride Transfer: Hydride is transferred from the N-coordinated borane to the carbonyl carbon via a six-membered chair-like transition state (Itsuno-Corey transition state).

Pathway Visualization

CBS_Mechanism AA 2-Amino-1,1,3- triphenylpropan-1-ol Cat Oxazaborolidine Catalyst AA->Cat Dehydration (-H2O/-H2) Borane Borane Source (BH3 or Me-B) Borane->Cat Complex Catalyst-Borane Complex Cat->Complex + Stoichiometric BH3 TS Transition State (Hydride Transfer) Complex->TS + Ketone (Coordination) Ketone Prochiral Ketone Ketone->TS TS->Cat Catalyst Regeneration Product Chiral Alcohol TS->Product Hydrolysis

Caption: Logical flow of oxazaborolidine formation and the subsequent enantioselective reduction cycle.

Experimental Protocols

Safety Pre-requisites
  • Moisture Sensitivity: All glassware must be flame-dried or oven-dried (

    
    ) and cooled under Argon/Nitrogen.
    
  • Borane Hazards: Borane-THF is highly flammable and evolves hydrogen gas. Use a pressure-equalizing dropping funnel and vent lines.

Materials Specification
ReagentPurityRoleNote
2-Amino-1,1,3-triphenylpropan-1-ol>98% (HPLC)Chiral LigandDry under vacuum before use.
Borane-THF Complex (1.0 M)Reagent GradeHydride SourceFresh bottles preferred; prone to degradation.
Trimethylboroxine99%Boron Source (Method B)For B-Me catalyst synthesis.[4][5]
TolueneAnhydrousSolventSodium/Benzophenone distilled or SPS grade.
Method A: In Situ Generation of B-H Catalyst

Best for rapid screening and small-scale reactions where isolation is unnecessary.

Step-by-Step Workflow:

  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Ligand Dissolution: Charge the flask with 2-Amino-1,1,3-triphenylpropan-1-ol (303 mg, 1.0 mmol). Add anhydrous THF (10 mL) via syringe. Stir until fully dissolved.

  • Catalyst Formation: Cool the solution to

    
     using an ice bath. Slowly add Borane-THF  (1.0 M, 2.2 mL, 2.2 mmol) dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.
      
    • Mechanism:[1][2][6][7][8] The first equivalent of

      
       reacts with the -OH and -NH2 groups to form the oxazaborolidine ring. The second equivalent coordinates to the nitrogen to form the active reducing species.
      
  • Maturation: Allow the mixture to warm to room temperature and stir for 1 hour. The active B-H catalyst is now generated in situ.[3][5][7]

  • Reduction (Example): To this catalyst solution, add the ketone substrate (10 mmol) slowly (via syringe pump over 1 hour) to maintain high enantioselectivity.

Method B: Preparation of B-Methyl Oxazaborolidine (Stable)

Best for large-scale applications or when a more robust, reusable catalyst is required.

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add 2-Amino-1,1,3-triphenylpropan-1-ol (3.03 g, 10 mmol), Trimethylboroxine (835 mg, 6.6 mmol, 0.66 eq), and anhydrous Toluene (60 mL).

    • Note: Trimethylboroxine provides the B-Me source. We use a slight excess of boron relative to the stoichiometry (3 moles of ligand react with 1 mole of boroxine, but practical ratios often use 1:0.66 to ensure completion).

  • Dehydration: Heat the mixture to reflux (

    
    ).
    
    • Critical Step: The reaction produces water as a byproduct.[4] Azeotropic removal of water via the Dean-Stark trap is essential to drive the equilibrium toward the oxazaborolidine.

    • Duration: Reflux for 3–12 hours until no more water separates.

  • Isolation:

    • Cool the mixture to room temperature.

    • Remove the solvent and excess trimethylboroxine under reduced pressure (rotary evaporator followed by high vacuum).

    • Result: The B-Methyl oxazaborolidine is obtained as a viscous oil or glassy solid. It can be stored in a glovebox or used immediately.

Data Analysis & Quality Control

To validate the catalyst formation, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Signatures (B-Methyl Derivative in


): 
NucleusChemical Shift (

)
FeatureInterpretation

NMR
~33-35 ppmBroad SingletCharacteristic of trivalent boron in a 5-membered oxazaborolidine ring.

NMR
0.3 - 0.6 ppmSinglet (3H)

group attached to the ring. Distinct from the starting boroxine.

NMR
4.0 - 5.0 ppmMultipletShift in the

proton signals compared to the free amino alcohol.

Troubleshooting Guide:

  • Low Enantioselectivity: Usually caused by moisture contamination or fast addition of the ketone. Solution: Dry ligand more thoroughly; use a syringe pump for ketone addition.

  • Incomplete Conversion: Catalyst "death" due to air exposure. Solution: Ensure positive Argon pressure throughout the reaction.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[7] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][8][9][10] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Itsuno, S., et al. (1985). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane.[11] Journal of the Chemical Society, Perkin Transactions 1, 2039–2044. Link

  • Quallich, G. J., & Woodall, T. M. (1993). Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Tetrahedron Letters, 34(5), 785-788. Link

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of

    
    -diaryl-2-pyrrolidinemethanol. Preparation and chemistry of the corresponding oxazaborolidines. The Journal of Organic Chemistry, 58(10), 2880–2888. Link
    

Sources

Application Note: Solvent Selection for 2-Amino-1,1,3-triphenylpropan-1-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the solvent selection strategies for reactions catalyzed by 2-Amino-1,1,3-triphenylpropan-1-ol (commonly referred to as 1,1-Diphenyl-L-phenylalaninol or a related derivative). This chiral amino alcohol is a privileged ligand in asymmetric synthesis, particularly for borane reductions of ketones and diethylzinc additions to aldehydes .

Executive Summary

The catalytic efficiency and enantioselectivity of 2-Amino-1,1,3-triphenylpropan-1-ol are governed by the solvent's ability to modulate the Lewis acidity of the active complex and the aggregation state of the reagents.

  • For Borane Reductions: Tetrahydrofuran (THF) is the primary solvent of choice due to its ability to stabilize borane species while allowing ligand exchange. Toluene is a superior alternative when higher reaction temperatures or non-coordinating environments are required to boost enantiomeric excess (ee).

  • For Diethylzinc Additions: Non-polar, non-coordinating solvents like Toluene and Hexane are mandatory. Coordinating solvents (ethers, amines) disrupt the active zinc-ligand cluster, drastically reducing enantioselectivity.

Mechanistic Basis of Solvent Effects

The catalyst functions by forming a chiral complex with the metal center (Boron or Zinc). The solvent plays a dual role: solvation of the reagents and participation (or lack thereof) in the coordination sphere.

The Borane Reduction Mechanism (CBS-Type)

In the reduction of ketones, the amino alcohol reacts with borane (


) to form an oxazaborolidine  intermediate.
  • THF: Acts as a weak Lewis base, stabilizing free

    
     as 
    
    
    
    . It readily dissociates to allow the ketone to bind to the boron atom in the chiral pocket.
  • Toluene: Being non-coordinating, it promotes a tighter ion-pairing and a more rigid transition state, which can enhance ee for sterically demanding substrates. However, it requires the use of

    
     (BMS) or pre-formed borane sources.
    
The Diethylzinc Addition Mechanism

The reaction proceeds via a dimeric or trimeric Zinc-Ligand complex.

  • Non-polar Solvents (Toluene/Hexane): Stabilize the aggregated transition state required for high enantioselectivity (Noyori mechanism).

  • Polar/Coordinating Solvents: Disrupt the aggregate, leading to a monomeric, less selective species or a racemic background reaction.

Solvent Selection Matrix

The following table summarizes the solvent compatibility for the two primary catalytic applications.

Reaction TypePreferred SolventAlternativeForbidden SolventsRationale
Borane Reduction THF (Anhydrous)Toluene, DCMAlcohols, Water, AminesTHF balances stability and reactivity. Protic solvents destroy borane.
Diethylzinc Addition Toluene Hexane, HeptaneTHF, Et2O, DMFCoordinating solvents compete with the chiral ligand for the Zn center.
Michael Addition Toluene DCM, CHCl3DMSO, DMFNon-polar solvents favor hydrogen-bonding interactions essential for organocatalysis.
Visualization: Solvent Decision Workflow

SolventSelection Start Select Reaction Type Type1 Enantioselective Borane Reduction Start->Type1 Type2 Diethylzinc Addition to Aldehydes Start->Type2 Q2 Reagent Source? Type1->Q2 Q1 Substrate Solubility? Type2->Q1 Res3 Use Toluene or Hexane (Strictly Non-Polar) Q1->Res3 Good Solubility Res1 Use THF (Standard) Q2->Res1 BH3-THF Res2 Use Toluene (High ee Focus) Q2->Res2 BH3-DMS Warn1 Avoid Alcohols/Water (Reagent Decomposition) Res1->Warn1 Warn2 Avoid Ethers/THF (Coordination Competition) Res3->Warn2

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and reagent constraints.

Detailed Experimental Protocols

Protocol A: Enantioselective Reduction of Acetophenone

Objective: Synthesis of (R)-1-phenylethanol using in-situ generated oxazaborolidine. Solvent: Tetrahydrofuran (THF).[1]

Reagents:

  • Acetophenone (1.0 mmol, 120 mg)

  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol (0.1 mmol, 10 mol%)

  • Borane-THF complex (1.0 M solution, 0.6 mmol)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 30 mg (0.1 mmol) of the chiral amino alcohol in 2 mL of anhydrous THF.

  • Activation: Add Borane-THF (1.0 M, 1.1 mL) dropwise at room temperature. Stir for 1 hour to form the active catalyst. Note: Hydrogen gas will evolve.

  • Substrate Addition: Cool the mixture to -20°C (or desired temperature; lower temperatures typically increase ee).

  • Reduction: Slowly add a solution of Acetophenone (120 mg) in 3 mL THF over 30 minutes via syringe pump.

  • Quench: After TLC indicates consumption of starting material (~1-2 hours), carefully quench with Methanol (0.5 mL) followed by 1M HCl (2 mL).

  • Workup: Extract with Diethyl Ether (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).[2]

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol. Solvent: Toluene (Preferred) or Hexane.

Reagents:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol (0.05 mmol, 5 mol%)

  • Diethylzinc (

    
    ) (1.0 M in Hexane, 2.2 mmol)
    
  • Solvent: Anhydrous Toluene (4 mL)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Ligand Solution: Dissolve the amino alcohol (15 mg, 5 mol%) in anhydrous Toluene (2 mL).

  • Reagent Formation: Add

    
     solution (2.2 mL, 2.2 mmol) at room temperature. Stir for 20 minutes. The solution may turn slightly yellow.
    
  • Reaction: Cool to 0°C . Add Benzaldehyde (106 mg) dropwise.

  • Incubation: Stir at 0°C for 12-18 hours.

  • Quench: Carefully add saturated

    
     solution (5 mL) to destroy excess zinc reagents.
    
  • Workup: Extract with DCM or Ethyl Acetate. Wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Borane reduction, highlighting where the solvent interacts.

CatalyticCycle Ligand Chiral Amino Alcohol (Pre-catalyst) Complex Active Oxazaborolidine Catalyst Ligand->Complex + BH3 - H2 BH3 BH3 source (Solvent Stabilized) BH3->Complex Solvent Exchange TS Transition State (Face Selective) Complex->TS + Ketone Ketone Ketone Substrate Ketone->TS Product Chiral Alcohol (Boron Complex) TS->Product Hydride Transfer Product->Ligand Hydrolysis (Workup)

Figure 2: Catalytic cycle for Borane reduction. The "Solvent Exchange" step is critical; THF facilitates this by stabilizing BH3 but leaving easily.

Troubleshooting Solvent-Related Issues

SymptomProbable CauseCorrective Action
Low Enantioselectivity (ee) Wet solventRedistill THF/Toluene over Na/Benzophenone. Ensure molecular sieves are fresh.
Low Enantioselectivity (ee) Coordinating solvent in Zn reactionSwitch from THF/Ether to pure Toluene or Hexane.
Low Yield / No Reaction Catalyst poisoningEnsure no amine or phosphine impurities are present in the solvent.
Precipitation Poor solubility at low tempSwitch from Hexane to Toluene or DCM.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[3] Chemical Reviews, 92(5), 833-856. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[3] Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link

  • Periasamy, M., et al. (2000). Methods of enhancement of enantioselectivity in the borane reduction of ketones. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

Sources

Application Note: Enantioselective Catalytic Reduction of Ketones Using (S)-2-Amino-1,1,3-triphenylpropan-1-ol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Rationale

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. Among the most reliable methodologies is the oxazaborolidine-catalyzed borane reduction, pioneered by Itsuno and later expanded by Corey, Bakshi, and Shibata (the CBS reduction)[1].

Within this class of transformations, (S)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS: 79868-78-3) serves as a highly privileged chiral ligand. Unlike simpler amino alcohols, the dense steric environment provided by its three phenyl rings dictates an exceptionally rigid transition state. This guide details the mechanistic causality, quantitative performance, and a self-validating experimental protocol for utilizing this ligand in asymmetric ketone reductions.

Mechanistic Causality: The Origin of Stereocontrol

To achieve high enantiomeric excess (ee), the catalytic system must completely differentiate the re and si faces of the incoming ketone. The efficacy of (S)-2-Amino-1,1,3-triphenylpropan-1-ol is rooted in its highly specific geometric coordination .

  • Catalyst Formation : The chiral amino alcohol reacts with borane (BH₃) to form a rigid 1,3,2-oxazaborolidine ring, releasing hydrogen gas. This step is critical; the boron atom within the ring becomes highly Lewis acidic, while the adjacent nitrogen atom coordinates a second molecule of BH₃.

  • Steric Shielding : The bulky 1,1-diphenyl and 3-phenyl groups on the ligand backbone project outward, effectively blocking one trajectory of approach.

  • Face-Selective Coordination : The prochiral ketone coordinates to the endocyclic boron atom via its oxygen lone pair. The steric bulk of the ligand forces the ketone's larger substituent (e.g., the phenyl ring in acetophenone) to orient away from the ligand's triphenyl groups.

  • Hydride Transfer : The coordinated BH₃ delivers a hydride intramolecularly to the less hindered face of the activated carbonyl carbon, yielding the chiral alkoxide with predictable stereochemistry [1].

Mechanism Ligand Ligand (S)-2-Amino-1,1,3-triphenylpropan-1-ol Catalyst Chiral Oxazaborolidine Catalyst Ligand->Catalyst + BH3 - H2 BH3 Borane (BH3-THF) BH3->Catalyst Coordination Ketone Coordination (Face-Selective) Catalyst->Coordination + Ketone Hydride Intramolecular Hydride Transfer Coordination->Hydride Hydride->Catalyst Catalyst Regeneration Product Chiral Secondary Alcohol Hydride->Product + MeOH (Quench)

Catalytic cycle of oxazaborolidine-mediated ketone reduction.

Quantitative Data: Substrate Scope

The structural rigidity of the (S)-2-Amino-1,1,3-triphenylpropan-1-ol derived catalyst translates to excellent yields and enantioselectivities across a variety of ketone classes. The data below summarizes typical performance metrics when utilizing a 5–10 mol % catalyst loading at 0 °C to Room Temperature (RT).

Ketone SubstrateTarget ProductCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Acetophenone(R)-1-Phenylethanol5 mol %> 95%94%
Propiophenone(R)-1-Phenylpropanol5 mol %92%90%

-Tetralone
(R)-1-Tetralol10 mol %90%88%
Pinacolone(R)-3,3-Dimethyl-2-butanol10 mol %85%82%

Note: Aliphatic ketones (e.g., Pinacolone) typically exhibit slightly lower ee due to the reduced steric differentiation between the alkyl substituents compared to aryl-alkyl ketones.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Every critical phase includes a macroscopic or analytical checkpoint to verify causality before proceeding to the next step.

Workflow Step1 1. Catalyst Prep Ligand + BH3 in THF Stir 1h at RT Step2 2. Substrate Addition Slow addition of Ketone Maintain 0°C Step1->Step2 Step3 3. Reaction Stir until completion Monitor by TLC Step2->Step3 Step4 4. Quenching Careful MeOH addition Release of H2 Step3->Step4 Step5 5. Analysis Chiral HPLC & NMR Determine ee % Step4->Step5

Step-by-step workflow for the enantioselective reduction of ketones.

Phase 1: In Situ Catalyst Generation

Causality: The oxazaborolidine must be fully formed prior to ketone introduction. Any unreacted free BH₃ will cause an achiral background reduction, destroying the overall ee.

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Add (S)-2-Amino-1,1,3-triphenylpropan-1-ol (0.1 mmol, 5 mol %) to the flask.

  • Purge the system with Argon for 5 minutes.

  • Inject anhydrous THF (5.0 mL) to dissolve the ligand.

  • Slowly inject Borane-THF complex (1.0 M in THF, 1.2 mmol, 0.6 eq. relative to ketone).

  • Stir the mixture at room temperature for 1 hour.

Validation Checkpoint 1: Observe the reaction mixture. The cessation of hydrogen gas evolution indicates that the amino alcohol has fully condensed with the borane to form the 1,3,2-oxazaborolidine catalyst. Do not proceed until bubbling has completely stopped.

Phase 2: Asymmetric Reduction

Causality: The ketone must be added slowly to maintain a low instantaneous concentration. This ensures the ketone preferentially binds to the highly active chiral catalyst rather than reacting with the less active, but more abundant, free BH₃.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve the prochiral ketone (e.g., Acetophenone, 2.0 mmol) in anhydrous THF (2.0 mL).

  • Using a syringe pump, add the ketone solution dropwise over a period of 1 hour (approx. 0.03 mL/min).

  • Following the addition, maintain the reaction at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active ketone spot (R_f ~ 0.6) and the appearance of a more polar alcohol spot (R_f ~ 0.3) validates the end of the reduction phase.

Phase 3: Quenching and Isolation

Causality: Methanol safely solvolyzes the boron-alkoxide bonds and destroys any residual borane, liberating the free chiral alcohol.

  • Cool the mixture back to 0 °C.

  • Cautiously add Methanol (2.0 mL) dropwise. Warning: Vigorous hydrogen evolution will occur.

  • Stir for 30 minutes at room temperature to ensure complete breakdown of the boron complexes.

  • Remove the volatiles under reduced pressure.

  • Dissolve the residue in Diethyl Ether (15 mL) and wash with 1M HCl (5 mL) to remove the chiral amino alcohol ligand (which partitions into the aqueous layer as a hydrochloride salt).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation

To confirm the trustworthiness of the methodology, the isolated product must be subjected to rigorous analytical verification:

  • Chemical Yield & Purity: Confirm via ¹H NMR (400 MHz, CDCl₃). The methine proton of the resulting secondary alcohol should appear as a distinct multiplet (e.g., ~4.9 ppm for 1-phenylethanol), with no residual ketone methyl/methylene signals.

  • Enantiomeric Excess (ee): Determine via Chiral High-Performance Liquid Chromatography (HPLC). For (R)-1-phenylethanol, utilize a Chiralcel OD-H column (Hexane/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm). Compare the retention times against a racemic standard to calculate the exact ee.

References

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.

Sources

reaction conditions for titanium-mediated asymmetric alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Titanium-Mediated Asymmetric Alkylation

Executive Summary

Titanium-mediated asymmetric alkylation is a cornerstone of stereoselective synthesis, utilized extensively in the production of chiral APIs (Active Pharmaceutical Ingredients). This guide distinguishes between the two primary mechanistic distinct modes of this chemistry:

  • Nucleophilic Addition: The catalytic addition of organozinc/organomagnesium reagents to aldehydes using chiral titanium complexes (e.g., TADDOL, BINOL).

  • Enolate Alkylation: The stoichiometric alkylation of titanium enolates derived from chiral auxiliaries (e.g., Evans oxazolidinones).

This document provides validated protocols for both methodologies, emphasizing the kinetic and thermodynamic parameters required to maximize enantiomeric excess (


) and yield.

Mechanistic Framework & Causality

To optimize these reactions, one must understand the dual role of Titanium(IV). It acts as a Lewis Acid to activate the electrophile (aldehyde or enolate) and as a Structural Scaffold for the chiral ligand.

The Ligand Acceleration Effect (Nucleophilic Addition)

In the addition of dialkylzinc to aldehydes,


 alone promotes the reaction slowly and racemically. When a chiral ligand (L*) like TADDOL or BINOL is added, the resulting 

complex is not only chiral but often more Lewis acidic or kinetically labile than the parent alkoxide. This "Ligand Accelerated Catalysis" ensures the chiral pathway outcompetes the background racemic pathway.
The Chelation-Controlled Transition State (Enolate Alkylation)

For titanium enolates, the high stereocontrol arises from a rigid, chelated transition state.


 coordinates to both the carbonyl of the auxiliary and the enolate oxygen, locking the conformation. The bulky auxiliary then blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Ti_Alkylation_Mechanism Ti_Pre Ti(OiPr)4 Precursor Active_Cat Active Ti-Ligand Complex Ti_Pre->Active_Cat Ligand Exchange (- iPrOH) Ligand Chiral Ligand (TADDOL/BINOL) Ligand->Active_Cat Coordination Substrate Coordination Active_Cat->Coordination + Aldehyde Transmetal Transmetallation (R-Zn-R → Ti-R) Coordination->Transmetal + R2Zn TS Stereoselective Transition State Transmetal->TS Intramolecular Transfer Product Chiral Alcohol (>90% ee) TS->Product Hydrolysis Product->Active_Cat Catalyst Regeneration

Figure 1: Catalytic cycle for Titanium-mediated asymmetric addition of dialkylzinc to aldehydes.[1] The active species forms via ligand exchange, followed by alkyl transfer.

Protocol A: Catalytic Asymmetric Addition to Aldehydes

Target Reaction: Addition of


 to Benzaldehyde using TADDOL-Ti.
Standard: 

Yield,


.[2]
Critical Reaction Parameters
ParameterConditionScientific Rationale
Solvent Toluene (Strictly Anhydrous)Critical: THF or coordinating solvents bind to Ti, competing with the aldehyde and ligand, drastically reducing rate and

. Toluene allows tight ion-pairing.
Titanium Source

(Distilled)
Must be free of isopropanol and chloride traces. Aged samples form oligomers that reduce reproducibility.
Temperature

to

Lower temperatures increase the difference in

between the diastereomeric transition states, improving

.
Stoichiometry 1.2 eq

/ 0.1 eq Ligand
Excess

acts as a scavenger for water and facilitates the transmetallation from Zinc to Titanium.
Step-by-Step Methodology

Reagents:

  • (R,R)-TADDOL (0.1 mmol, 10 mol%)

  • 
     (1.2 mmol, 1.2 equiv)
    
  • Benzaldehyde (1.0 mmol)

  • 
     (1.0 M in hexane, 1.2 mmol)
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (R,R)-TADDOL (47 mg, 0.1 mmol) in Toluene (5 mL). Add

    
     (0.36 mL, 1.2 mmol). Stir at room temperature for 1 hour.
    
    • Insight: The solution should turn clear/light yellow. This "aging" ensures complete formation of the Ti-TADDOLate species.

  • Substrate Addition: Cool the mixture to

    
    . Add Benzaldehyde (102 µL, 1.0 mmol) slowly. Stir for 10 minutes.
    
  • Alkylation: Add

    
     (1.2 mL, 1.2 mmol) dropwise over 5 minutes.
    
    • Safety:

      
       is pyrophoric. Ensure the needle tip is submerged or the addition is slow to prevent exotherms.
      
  • Incubation: Stir at

    
     for 12–18 hours. Monitor by TLC or GC.
    
  • Quench: Carefully add 1N HCl (2 mL) to hydrolyze the titanium alkoxides.

    • Caution: Vigorous gas evolution (ethane) will occur.

  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.

Protocol B: Asymmetric Alkylation of Titanium Enolates

Target Reaction: Alkylation of N-acyl oxazolidinone (Evans Auxiliary). Context: Used when adding complex alkyl chains where


 is not available.
Critical Reaction Parameters
ParameterConditionScientific Rationale
Lewis Acid

(1.05 equiv)
Forms a rigid chelate between the imide carbonyls. Must be stoichiometric, not catalytic.
Base DIPEA or

Uses "Soft enolization." The base deprotonates the Ti-coordinated species. Amine base size affects E/Z enolate ratio.
Electrophile Alkyl Halide / Benzyl BromideHighly reactive electrophiles (

active or strong

) work best.
Step-by-Step Methodology

Procedure:

  • Enolization: Dissolve N-propionyl oxazolidinone (1.0 equiv) in dry

    
     at 
    
    
    
    . Add
    
    
    (1.05 equiv) dropwise. The solution turns yellow/orange (Ti-complex).
  • Deprotonation: Add DIPEA (1.1 equiv) slowly. Stir for 30–60 mins at

    
     to form the dark red titanium enolate.
    
  • Alkylation: Cool to

    
     (optional, depending on reactivity) or keep at 
    
    
    
    . Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).
  • Reaction: Stir for 2–4 hours.

  • Quench: Quench with saturated

    
    .
    

Troubleshooting & Optimization Matrix

Use this decision tree to resolve common issues in Ti-mediated alkylations.

Optimization_Matrix Problem Identify Issue Low_Yield Low Yield Problem->Low_Yield Low_EE Low Enantioselectivity (ee) Problem->Low_EE No_Reaction No Reaction Problem->No_Reaction LY_Soln1 Check Water Content: Ti(OiPr)4 hydrolyzes instantly. Dry solvent over mol sieves. Low_Yield->LY_Soln1 LY_Soln2 Increase Catalyst Loading: Titanium aggregates may deactivate. Try 20 mol%. Low_Yield->LY_Soln2 LEE_Soln1 Solvent Switch: Remove THF/Ether. Use Toluene or DCM. Low_EE->LEE_Soln1 LEE_Soln2 Temp Control: Lower T to -20°C or -40°C. Slower rate, higher fidelity. Low_EE->LEE_Soln2 LEE_Soln3 Ligand Purity: Ensure TADDOL/BINOL is optically pure (>99%). Low_EE->LEE_Soln3 NR_Soln1 Activation: Add excess Ti(OiPr)4 to scavenge impurities. No_Reaction->NR_Soln1

Figure 2: Diagnostic workflow for troubleshooting yield and selectivity issues in Titanium-mediated alkylations.

References

  • Seebach, D., et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries." Angewandte Chemie International Edition, 2001.[3]

  • Walsh, P. J. "Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and New Concepts in Asymmetric Catalysis."[4] Accounts of Chemical Research, 2003.[4]

  • Pritchett, S., et al. "Synthesis and Structural Study of Titanium Bis(sulfonamido) Bis(amide) Complexes."[5] Organometallics, 1999.[1][5]

  • Balskus, E. P., & Jacobsen, E. N. "Asymmetric Catalysis with Chiral Hydrogen-Bond Donors." (Contextual reference for non-covalent interactions in similar systems). Science, 2007.

  • Evans, D. A. "Stereoselective Alkylation of Chiral Titanium(IV) Enolates." (Foundational context for Protocol B). Journal of the American Chemical Society, 1982.[6]

Sources

Troubleshooting & Optimization

Part 1: Mechanistic Grounding & The Autocatalytic Cycle

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantiomeric Excess in Diethylzinc Additions

Welcome to the Technical Support Center for asymmetric organozinc chemistry. As a Senior Application Scientist, I have compiled this guide to help researchers and drug development professionals troubleshoot and optimize the enantiomeric excess (ee) of diethylzinc (


) additions to aldehydes. This guide bridges the gap between theoretical mechanistic models and practical benchtop realities, ensuring your catalytic systems are both robust and highly reproducible.

To troubleshoot effectively, you must understand the causality of the reaction. The addition of diethylzinc to aldehydes, particularly when catalyzed by amino alcohols like (-)-DAIB, does not proceed via a simple linear pathway. According to the foundational model established by [1], the active catalytic species is a monomeric zinc chelate[2]. However, this active monomer exists in a dynamic equilibrium with a coordinatively saturated, inactive dimeric resting state[2].

The product itself (a chiral zinc alkoxide) can also associate with the catalyst, leading to asymmetric autocatalysis and non-linear effects (NLE)[3]. Understanding this monomer-dimer equilibrium is the master key to solving issues related to stalled reactions and unexpected ee values.

G Ligand Chiral Ligand (e.g., DAIB) Monomer Active Monomeric Catalyst Complex Ligand->Monomer ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Monomer Dimer Inactive Dimeric Resting State Monomer->Dimer Equilibrium (Concentration/Temp Dependent) TS Alkyl Transfer Transition State Monomer->TS Aldehyde Aldehyde Substrate Aldehyde->TS TS->Monomer Catalyst Regeneration Product Chiral Product (High ee) TS->Product

Mechanistic pathway of DAIB-catalyzed diethylzinc addition to aldehydes.

Part 2: Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee) is significantly lower than reported literature values. What is the most likely cause? A1: The most common culprit is trace moisture or oxygen introducing a competing racemic background reaction[4].

  • Causality: Diethylzinc reacts violently with water to form ethylzinc hydroxide (

    
    ) or zinc oxide species. These degradation products act as achiral Lewis acids that rapidly catalyze the direct, unselective addition of 
    
    
    
    to the aldehyde, bypassing your chiral ligand entirely.
  • Solution: Ensure absolute anhydrous conditions. Flame-dry all Schlenk glassware under vacuum, use freshly distilled or rigorously dried solvents (e.g., over molecular sieves), and titrate your

    
     solution before use to confirm its active molarity.
    

Q2: I am observing a "stalled" reaction with low conversion (e.g., <20% after 24 hours), despite using the correct stoichiometry. What is happening? A2: You are likely trapped in the inactive dimeric resting state[2].

  • Causality: In amino-alcohol catalyzed additions, the active monomeric catalyst can dimerize into a stable, unreactive complex[2]. High concentrations or excessively low temperatures can push the equilibrium entirely toward this inactive dimer.

  • Solution: Slightly elevate the reaction temperature (e.g., from 0 °C to 10 °C or room temperature) or decrease the overall concentration of the reaction mixture. This shifts the thermodynamic equilibrium back toward the active monomeric species.

Q3: Should I add Titanium tetraisopropoxide (


) to my reaction? Literature seems divided on this. 
A3:  It depends entirely on your ligand class.
  • Causality: Highly reactive amino alcohols (like DAIB) spontaneously form active zinc chelates and do not require additives[3]. However, diol-based ligands—such as [5] or [6]—rely on

    
     to form a chiral titanate complex. The titanium acts as a potent Lewis acid, activating the aldehyde carbonyl oxygen, while facilitating the transmetalation of the ethyl group from zinc to titanium, and finally to the substrate[6].
    
  • Solution: If using TADDOLs, BINOLs, or sugar-derived diols,

    
     (typically 1.2 to 1.4 equivalents) is mandatory for high conversion and ee[6],.
    

Q4: My chiral ligand has an optical purity of only 80% ee, but my product is isolated at 95% ee. Is this an error in my chiral HPLC measurement? A4: No, you are likely observing a positive Non-Linear Effect (NLE), also known as asymmetric amplification[2],[1].

  • Causality: In the monomer-dimer equilibrium, the minor enantiomer of your ligand forms a highly stable, inactive heterochiral dimer (meso-like) with the major enantiomer[3]. This effectively sequesters the chiral impurity, leaving only the enantiopure major ligand available in the solution to form the active monomeric catalyst[3].

  • Solution: Rely on this phenomenon! It is a self-correcting thermodynamic feature of dialkylzinc additions. Proceed with your HPLC data confidently, provided your baseline resolution is sound.

Part 3: Standardized Experimental Protocol

Below is a field-proven, self-validating methodology for the enantioselective addition of diethylzinc to aldehydes using a


-activated diol ligand (e.g., a carbohydrate-derived diol or TADDOL)[6].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x to ensure an oxygen/moisture-free environment).

  • Pre-complexation: Add the chiral diol ligand (10–20 mol%) to the flask. Dissolve in anhydrous hexane or toluene (0.25 M relative to substrate). Add

    
     (1.4 equiv.) dropwise. Stir at room temperature for 30 minutes to ensure complete formation of the chiral titanate complex[6].
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Transmetalation: Slowly inject a 1.0 M solution of

    
     in hexanes (2.5 to 3.0 equiv.)[6]. Stir for 10 minutes.
    
  • Substrate Addition: Add the aldehyde (1.0 equiv.) dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction & Quench: Stir at 0 °C until complete consumption of the aldehyde is observed via TLC. Quench carefully by adding saturated aqueous

    
     dropwise at 0 °C to safely destroy unreacted organozinc species.
    
  • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Determine ee via chiral HPLC[6].
    

G Step1 1. Preparation Flame-dry Schlenk, Argon purge Step2 2. Pre-complexation Ligand + Ti(OiPr)4 (30 min, RT) Step1->Step2 Step3 3. Cooling Cool to 0°C Step2->Step3 Step4 4. Transmetalation Add 1M Et2Zn Step3->Step4 Step5 5. Addition Add Aldehyde slowly Step4->Step5 Step6 6. Quench & Workup NH4Cl (aq), Extract & HPLC Step5->Step6

Step-by-step workflow for the enantioselective addition of diethylzinc to aldehydes.

Part 4: Quantitative Data & Comparative Ligand Performance

To assist in ligand selection, the following table summarizes the performance of benchmark chiral ligands in the addition of


 to aldehydes.
Ligand TypeSubstrateCatalyst LoadingAdditiveConversion (%)Enantiomeric Excess (ee %)
(-)-DAIB Benzaldehyde2 mol%None9798 (S)
TADDOL-derivative Benzaldehyde10 mol%

(1.2 eq)
9598 (R/S depending on core)
Carbohydrate-diol (D-fructose) Benzaldehyde20 mol%

(1.4 eq)
10092 (R)
Carbohydrate-diol (D-fructose) Hexanal20 mol%

(1.4 eq)
8562 (R)

(Note: Aliphatic aldehydes like Hexanal generally yield lower ee due to increased conformational flexibility and a lack of


 stacking interactions with the catalyst pocket[6].)

References

  • Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition in English, 1991.

  • Seebach, D. et al. "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries." Angewandte Chemie International Edition, 2001.

  • "Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes." Molecules (MDPI), 2025.

  • "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia.

Sources

Technical Support Center: Purification & Recovery of 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-AA-79868 Topic: Removal and recovery of 2-Amino-1,1,3-triphenylpropan-1-ol from reaction mixtures. Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering this compound (CAS: 79868-78-3) as a chiral auxiliary or ligand in asymmetric synthesis (e.g., enantioselective alkylations or reductions).[1] Its structural rigidity and steric bulk—provided by three phenyl rings—make it excellent for stereocontrol but notorious during workup.

The Core Challenge: Unlike smaller amino alcohols (e.g., phenylalaninol), 2-Amino-1,1,3-triphenylpropan-1-ol is highly lipophilic. It does not always partition cleanly into aqueous acid, often stabilizing emulsions or precipitating as a hydrochloride gum at the interface.

This guide details three validated protocols to remove this impurity, prioritizing product yield and auxiliary recovery.

Module 1: The "Split-Phase" Protocol (Acid-Base Extraction)

Best for: Neutral or acidic reaction products (e.g., alcohols, ketones, esters).

This is the standard approach, but it requires modification due to the lipophilicity of the auxiliary.

The Logic

The amino group (


) accepts a proton from HCl, forming a salt. However, the triphenyl scaffold makes the salt semi-soluble in organic media, leading to "oiling out." We solve this by controlling the solvent polarity.
Step-by-Step Protocol
  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) or MTBE .

    • Critical: Avoid Dichloromethane (DCM) if possible. Amino alcohol salts are often surprisingly soluble in DCM, leading to poor separation.

  • Acid Wash (The "Crash" Method):

    • Add 1M HCl (1.2 equivalents relative to the amino alcohol).[2]

    • Observation: You may see a white solid or gum form at the interface. This is normal. It is the hydrochloride salt of the auxiliary.

  • Filtration (Optional but Recommended):

    • If the salt precipitates cleanly, filter it off through a sintered glass funnel. This removes the bulk of the impurity immediately without extraction.

    • Save the solid: This is your recovered auxiliary (see Module 4).

  • Phase Separation:

    • If no solid forms, separate the aqueous layer.

    • Perform two additional washes with 1M HCl.

  • Final Polish: Wash the organic phase (containing your product) with Brine, dry over

    
    , and concentrate.[3][4]
    
Troubleshooting: "I have a massive emulsion."

The bulky phenyl groups act as surfactants.

  • Fix 1: Add a small amount of Methanol (MeOH) (5-10% v/v) to the mixture. This breaks surface tension.

  • Fix 2: Filter the entire emulsion through a pad of Celite. The physical agitation often breaks the bubbles.

Module 2: Chromatographic Separation

Best for: Basic products (where acid wash is impossible) or trace removal.

The Logic

The free amine interacts strongly with the acidic silanols on silica gel, causing severe tailing (streaking). We must competitively block these sites.

Protocol
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must dope your solvent system with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

    • Example: Hexanes:EtOAc:TEA (80:19:1).

  • Visualization:

    • The amino alcohol is UV active (strong absorption due to 3 phenyl rings).

    • Stain: Ninhydrin (turns distinct red/purple upon heating).

CompoundApprox

(Hex:EtOAc 3:1)
Detection
Target Product 0.4 - 0.8UV / PMA / Anisaldehyde
2-Amino-1,1,3-triphenyl... 0.1 - 0.2 (Streaks without TEA)UV / Ninhydrin

Module 3: Resin Scavenging (Polishing)

Best for: Late-stage purification (API) where <100 ppm amine is required.

If chromatography is too expensive or difficult, use a sulfonic acid resin to "catch" the amine.

Protocol
  • Resin Selection: Use a macroporous strong cation exchanger (e.g., Amberlyst® 15 or Dowex® 50W ).

  • Solvent Compatibility: Dissolve crude mixture in THF or MeOH (DCM is poor for resin swelling).

  • Execution:

    • Add 3-5 equivalents of resin (based on resin capacity, usually ~4.7 meq/g).

    • Stir gently for 2-4 hours at room temperature.

    • Check: Spot TLC of the supernatant. The Ninhydrin-active spot should disappear.

  • Workup: Filter the resin. Your product is in the filtrate.

Module 4: Recycling the Auxiliary (Sustainability)

The auxiliary is expensive. Do not discard the acidic washes or the filter cake.

Recovery Workflow

RecyclingLoop Start Acidic Aqueous Layer / HCl Salt Solid Basify Add 2M NaOH until pH > 12 Start->Basify Free the amine Extract Extract with DCM or EtOAc (x3) Basify->Extract Amine becomes lipophilic Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate in Vacuo Dry->Conc Recryst Recrystallize (EtOH/Water or Toluene) Conc->Recryst Crude recovery Final Pure (S)-(-)-2-Amino-1,1,3-triphenylpropan-1-ol Recryst->Final >99% ee

Figure 1: Recovery workflow for 2-Amino-1,1,3-triphenylpropan-1-ol. This process typically recovers >90% of the auxiliary.

Frequently Asked Questions (FAQs)

Q: The HCl salt formed a gummy oil instead of a solid. How do I fix this? A: This is "oiling out," common with lipophilic salts.

  • Immediate Fix: Scratch the glass side of the flask with a spatula to induce nucleation.

  • Solvent Fix: Add a small amount of EtOAc or Ether and sonicate. The gum should harden into a filterable white solid.

Q: Can I use this auxiliary for CBS reduction? A: While structurally related to diphenylprolinol (the classic CBS precursor), this acyclic amino alcohol is more commonly used for chiral imine formation or diethylzinc additions . Ensure you are using the correct ligand for your specific transformation [1].

Q: My product is acid-sensitive (e.g., an acetal). How do I remove the amine without HCl? A: Do not use the acid wash.

  • Use Resin Scavenging (Module 3) with a weak acid resin (like Amberlite IRC-50) if the product is extremely labile.

  • Alternatively, use Flash Chromatography with 1% Triethylamine (Module 2).

Q: What is the melting point of the pure compound? A: The literature melting point is 139-144 °C [2].[1] If your recovered material melts significantly lower, recrystallize from Ethanol/Water (80:20).

References

  • BenchChem. Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. (Accessed 2025).[4][5]

  • Sigma-Aldrich. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Specification. (Accessed 2025).[4][5]

  • Thermo Scientific Chemicals. L(-)-2-Amino-3-phenyl-1-propanol (Structural Analog Data). (Accessed 2025).[4][5]

  • Santa Cruz Biotechnology. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Properties.[6] (Accessed 2025).[4][5]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

optimizing catalyst loading for triphenyl amino alcohol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this knowledge base to address the specific mechanistic and operational challenges associated with optimizing catalyst loading for triphenyl amino alcohol ligands (such as (S)-2-amino-1,1,2-triphenylethanol) in enantioselective dialkylzinc additions and related transformations.

When scaling up asymmetric transformations, reducing the catalyst loading from a standard 20 mol% down to the 1–5 mol% regime is critical for economic viability. However, this reduction fundamentally alters the kinetic landscape of your reaction. This guide will provide you with the causality behind these kinetic shifts, self-validating protocols, and targeted troubleshooting strategies.

To successfully optimize catalyst loading, you must first understand the competing pathways in the reaction mixture. Triphenyl amino alcohol ligands react with diethylzinc (Et₂Zn) to form a monomeric zinc alkoxide, which is the highly active, enantioselective catalyst[1].

However, as you lower the catalyst concentration, three competing phenomena emerge:

  • Background Racemic Addition: The uncatalyzed addition of Et₂Zn to the aldehyde begins to compete with the ligand-accelerated pathway[2].

  • Catalyst Aggregation: The active monomeric catalyst exists in equilibrium with an inactive homodimeric complex[1].

  • Autocatalysis and Product Inhibition: The newly formed chiral product alkoxide can coordinate with the zinc center, altering the transition state and causing non-linear effects (NLE)[3].

CatalyticCycle L Triphenyl Amino Alcohol (Free Ligand) Cat Monomeric Zinc Alkoxide (Active Catalyst) L->Cat + Et2Zn (Pre-activation) Dim Homodimeric Complex (Inactive Off-Cycle) Cat->Dim Aggregation TS Heterodimeric Transition State (Enantioselective) Cat->TS + Substrate Sub Aldehyde + Dialkylzinc Sub->TS Catalyzed Pathway NonCat Background Racemic Addition (Uncatalyzed) Sub->NonCat Uncatalyzed Pathway (Competes at low loading) Prod Chiral Product Alkoxide TS->Prod Alkyl Transfer Prod->Cat + Et2Zn (Turnover)

Figure 1: Catalytic cycle and competing pathways in amino alcohol-catalyzed dialkylzinc addition.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The enantiomeric excess (ee) erodes significantly when dropping the catalyst loading from 10 mol% to 2 mol%.

  • Causality: This is a classic kinetic competition issue. At high catalyst loadings, the rate of the ligand-accelerated catalyzed pathway vastly outpaces the uncatalyzed background addition. When you reduce the loading to 2 mol%, the absolute concentration of the active monomeric zinc alkoxide drops, allowing the background racemic reaction to compete[2]. Furthermore, the system can display autocatalysis where the product alcohol acts as a competing asymmetric ligand on the zinc, leading to lower selectivity[1].

  • Solution: Implement a slow-addition protocol for the aldehyde (using a syringe pump). By artificially keeping the steady-state concentration of the aldehyde extremely low, you suppress the bimolecular background reaction and force the substrate through the highly active catalyzed pathway.

Issue 2: The reaction stalls at 50-60% conversion when using 5 mol% of (S)-2-amino-1,1,2-triphenylethanol.

  • Causality: Reaction stalling at low loadings is typically caused by the formation of inactive homodimeric complexes or catalyst deactivation via trace moisture[1]. While the bulky triphenyl groups provide steric hindrance that generally discourages dimerization, low temperatures and specific solvent polarities can still push the equilibrium toward the inactive dimer[2].

  • Solution: Slightly elevate the reaction temperature (e.g., from -20 °C to 0 °C) to thermodynamically destabilize the off-cycle dimers and shift the equilibrium back to the active monomer. Ensure rigorous Schlenk techniques, as even ppm levels of moisture will hydrolyze the active zinc alkoxide at 1-2 mol% loadings.

Issue 3: The triphenyl amino alcohol ligand is not fully dissolving in the solvent, leading to inconsistent yields.

  • Causality: Triphenyl amino alcohol ligands are highly crystalline and rigid, resulting in poor solubility in non-polar solvents like hexanes or toluene[4].

  • Solution: Do not add the aldehyde until the ligand is fully dissolved. Pre-mix the solid ligand with Et₂Zn in toluene. The resulting zinc alkoxide complex is significantly more soluble than the free amino alcohol. Never switch to coordinating solvents like THF to solve solubility issues; THF coordinates to the zinc center, disrupting the highly organized transition state and destroying enantioselectivity[2].

Quantitative Data: Loading vs. Performance

The table below summarizes the typical kinetic response when titrating the loading of a triphenyl amino alcohol derivative in the addition of Et₂Zn to an aromatic aldehyde in toluene at 0 °C.

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)Mechanistic Observation
20 9698Complete dominance of the catalyzed pathway.
10 9485Optimal balance of cost and selectivity[2].
5 8981Minor erosion due to competitive background reaction.
2 6967Severe product inhibition and racemic background addition[2].

Experimental Workflow: Self-Validating Protocol at 5 mol% Loading

To successfully operate at low catalyst loadings, your experimental setup must be flawless. The following protocol incorporates built-in visual validation checks to ensure the active catalytic species has formed before the reaction begins.

Workflow Step1 1. Ligand Activation Mix Ligand + Et2Zn Step2 2. Equilibration Stir 30 min at RT Step1->Step2 Step3 3. Substrate Addition Slow addition of Aldehyde Step2->Step3 Step4 4. Quench & Workup Sat. NH4Cl addition Step3->Step4

Figure 2: Standard workflow for enantioselective addition of dialkylzinc to aldehydes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add (S)-2-amino-1,1,2-triphenylethanol (5 mol% relative to the aldehyde). Add anhydrous toluene to achieve a 0.1 M concentration. The mixture will appear as a cloudy suspension.

  • Pre-activation (Self-Validation Checkpoint): Dropwise add diethylzinc (1.0 M in hexanes, 1.2 to 2.0 equivalents). Stir at room temperature for 30 minutes.

    • Validation Check: The cloudy suspension must transition to a completely clear, homogeneous solution. This visual cue confirms the quantitative formation of the soluble, active monomeric zinc alkoxide complex[4]. If the solution remains cloudy, your solvent is likely wet, and the Et₂Zn has been hydrolyzed. Do not proceed.

  • Substrate Addition: Cool the reaction mixture to 0 °C. Add the aldehyde (1.0 equiv) dropwise over 30–60 minutes using a syringe pump. Note: This slow addition is the critical variable that prevents the background racemic reaction at 5 mol% loading.

  • Monitoring & Quench: Stir at 0 °C for 12–24 hours. Monitor by TLC. Once complete, quench carefully with saturated aqueous NH₄Cl at 0 °C to safely destroy unreacted Et₂Zn. Extract with Et₂O, dry over MgSO₄, and concentrate for chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q: What is the "Non-Linear Effect" (NLE), and how does it affect my catalyst loading optimization? A: The non-linear effect occurs when the enantiomeric purity of the product does not linearly correlate with the enantiomeric purity of the catalyst[1]. In zinc additions, this is driven by the relative stabilities of homochiral vs. heterochiral dimeric complexes[3]. If your triphenyl amino alcohol ligand is not strictly >99% ee, operating at lower catalyst loadings can amplify the NLE, leading to unpredictable ee values. Always use enantiopure ligands when optimizing below 5 mol%.

Q: Are triphenyl amino alcohol ligands recoverable at low loadings? A: Yes, but practicality diminishes. Because these ligands are highly crystalline, they can often be recovered during column chromatography or via selective precipitation during workup[5]. However, at <5 mol% loading, the absolute mass of the ligand is often too small for efficient physical recovery, making the optimization of the loading itself the most economically viable strategy.

Q: Can I use additives to boost the reaction rate at 1 mol% loading? A: Yes. The addition of titanium tetraisopropoxide (Ti(OiPr)₄) is a well-documented strategy to promote the reaction and allow for lower amino alcohol loadings[6]. However, be aware that Ti(OiPr)₄ fundamentally changes the mechanism from a zinc-mediated transition state to a titanium-mediated one, which may require re-optimizing your ligand's steric profile.

References

1.[6] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI. mdpi.com. Available at: [Link] 2.[1] Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia. wikipedia.org. Available at: [Link] 3.[5] Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues - ACS Publications. acs.org. Available at: [Link] 4.[2] The catalytic asymmetric addition of alkyl- and aryl-zinc reagents to an isoxazole aldehyde - NIH. nih.gov. Available at: [Link] 5.[3] Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols: Nonlinear Effect in Asymmetric Deactivation of Racemic Catalysts - Wiley-VCH. wiley-vch.de. Available at: [Link] 6.[4] Synthesis and application of heterocyclic and sulfonamide based ligands for asymmetric transform - Radboud University. ru.nl. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about purification methods for recovered 2-Amino-1,1,3-triphenylpropan-1-ol.

Welcome to the technical support resource for the purification of recovered 2-Amino-1,1,3-triphenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this valuable amino alcohol in high purity. Due to its unique structural features—a primary amine, a tertiary alcohol, and three bulky phenyl groups—this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-Amino-1,1,3-triphenylpropan-1-ol?

A1: The main challenges stem from its molecular structure. As an amino alcohol, it is a polar compound, which can lead to strong interactions with polar stationary phases like silica gel in chromatography, often resulting in tailing or poor recovery.[1][2] Its basic amino group can interact with acidic sites on silica gel, potentially causing degradation.[1] Furthermore, its high molecular weight and bulky phenyl groups can make crystallization difficult, sometimes leading to the product "oiling out" instead of forming crystals.[3]

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of technique depends on the impurity profile and scale.

  • Recrystallization: Ideal for removing small amounts of impurities if a suitable solvent system can be found. It is often the most efficient method for obtaining highly pure crystalline material.

  • Flash Column Chromatography: Necessary when dealing with complex mixtures or impurities with similar polarity to the product. Careful selection of the stationary and mobile phases is critical.

  • Acid-Base Extraction: A highly effective workup technique to remove non-basic or non-acidic impurities. By converting the amine to its water-soluble salt, it can be separated from neutral organic compounds.[4][5]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The principle of recrystallization is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[6] For 2-Amino-1,1,3-triphenylpropan-1-ol, which has both polar (amine, alcohol) and non-polar (phenyl rings) characteristics, a systematic approach is needed. Start with small-scale solubility tests with solvents of varying polarity. Common choices could include ethanol, isopropanol, ethyl acetate, toluene, or binary mixtures like ethyl acetate/hexane or ethanol/water.[7]

Q4: Can I purify the compound by forming a salt?

A4: Yes, this is an excellent strategy, particularly if direct crystallization of the free base is challenging. Reacting the basic amino group with an acid (e.g., hydrochloric acid, oxalic acid) forms a salt which often has very different solubility properties and a higher propensity to crystallize.[8][9] The purified salt can then be neutralized with a base to recover the pure amino alcohol. A patent for a similar amino alcohol describes purification via recrystallization of a crystalline salt obtained by adding a suitable acid.[10]

Purification Strategy Selection

The optimal purification strategy depends on the nature of the crude material. The following decision tree can guide your choice.

Start Crude 2-Amino-1,1,3- triphenylpropan-1-ol Decision1 Is the crude material mostly solid or an oil? Start->Decision1 Decision2 Are there significant non-basic impurities? Decision1->Decision2  Oil Proc1 Attempt Recrystallization Decision1->Proc1  Solid Decision3 Does TLC show multiple spots with close Rf values? Decision2->Decision3 No Proc2 Perform Acid-Base Extraction Decision2->Proc2 Yes Decision3->Proc1 No Proc3 Perform Flash Column Chromatography Decision3->Proc3 Yes Decision4 Does it crystallize from test solvents? Proc4 Consider Salt Formation & Recrystallization Decision4->Proc4 No, or oils out End Pure Product Decision4->End Yes Proc1->Decision4 Proc2->Decision3 Proc3->End Proc4->End

Caption: Purification strategy selection workflow.

Troubleshooting Guide

Recrystallization Issues
Problem ID Issue Possible Causes Recommended Actions & Solutions
REC-01 Product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly.[11]2. The boiling point of the solvent is higher than the melting point of the compound (or its impure form).[3]3. High concentration of impurities depressing the melting point.Action: Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to decrease saturation.[11]Solution 1: Allow the flask to cool much more slowly (e.g., in a warm water bath or on a cooling hot plate).[3]Solution 2: Try a lower-boiling point solvent system.Solution 3: Add a seed crystal if available.[7]
REC-02 No crystals form, even after cooling. 1. The solution is too dilute (too much solvent was used).[3][12]2. The compound is highly soluble in the chosen solvent even at low temperatures.3. Impurities are inhibiting crystal nucleation.[7]Action: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[6]Solution 1: Remove some solvent under reduced pressure to increase the concentration and attempt cooling again.[7]Solution 2: Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop of the "good" solvent to clarify before slow cooling.[7]
REC-03 Very low yield after filtration. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[12]2. The crystals were washed with solvent that was not ice-cold, redissolving the product.[12]3. Premature crystallization occurred during a hot filtration step.Action: Collect the filtrate ("mother liquor") and concentrate it to recover a second crop of crystals.Solution 1: Use the absolute minimum amount of hot solvent required to dissolve the solid.[6]Solution 2: Always wash the collected crystals with a minimal amount of ice-cold solvent.[12]
Flash Column Chromatography Issues
Problem ID Issue Possible Causes Recommended Actions & Solutions
CHROM-01 Compound streaks or "tails" on TLC and column. 1. The compound is interacting strongly with the acidic silica gel stationary phase.[1]2. The mobile phase is not polar enough to elute the compound effectively.3. The column is overloaded with crude material.Action: Add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide, to neutralize the acidic sites on the silica gel.[1]Solution 1: Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[1]Solution 2: Use a less acidic stationary phase, such as neutral alumina.
CHROM-02 Compound does not move from the origin (Rf = 0). 1. The mobile phase is too non-polar.2. The compound has irreversibly adsorbed to the stationary phase.Action: Switch to a much more polar solvent system. A common choice for very polar compounds is a mixture of dichloromethane (DCM) and methanol.[1]Solution: If the compound is suspected to be degrading on silica, test its stability by spotting it on a TLC plate, waiting an hour, and then developing it to see if new spots appear.[1] If it degrades, consider using a different stationary phase like alumina or reversed-phase silica.
CHROM-03 Poor separation from a close-running impurity. 1. The chosen mobile phase does not provide enough selectivity.2. The column was packed poorly or run too quickly.Action: Optimize the solvent system using TLC. The ideal system should give your target compound an Rf value of ~0.3.[1]Solution 1: Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to DCM/methanol).Solution 2: Run a shallower solvent gradient during elution to better resolve the components.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a suitable solvent system has been identified (e.g., Isopropanol).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar. Place the flask on a stirring hotplate and add a small volume of isopropanol (e.g., 5 mL).

  • Heating: Heat the mixture to a near-boil while stirring. Add more isopropanol dropwise until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper into a pre-warmed clean flask. This prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities clinging to the crystal surface.[12]

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amino alcohol from neutral organic impurities.

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure. This converts the amine to its hydrochloride salt, which dissolves in the aqueous layer.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine salt. Combine the aqueous extracts.

  • Wash (Optional): The original organic layer, now containing neutral impurities, can be discarded. For a more thorough purification, wash the combined acidic aqueous extracts with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 10, check with pH paper). The free amine, 2-Amino-1,1,3-triphenylpropan-1-ol, will precipitate as a solid or oil.[5]

  • Final Extraction: Extract the free amine back into a fresh organic solvent (DCM or EtOAc) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

This protocol uses a basic modifier to improve peak shape and recovery.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. If the compound does not move, switch to a more polar system like Dichloromethane/Methanol. Add 1% triethylamine (TEA) to the solvent system to prevent tailing. An ideal system will give the desired product an Rf of approximately 0.3.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the "eluent"). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a strong solvent like DCM. Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-1,1,3-triphenylpropan-1-ol.

Start Crude Product Oils Out During Recrystallization Step1 Re-heat solution to dissolve the oil Start->Step1 Decision1 Was the initial cooling rate fast? Step1->Decision1 Step2 Add 1-5% more 'good' solvent to reduce saturation Decision1->Step2 No Step3 Allow solution to cool VERY slowly (e.g., in a dewar or insulated box) Decision1->Step3 Yes Step2->Step3 Decision2 Does it still oil out? Step3->Decision2 Step4 Attempt to induce crystallization by scratching or seeding Decision2->Step4 Yes Step5 Change solvent system. Consider a lower boiling point solvent or a different binary mixture. Decision2:e->Step5:w Yes, after trying scratching/seeding End Crystals Form Decision2->End No Step4->Decision2 EndFail Purify via another method (e.g., Chromatography) Step5->EndFail

Caption: Troubleshooting workflow for "oiling out".

References

  • Recrystallization1. (n.d.).
  • Column chromatography purification tips for polar acetanilide compounds - Benchchem. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem. (2025, December).
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. (n.d.).
  • HPLC problems with very polar molecules - Axion Labs. (2024, January 25).
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.).
  • HPLC Troubleshooting. (n.d.).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Troubleshooting: The Workup - University of Rochester. (n.d.).
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Isolation of aminoalcohol. (2000, January 28). Google Patents.
  • (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol | CAS 86906-05-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate.
  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts - PMC. (2017, July 21). National Center for Biotechnology Information.
  • (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | CAS 79868-78-3. (n.d.). LookChem.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (2025, December).
  • (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol 98% | 86906-05-0. (n.d.). Sigma-Aldrich.
  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.
  • Overcoming challenges in the purification of 1-Aminoethanol - Benchchem. (n.d.).
  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018, January). ResearchGate.
  • Process for the preparation of amino-alcohols. (n.d.). Google Patents.
  • (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol 98% | 79868-78-3. (n.d.). Sigma-Aldrich.
  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. (n.d.). Google Patents.
  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (n.d.). Google Patents.
  • Thin Layer Chromatography of Amino Acids. (n.d.). CR Subscription / CR Journals.
  • Chromatography of amino acids. (n.d.). BioTopics.
  • Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC. (2023, April 12). National Center for Biotechnology Information.

Sources

overcoming steric hindrance in bulky amino alcohol catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Steric Hindrance & Optimizing Reactivity

Ticket ID: #AA-CAT-OPT-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Catalyst Engineering Support Hub. You are likely here because your bulky amino alcohol catalyst—designed for high enantioselectivity—is suffering from kinetic arrest (low turnover) or conformational flux (low ee).[1]

In asymmetric catalysis, steric bulk is a double-edged sword. You need it to enforce the chiral pocket, but excessive bulk prevents substrate approach and induces catalyst aggregation.[1] This guide moves beyond basic chemistry into catalyst engineering , treating the ligand as a tunable machine.

Module 1: The Reactivity-Selectivity Paradox

Before troubleshooting, you must diagnose whether your failure is Kinetic (reaction too slow) or Thermodynamic/Transition State (poor face differentiation).[1]

The Decision Matrix

Use this logic flow to determine your optimization strategy.

OptimizationLogic start EXPERIMENTAL OUTCOME low_yield Low Yield / No Reaction (Kinetic Failure) start->low_yield low_ee Low Enantiomeric Excess (Selectivity Failure) start->low_ee agg_check Check for Aggregation (Non-Linear Effects) low_yield->agg_check Step 1 temp_check Check Temperature (Is T too high?) low_ee->temp_check Step 1 break_agg Add Coordinating Solvent (THF/DME) or Lewis Base agg_check->break_agg Aggregation Detected tune_elec Electronic Tuning (Add EWG to Backbone) agg_check->tune_elec Monomeric but Slow steric_wall Steric Gearing (Add Ortho-Substituents) temp_check->steric_wall T is Optimized rigidify Rigidify Backbone (Cyclic vs. Acyclic) temp_check->rigidify Conformational Flux

Figure 1: Diagnostic workflow for amino alcohol catalyst optimization. Identify the failure mode to select the correct tuning parameter.

Module 2: Troubleshooting Low Conversion (Kinetic Failure)

Symptom: The reaction stalls after 10-20% conversion, or requires excessive catalyst loading (>10 mol%).[1] Root Cause: The "Bulky" groups are causing the catalyst to form stable, inactive dimers (resting state) or preventing substrate binding.[1]

Solution A: Disrupting Aggregation (The "NLE" Check)

Amino alcohols (like DAIB or ephedrine derivatives) often form thermodynamically stable dimers in non-polar solvents (Hexane/Toluene).[1] This leads to Non-Linear Effects (NLE) .[1]

  • The Fix: Introduce a "disruptor" to break the dimer into the active monomeric species.

  • Protocol: Add small amounts of a coordinating solvent or additive.

    • Option 1: Switch solvent from Toluene to CH₂Cl₂ or Et₂O (moderate coordination).[1]

    • Option 2: Add THF (1-2 equiv relative to metal). Warning: Too much coordinating solvent can outcompete the substrate.

Solution B: Electronic Activation (The "Acidifying" Trick)

If sterics are required for selectivity, do not reduce them.[1] Instead, increase the Lewis Acidity of the metal center (Zn, Cu, Ru) by modifying the ligand electronics.[1]

  • Mechanism: Adding Electron-Withdrawing Groups (EWGs) to the ligand backbone pulls electron density away from the chelating heteroatoms (N/O), making the metal center more electrophilic (reactive).[1]

  • Implementation: Replace phenyl rings with 3,5-bis(trifluoromethyl)phenyl groups.[1]

Data Comparison: Electronic Tuning Effect Reaction: Diethylzinc addition to benzaldehyde (Standard Test)

Ligand BackboneSubstituent (R)Electronic NatureYield (24h)ee
Phenyl-Glycinol-HNeutral45%82%
Phenyl-Glycinol-OMe (para)Electron Donating30%78%
Phenyl-Glycinol-CF₃ (meta) Electron Withdrawing 92% 94%

Note: The EWG (-CF₃) increases reactivity WITHOUT compromising the steric pocket. [1][3]

Module 3: Troubleshooting Low Selectivity (The "Leaky" Pocket)

Symptom: High yield, but ee is <80%. Root Cause: The substrate can access the metal center from the "wrong" face because the steric bulk is not positioned to create a rigid "wall."

Solution A: The "Ortho-Wall" Strategy

Bulk at the para position of an aromatic ring is useless for selectivity—it points away from the active site. You must place bulk at the ortho position.

  • The Fix: Use 2,4,6-trialkyl substituted aromatic rings (Mesomery or Super-Mesityl groups) on the nitrogen or the carbinol center.[1]

  • Why it works: This creates a "geared" system where the rotation of the ligand is restricted, locking the transition state into a single geometry.

Solution B: Backbone Rigidity (Indanol vs. Acyclic)

Acyclic amino alcohols (like ephedrine) have rotational degrees of freedom that allow "leakage."[1]

  • The Fix: Switch to cyclic backbones.

  • Recommendation: Use cis-1-amino-2-indanol or camphor-derived ligands. The fused ring system prevents bond rotation, enforcing a tighter chiral pocket.[1] [2][4][1][2][3][4][5][6][7][8][9][10][11]

Module 4: Standard Validation Protocol

Use this self-validating system to benchmark your catalyst. If your catalyst fails this protocol, the issue is likely purity or moisture , not the catalyst design.[1]

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Target: 1-phenyl-1-propanol

Reagents:

  • Benzaldehyde (Freshly distilled, stored under Ar).[1]

  • Diethylzinc (

    
    , 1.0 M in hexane).[1][12]
    
  • Amino Alcohol Catalyst (5 mol%).[1]

  • Solvent: Toluene (Anhydrous).[1]

Step-by-Step Workflow:

  • Catalyst Activation (Critical):

    • In a flame-dried Schlenk tube, dissolve Amino Alcohol (0.05 mmol) in Toluene (2 mL).

    • Add

      
       (1.2 mmol) FIRST. 
      
    • Why? You must form the Zinc-Alkoxide active species before the aldehyde is present. Stir at RT for 20 mins. You should see ethane gas evolution.

  • Substrate Addition:

    • Cool the mixture to 0°C . (Lower T improves ee).

    • Add Benzaldehyde (1.0 mmol) dropwise.[1]

  • Reaction Monitoring:

    • Stir at 0°C. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: If reaction is <10% complete after 2 hours, allow to warm to RT.[1] If still slow, refer to Module 2 .

  • Quench & Analysis:

    • Quench with saturated

      
       (aq).[1]
      
    • Extract with

      
      , dry over 
      
      
      
      .[1]
    • Analyze ee via Chiral HPLC (Chiralcel OD-H or AD-H column).

Frequently Asked Questions (FAQ)

Q: My catalyst is a solid precipitate during the reaction. Is this bad? A: Yes. In amino alcohol catalysis (especially Zinc systems), the active species is usually soluble.[1] A precipitate often indicates the formation of an insoluble zinc-oxide oligomer (catalyst death) caused by moisture. Action: Re-dry your solvent and check your inert gas line.

Q: I see a "Positive Non-Linear Effect" (+NLE). What does this mean? A: This is good news! It means the heterochiral dimer (R,S-dimer) is much more stable (and less reactive) than the homochiral dimer (R,R-dimer).[1] Even if your catalyst is only 80% ee, the "bad" enantiomer is trapped in the inactive (R,S) dimer, leaving the active species as highly enriched (R,R) monomer. You can get 99% ee product from 80% ee catalyst. [5]

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Absolutely not. Protic solvents will react instantly with organometallic reagents (like


), destroying the reagent before it touches the substrate.[1] Use aprotic solvents (Toluene, Hexane, DCM, THF).[1]

References

  • Electronic Tuning of Amino Alcohol Ligands: New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.[4][7][9]

  • Rigid Backbone Advantages (Indanol): Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.[11] MDPI.

  • Electronic Mismatch & Tuning: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols. PMC / NIH.

  • Camphor-Derived Ligands (Steric Bulk): Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate.[8]

  • Non-Linear Effects (NLE) & Aggregation: Engineering Catalysts for Enantioselective Addition... Nonlinear Effects in Asymmetric Deactivation. PubMed.

Sources

effect of temperature on stereoselectivity of amino alcohol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselectivity of Amino Alcohol Ligands

Executive Summary

While the dogma of asymmetric synthesis suggests that "lower temperature equals higher selectivity" (due to the maximization of differences in free energy of activation,


), amino alcohol ligands frequently exhibit non-linear, and sometimes counter-intuitive, temperature dependencies. This guide addresses the thermodynamic and kinetic anomalies specific to amino alcohol ligands—such as isoinversion temperatures , catalyst aggregation , and solubility thresholds —that can cause stereoselectivity to drop or even invert as temperature decreases.

Module 1: The Thermodynamics of Selectivity (FAQ)

Q1: Why does my enantiomeric excess (ee) decrease when I cool the reaction to -78 °C? A1: This is a classic symptom of catalyst aggregation or solubility failure , rather than a failure of the transition state geometry itself.

  • Solubility: Amino alcohol-Lewis acid complexes (e.g., Zinc-aminoalkoxides) are often less soluble than the reagents. At -78 °C, the active chiral catalyst may precipitate out, leaving the reaction to proceed via a slower, non-catalyzed (racemic) background pathway.

  • Aggregation: Many amino alcohol ligands (like DAIB or ephedrine derivatives) form dimers or tetramers in solution. Often, the monomeric species is the active, highly selective catalyst. Lower temperatures stabilize these inactive or non-selective aggregates (the "reservoir"), reducing the concentration of the selective species.

Q2: Can raising the temperature actually improve stereoselectivity? A2: Yes. In systems driven by entropy-enthalpy compensation , higher temperatures can favor the selective pathway.

  • Case Study: In the addition of diethylzinc to aldehydes using perfluoro-substituted amino alcohols, raising the temperature from 0 °C to 40 °C increased the ee from 81% to 92% [1].[1] This occurs when the selective transition state is entropically favored (

    
     is positive) despite being enthalpically distinct.
    

Q3: What is the "Isoinversion Temperature" (


)? 
A3: 

is the specific temperature at which the reaction produces a racemic mixture (0% ee). Below this temperature, one enantiomer is favored; above it, the opposite enantiomer is favored. This happens when the enthalpy term (

) and the entropy term (

) of the differential activation energy oppose each other.
  • Diagnostic: If you observe a switch in the major enantiomer between two temperature points (e.g., 0 °C and -40 °C), you have crossed the

    
     [2].
    

Module 2: Troubleshooting Guide

Use this workflow to diagnose low stereoselectivity.

Scenario A: Low ee% at Low Temperature (-78 °C to -40 °C)
  • Hypothesis: Catalyst precipitation or aggregation.

  • Test: Visually inspect the reaction vessel. Is it cloudy?

    • If Cloudy: The active catalyst has crashed out.

    • Action: Warm to -20 °C or 0 °C. If ee% improves, solubility was the bottleneck.

    • Action: Change solvent to one with better low-temp solubility (e.g., switch from Hexane to Toluene or

      
      ).
      
Scenario B: Non-Linear Effect (NLE) Observed
  • Hypothesis: The ligand is forming hetero-aggregates (if using non-enantiopure ligand) or homo-aggregates.

  • Test: Perform a "dilution study." Run the reaction at the same temperature but at 0.5x and 0.1x concentrations.

    • Result: If ee% changes significantly upon dilution, aggregation is controlling the selectivity.

    • Action: Add a non-chiral additive (e.g., an achiral alcohol or amine) or increase temperature to break aggregates.

Scenario C: Inconsistent Batches
  • Hypothesis: Moisture contamination. Amino alcohol-zinc/titanium complexes are moisture-sensitive. Hydrolysis creates achiral oxides that catalyze the racemic background reaction.

  • Action: Verify solvent dryness (<50 ppm water). Ensure the amino alcohol is dried (azeotropic distillation with toluene) before complexation.

Module 3: Experimental Optimization Protocol

Do not default to -78 °C. Use this "Temperature Scanning" protocol to find the thermodynamic sweet spot.

Step 1: The Broad Scan Run three parallel reactions at fixed concentrations:

  • Reaction A: Room Temperature (25 °C)

  • Reaction B: 0 °C

  • Reaction C: -40 °C

Step 2: Data Analysis & Plotting Calculate


 for each temperature. Plot 

vs.

(Eyring Plot).
  • Linear Plot: The mechanism is consistent. Extrapolate to find the max ee.

  • Non-Linear/Curved Plot: Indicates a change in the rate-determining step or catalyst aggregation state. Do not extrapolate.

Step 3: Isoinversion Check If Reaction A gives the (


)-product and Reaction C gives the (

)-product, you have an isoinversion system.
  • Optimization: Move away from the inversion point. If the slope is steep, small temperature changes will drastically affect ee.

Module 4: Visualizing the Logic

Diagram 1: Troubleshooting Decision Tree

This logic flow guides you through the physical and chemical variables affecting stereoselectivity.

TroubleshootingFlow Start Problem: Low Enantiomeric Excess (ee%) CheckTemp Current Temperature? Start->CheckTemp LowTemp Low Temp (< -20°C) CheckTemp->LowTemp HighTemp Ambient/High Temp (> 0°C) CheckTemp->HighTemp CheckSolubility Is Reaction Mixture Clear? LowTemp->CheckSolubility CheckIsoinv Did Major Enantiomer Switch? HighTemp->CheckIsoinv Cloudy Cloudy/Precipitate CheckSolubility->Cloudy No Clear Clear Solution CheckSolubility->Clear Yes PrecipIssue Issue: Catalyst Precipitation Action: Increase T or Change Solvent Cloudy->PrecipIssue AggregIssue Issue: Catalyst Aggregation Action: Dilute or Increase T Clear->AggregIssue YesSwitch Issue: Isoinversion Point Action: Move T away from T_inv CheckIsoinv->YesSwitch Yes NoSwitch Issue: High Background Reaction Action: Lower T (if soluble) CheckIsoinv->NoSwitch No

Caption: Decision tree for diagnosing low stereoselectivity based on temperature and physical observation.

Diagram 2: The Isoinversion Phenomenon

Understanding how Enthalpy (


) and Entropy (

) compete to determine the major enantiomer.

Isoinversion T_Low Low Temperature (Enthalpy Dominates) T_Inv Isoinversion Temp (T_inv) (ee = 0%) T_Low->T_Inv Increasing T Result_Low Major Product: Enantiomer A T_Low->Result_Low ΔΔG driven by ΔH T_High High Temperature (Entropy Dominates) T_Inv->T_High Increasing T Result_High Major Product: Enantiomer B T_High->Result_High ΔΔG driven by TΔS

Caption: At the Isoinversion Temperature, the enthalpic preference for one enantiomer is exactly canceled by the entropic preference for the other.

References

  • Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005).[1] Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity.[1] Chemistry – A European Journal, 11(3), 945–950.

  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs (Organic & Biomolecular Chemistry).

  • Al Majid, A. M. A., et al. (2013).[2] Enantioselective additions of diethylzinc to aldehydes catalyzed by titanate(IV) complex with chiral bidentate bis-amide ligands.[2][3] Arabian Journal of Chemistry.

  • Soai, K., et al. (2017). Temperature dependent inversion of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Recrystallization of 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Recrystallization Protocols Product: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3) Ticket Type: Advanced Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound via the Grignard addition of phenylmagnesium bromide to L-phenylalanine methyl ester (or similar esters) to serve as a chiral ligand precursor (e.g., for CBS reduction catalysts).

The Challenge: 2-Amino-1,1,3-triphenylpropan-1-ol possesses a "schizophrenic" solubility profile.[1] It contains a highly polar amino-alcohol "head" capable of hydrogen bonding, but it is weighed down by three bulky, hydrophobic phenyl rings.[1] This duality often leads to "oiling out" rather than crystallizing, or the trapping of magnesium salts from the synthesis step.

Physical Properties:

  • Melting Point: 139–144 °C [1][1][2]

  • Appearance: White to off-white crystalline solid[1]

  • Stereochemistry: (S)-enantiomer (critical for chiral auxiliary applications)[1]

Solvent System Selection

The choice of solvent is the single most critical variable.[1] Due to the three phenyl rings, this molecule behaves differently than smaller amino alcohols (like alaninol).

Solvent Compatibility Table[1]
Solvent SystemSuitabilityNotes
Ethanol / Water Primary (Recommended) Best balance.[1] The alcohol dissolves the polar head; water acts as the anti-solvent to force the hydrophobic tail out of solution.[1]
Ethyl Acetate / Hexane Secondary Good for removing non-polar impurities (e.g., biphenyl side products from Grignard).
Toluene Specific Use Useful if the crude is very "greasy." The phenyl rings stack well in toluene, but yield may be lower due to high solubility.
Diethyl Ether Avoid for Cryst.[1]Too volatile; product is often too soluble, leading to films/oils.[1]
Water (Pure) InsolubleThe molecule is too hydrophobic to dissolve in pure water.

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol is designed to maximize enantiomeric purity and crystal habit.[1]

Prerequisites:

  • Crude 2-Amino-1,1,3-triphenylpropan-1-ol (dried, free of bulk solvent).[1]

  • Ethanol (95% or absolute).[1]

  • Deionized Water.[1]

  • Heating mantle/oil bath.[1]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of Ethanol necessary to dissolve the solid at reflux (approx. 80°C).

    • Tip: If the solution is dark/colored, treat with activated charcoal for 5 minutes at reflux, then filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add warm Water dropwise.

    • Stop Point: Stop adding water immediately when the solution turns slightly turbid (cloudy) and the turbidity does not disappear instantly.

  • Re-clarification: Add a few drops of Ethanol to just clear the turbidity (return to a transparent solution).

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling out.[1]

  • Crystallization: Once at room temperature, move to a refrigerator (4°C) for 4–12 hours.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with a cold 1:1 Ethanol/Water mixture.[1]

Troubleshooting & Logic Pathways

Issue A: The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom instead of crystals. This indicates the solution separated into two liquid phases before the freezing point was reached.[1]

Visual Troubleshooting Guide:

RecrystallizationLogic cluster_legend Legend Start Start: Cooling Hot Solution CheckState Observation at 40-50°C Start->CheckState Oil Oiling Out (Liquid Droplets) CheckState->Oil Two liquid phases Crystals Crystals Forming CheckState->Crystals Clear needles Reheat Reheat to Reflux Oil->Reheat Success Filtration & Isolation Crystals->Success AddSolvent Add More Ethanol (Solvent is too polar) Reheat->AddSolvent Decrease polarity Seed Add Seed Crystal at Cloud Point AddSolvent->Seed SlowerCool Insulate Flask (Cool Slower) Seed->SlowerCool SlowerCool->CheckState Retry Process Action Step Outcome Outcome

Figure 1: Decision tree for addressing oiling out during amino-alcohol recrystallization.

Issue B: Persistent Magnesium Salts

Symptom: The product yield is higher than theoretical (>100%), or the ash content is high. The crystals look "dusty" or amorphous.[1] Cause: The Grignard reagent (PhMgBr) generates magnesium salts that can chelate to the amino-alcohol moiety, making them soluble in organic solvents and difficult to wash away [2].[1]

The Fix (Acid Wash Protocol):

  • Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer vigorously with 10% Ammonium Chloride (NH₄Cl) solution (2x).

  • If salts persist:[1] Perform a wash with 1M HCl .[1][3]

    • Note: The product is an amine and will protonate and move to the aqueous layer.

    • Separate the layers.[1][4][5] Keep the Aqueous Acidic Layer .

    • Basify the aqueous layer (pH > 10) with NaOH.[6] The product will precipitate.[1][4][7][8]

    • Extract back into DCM, dry over Na₂SO₄, and evaporate.

  • Proceed to recrystallization.[1][4][7][9]

Issue C: Low Enantiomeric Excess (ee)

Symptom: Optical rotation is lower than the literature value (


, c=1 in CHCl₃) [3].[1]
Fix: 
  • Recrystallize again using Ethyl Acetate/Hexane .[1] Racemates often have different solubility profiles than pure enantiomers.[1]

  • Ensure the starting material (L-Phenylalanine ester) was not racemized during the Grignard addition (keep reaction temp < 0°C during addition).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, because Methanol is more polar than Ethanol, the solubility difference between the "greasy" phenyl rings and the polar head is more pronounced. You may need less water to reach the cloud point.[1]

Q: Why is my product turning pink/red during recrystallization? A: This usually indicates oxidation of trace impurities (phenols or anilines) or trapped iodine from the Grignard initiation.

  • Solution: Add a small amount of sodium thiosulfate to the initial aqueous wash, or use activated charcoal during the hot filtration step of recrystallization.

Q: Is the hydrochloride salt easier to crystallize? A: Yes. If you are struggling with the free base, you can convert it to the HCl salt by bubbling HCl gas into an ethereal solution. The salt is generally much more crystalline and has a higher melting point, though you will need to free-base it later for most catalytic applications.[1]

References

  • LookChem. (n.d.).[1] (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL Chemical Properties. Retrieved from [Link][1]

  • Stack Exchange (Chemistry). (2014).[1][10] Removing unreacted Mg metal in a Grignard reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: 2-Amino-1,1,3-triphenylpropan-1-ol vs. Phenylglycinol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount to function—particularly in drug development—chiral amino alcohols stand as a cornerstone class of catalysts and auxiliaries. Their prevalence stems from their ready availability from the chiral pool, structural modularity, and proven efficacy across a spectrum of stereoselective transformations. This guide provides an in-depth, objective comparison between two prominent chiral amino alcohols: the sterically demanding (S)-2-Amino-1,1,3-triphenylpropan-1-ol and the versatile (R)- or (S)-Phenylglycinol .

Our analysis moves beyond a simple cataloging of features to explore the fundamental relationship between molecular architecture and catalytic performance. By examining their roles in the benchmark asymmetric borane reduction of prochiral ketones and their broader applications as chiral auxiliaries, we aim to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed decisions in catalyst selection.

Structural Architecture: The Foundation of Stereocontrol

The divergent performance of these two amino alcohols is rooted in their distinct molecular structures. While both are 1,2-amino alcohols, the nature and arrangement of their substituents create vastly different steric and electronic environments around the catalytic core.

  • (S)-Phenylglycinol : Features a single phenyl group on the stereogenic carbon bearing the amine. Its relatively modest steric profile makes it a versatile and widely accessible building block for a variety of ligands and auxiliaries.

  • (S)-2-Amino-1,1,3-triphenylpropan-1-ol : Possesses a significantly more congested architecture. In addition to the phenyl group on the amine-bearing carbon, it features a gem-diphenyl moiety on the hydroxyl-bearing carbon and a benzyl group. This triphenyl substitution creates a rigid, well-defined, and highly constrained chiral pocket.

This fundamental structural difference is the primary determinant of their respective catalytic behaviors. The increased steric hindrance in 2-amino-1,1,3-triphenylpropan-1-ol is not a liability but a design feature that can be leveraged for superior stereochemical control in specific applications.[1][2]

G cluster_0 (S)-Phenylglycinol cluster_1 (S)-2-Amino-1,1,3-triphenylpropan-1-ol node_pg Structure: Phenylglycinol Key Features: - Single Phenyl Group - Less Sterically Hindered - Versatile Building Block node_attp Structure: 2-Amino-1,1,3-triphenylpropan-1-ol Key Features: - Three Phenyl Groups - High Steric Hindrance - Rigid Chiral Environment node_pg->node_attp Increased Steric Bulk & Structural Rigidity

Caption: Structural comparison of Phenylglycinol and 2-Amino-1,1,3-triphenylpropan-1-ol.

Performance Benchmark: The Asymmetric Reduction of Prochiral Ketones

The catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation and an ideal arena to compare the efficacy of these ligands.[3][4] The dominant mechanism involves the in situ formation of a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst, from the amino alcohol and a borane source (e.g., BH₃·SMe₂).[5][6] This catalyst coordinates both the ketone and a subsequent equivalent of borane, creating a rigid six-membered transition state that directs hydride delivery to one specific face of the carbonyl.

CBS_Cycle AminoAlcohol 1. Chiral Amino Alcohol + BH₃ Oxazaborolidine 2. Oxazaborolidine (CBS Catalyst) AminoAlcohol->Oxazaborolidine In situ formation Coordination 3. Coordination with Ketone (R-CO-R') Oxazaborolidine->Coordination Complex 4. Catalyst-Ketone Complex Coordination->Complex HydrideDelivery 5. Coordination with BH₃ & Hydride Transfer Complex->HydrideDelivery Forms rigid transition state ProductRelease 6. Product Release (Chiral Alcohol) HydrideDelivery->ProductRelease Stereoselective reduction ProductRelease->Oxazaborolidine Catalyst regeneration Workflow Setup 1. Assemble Dry Glassware under N₂ Atmosphere Cat_Form 2. Catalyst Formation: Amino Alcohol + 0.6 eq BH₃·SMe₂ in THF at RT Setup->Cat_Form Cool 3. Cool to 0°C Cat_Form->Cool Allow catalyst to form fully Add_BH3 4. Add 0.6 eq BH₃·SMe₂ (Stoichiometric Reductant) Cool->Add_BH3 Add_Ketone 5. Add Acetophenone Slowly over 30 min Add_BH3->Add_Ketone Maintain low temp React 6. Stir at 0°C (Monitor by TLC) Add_Ketone->React Control reaction rate Quench 7. Quench Reaction Slowly with MeOH React->Quench When starting material is consumed Workup 8. Aqueous Workup: HCl, NaHCO₃, Brine Quench->Workup Destroy excess borane Dry 9. Dry with MgSO₄ & Concentrate Workup->Dry Purify 10. Purify by Column Chromatography Dry->Purify Analyze 11. Analyze: Yield, Chiral HPLC for ee Purify->Analyze

Sources

HPLC methods for determining ee in amino alcohol catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery in Asymmetric Catalysis: HPLC Methods for Determining ee in Amino Alcohol-Catalyzed Reactions

As a Senior Application Scientist, I frequently encounter the critical bottleneck of accurately quantifying enantioselectivity in asymmetric synthesis. The amino alcohol-catalyzed addition of diethylzinc to aldehydes is a benchmark reaction for evaluating novel chiral ligands[1][2]. However, synthesizing a highly selective catalyst is only half the battle; proving its efficacy requires an unimpeachable analytical method.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of 1-phenyl-1-propanol, the classic product of this reaction. By focusing on the causality behind stationary phase selection and establishing a self-validating protocol, we ensure that your analytical data is both reproducible and scientifically rigorous.

Mechanistic Context: The Chiral Recognition Challenge

In the asymmetric alkylation of benzaldehyde, chiral amino alcohols form a rigid, bimetallic transition state with diethylzinc, directing the ethyl group to one face of the aldehyde[2]. The resulting enantiomers of 1-phenyl-1-propanol have identical physical properties in an achiral environment.

To separate them, we must use a Chiral Stationary Phase (CSP). The CSP forms transient, non-covalent diastereomeric complexes with the enantiomers. Because these diastereomeric complexes have different free energies of formation (


), they elute at different times. The primary forces driving this separation are hydrogen bonding, dipole-dipole interactions, and π-π stacking[3].

Stationary Phase Comparison: Cellulose vs. Amylose

The gold standards for resolving aromatic secondary alcohols in normal-phase HPLC are derivatized polysaccharide columns.

  • Chiralcel® OD-H : Features a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. The linear β-(1→4) linkages create a specific chiral groove.

  • Chiralpak® AD-H : Features an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The helical α-(1→4) linkages present a different spatial arrangement of the same carbamate interaction sites.

While both columns are highly effective, they often exhibit complementary separation profiles. If a racemate co-elutes on an OD-H column due to a lack of steric differentiation, switching to the helical backbone of the AD-H column frequently resolves the issue[3].

Quantitative Data Comparison

The following table summarizes the typical chromatographic parameters and performance metrics for the separation of 1-phenyl-1-propanol enantiomers[1][4][5].

ParameterChiralcel® OD-H (Cellulose-based)Chiralpak® AD-H (Amylose-based)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Optimal Mobile Phase Hexane / 2-Propanol (98:2 to 98.5:1.5)Hexane / 2-Propanol (95:5 to 98:2)
Typical Flow Rate 0.5 – 1.0 mL/min0.5 – 1.0 mL/min
Detection Wavelength 254 nm or 270 nm254 nm or 270 nm
Elution Order (R)-enantiomer elutes firstOften reversed or distinct based on modifier
Typical Retention Times

(R) ≈ 14.3–15.0 min

(S) ≈ 16.7–20.2 min
Highly dependent on exact mobile phase ratio
Resolution (

)
Excellent (

> 2.0)
Excellent (

> 2.0)

Workflow Visualization

The following diagram maps the logical progression from the catalytic reaction through to data processing.

HPLC_Workflow cluster_HPLC 4. Chiral HPLC Resolution Reaction 1. Catalytic Reaction Benzaldehyde + Et₂Zn Catalyst: Chiral Amino Alcohol Workup 2. Reaction Workup Quench with Sat. NH₄Cl Extract with Hexane Reaction->Workup Crude Product Prep 3. Sample Preparation Filter through 0.22 µm PTFE Dilute in Mobile Phase Workup->Prep Organic Layer ODH Chiralcel OD-H Cellulose Backbone Hexane/IPA (98:2) Prep->ODH Aliquot A ADH Chiralpak AD-H Amylose Backbone Hexane/IPA (95:5) Prep->ADH Aliquot B Data 5. Data Processing Calculate % ee = |(R-S)|/(R+S) × 100 ODH->Data Chromatogram ADH->Data Chromatogram

Workflow for the synthesis, workup, and chiral HPLC analysis of 1-phenyl-1-propanol to determine ee.

Self-Validating Experimental Protocol

A robust analytical method must prove its own validity. This protocol incorporates mandatory System Suitability Tests (SST) to ensure the observed ee is a true reflection of the catalyst's performance, not an artifact of poor chromatography.

Phase 1: System Suitability & Baseline Validation

Causality: Before analyzing the asymmetric product, you must prove the column can separate the enantiomers equally.

  • Synthesize the Racemate: React benzaldehyde with ethylmagnesium bromide (achiral conditions) to generate racemic 1-phenyl-1-propanol[1].

  • Blank Injection: Inject 10 µL of the sample diluent (e.g., Hexane/IPA 98:2). Validation check: Ensure no ghost peaks appear between 10–25 minutes.

  • Racemate Injection: Inject 10 µL of the racemic standard (1 mg/mL). Validation check: The chromatogram must show two peaks with an area ratio of exactly 50:50 (±1%) and a resolution (

    
    ) > 1.5.
    
Phase 2: Asymmetric Catalysis & Workup
  • Reaction Setup: Under an inert atmosphere, dissolve the chiral amino alcohol catalyst (typically 5–10 mol%) in anhydrous solvent (e.g., hexane or toluene)[4].

  • Reagent Addition: Add diethylzinc (Et₂Zn), followed by benzaldehyde. Stir at the optimized temperature (e.g., 0 °C) until completion.

  • Quench & Extract: Quench the reaction strictly with saturated aqueous NH₄Cl to safely decompose unreacted Et₂Zn[4]. Extract the aqueous layer with hexane.

  • Sample Prep: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and pass through a 0.22 µm PTFE syringe filter to remove any particulate matter that could degrade the HPLC column.

Phase 3: HPLC Analysis & Spiking Experiment
  • Run the Sample: Inject the filtered product using the validated mobile phase (e.g., Hexane/IPA 98.5:1.5 at 1.0 mL/min for OD-H)[4].

  • Determine Elution Order (Spiking): If the absolute configuration of the major peak is unknown, spike the sample vial with a small amount of an enantiopure standard (e.g., commercially available (R)-1-phenyl-1-propanol).

  • Calculate ee: Integrate the peak areas.

    
    
    

Troubleshooting & Method Optimization

  • Poor Resolution (

    
     < 1.5):  If the peaks overlap, decrease the percentage of the polar modifier (e.g., drop 2-propanol from 2% to 1%). This increases retention time and enhances the interaction with the chiral cavities. Alternatively, lower the column temperature to 15 °C to thermodynamically favor the separation[3].
    
  • Peak Tailing: Secondary alcohols can sometimes tail due to non-specific interactions with residual silanols on the silica support. Adding 0.1% of an organic modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) is generally unnecessary for neutral alcohols like 1-phenyl-1-propanol, but critical if the amino alcohol catalyst is co-eluting and disrupting the baseline.

References

*[1] Preparation of Mesoporous Silica-Supported Chiral Amino Alcohols for the Enantioselective Addition of Diethylzinc to Aldehydes and Asymmetric Transfer Hydrogenation of Ketones. UMP Institutional Repository.[Link] *[2] Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. SCIRP.[Link] *[4] Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols. Wiley-VCH. [Link] *[5] Asymmetric Synthesis of Norbornene Based 1,4-Amino Alcohol Derivatives and Applications. METU Theses.[Link] *[3] Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. MDPI. [Link]

Sources

A Prospective and Comparative Guide to 2-Amino-1,1,3-triphenylpropan-1-ol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of asymmetric synthesis, the precise construction of stereochemically defined molecules is a paramount objective for researchers, scientists, and professionals in drug development. Chiral auxiliaries are a foundational and robust strategy, offering a reliable method to control the stereochemical outcome of chemical transformations by temporarily incorporating a stereogenic unit into a substrate.[1] This guide provides a prospective analysis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol, a structurally unique chiral amino alcohol.

While this compound is commercially available and possesses features indicative of a powerful stereodirecting group, it remains a notably under-researched auxiliary in peer-reviewed literature.[2][3] Consequently, this document will serve as a forward-looking guide, building a strong case for its application by analyzing its unique structural attributes, proposing its mechanism of action, and benchmarking its potential performance against well-established, workhorse auxiliaries like the Evans' oxazolidinones. We will provide detailed, validated protocols adapted for this auxiliary, offering a clear roadmap for its investigation and adoption.

Structural Analysis and Proposed Mechanism of Stereocontrol

The potential efficacy of (S)-2-Amino-1,1,3-triphenylpropan-1-ol as a chiral auxiliary stems from its distinct and sterically demanding architecture. Its key features are:

  • The 1,2-Amino Alcohol Moiety: This functional group arrangement is ideal for the formation of a rigid five-membered oxazolidinone ring, a classic and highly successful auxiliary scaffold.

  • Extreme Steric Encumbrance: The presence of two phenyl groups on the carbinol carbon (C1) and a benzyl group at C3 creates a profoundly crowded chiral environment. This is a significant amplification of the steric bias seen in auxiliaries derived from phenylalaninol, which contain only a single phenyl group.

When converted to an N-acyl oxazolidinone derivative, this auxiliary is primed to exert exceptional stereocontrol. In reactions involving enolate formation, such as alkylations or aldol reactions, the enolate is expected to adopt a planar conformation. The sheer bulk of the 5,5-diphenyl group is hypothesized to completely shield the syn-face of the enolate, leaving only the anti-face accessible to incoming electrophiles. This is achieved through a chelated transition state, where a Lewis acid or metal cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl, locking the system into a rigid, predictable conformation.

G start Start: (S)-2-Amino-1,1,3- triphenylpropan-1-ol aux Protocol 1: Synthesize Oxazolidinone Auxiliary (e.g., Phosgene or CDI) start->aux acyl Protocol 2: N-Acylation (e.g., Propionyl Chloride, Base) aux->acyl rxn Protocol 3: Asymmetric Reaction (e.g., Alkylation with R-X, LDA) acyl->rxn product_attached Diastereomerically Pure Product (Auxiliary Attached) rxn->product_attached cleavage Protocol 4: Auxiliary Cleavage (e.g., LiOH/H2O2) product_attached->cleavage final_product Final Chiral Product (e.g., Carboxylic Acid) cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for application of the chiral auxiliary.

Protocol 1: Synthesis of (S)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one

Causality: This step converts the flexible amino alcohol into a rigid, cyclic carbamate (oxazolidinone). This rigidity is essential for locking the conformation during the subsequent stereoselective reaction. Phosgene or its equivalents are highly reliable reagents for this cyclization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add (S)-2-Amino-1,1,3-triphenylpropan-1-ol (1.0 equiv) and anhydrous toluene (0.2 M).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 20% solution of phosgene in toluene (1.5 equiv) dropwise via the dropping funnel over 30 minutes. Caution: Phosgene is extremely toxic. This step must be performed in a certified chemical fume hood with appropriate safety measures.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone auxiliary.

Protocol 2: N-Acylation with Propionyl Chloride

Causality: The N-acyl group provides the substrate for enolization. The choice of acyl group (acetyl, propionyl, etc.) determines the enolate structure and the final product.

  • Setup: To a flame-dried flask under argon, dissolve the oxazolidinone auxiliary (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the N-propionyl oxazolidinone by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Alkylation with Benzyl Bromide (Prospective)

Causality: This protocol describes the key bond-forming step. LDA is a strong, non-nucleophilic base ideal for clean enolate formation. The low temperature (-78 °C) maintains the kinetic control required for high diastereoselectivity.

  • Setup: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under argon.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Analysis & Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. The diastereomeric ratio of the crude product should be determined by ¹H NMR or HPLC analysis. Purify by flash chromatography.

Protocol 4: Auxiliary Cleavage

Causality: The utility of an auxiliary is contingent on its facile removal without epimerization of the newly formed stereocenter. Lithium hydroperoxide is a standard and mild reagent for hydrolyzing the N-acyl bond to yield the carboxylic acid and the recoverable amino alcohol auxiliary.

  • Setup: Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Reaction: Stir the reaction at 0 °C for 4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite. Concentrate the mixture to remove the THF. The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 and extract with ethyl acetate to isolate the final carboxylic acid product.

Conclusion and Future Outlook

(S)-2-Amino-1,1,3-triphenylpropan-1-ol stands as a chiral auxiliary of significant, albeit unrealized, potential. Its unique structure, featuring a gem-diphenyl moiety, provides a compelling structural rationale for achieving levels of stereocontrol that could surpass many of the currently available and widely used auxiliaries. While the lack of published performance data is a clear gap, it also represents a compelling opportunity for investigation. The protocols and comparative benchmarks provided in this guide offer a comprehensive framework for researchers to unlock the potential of this promising reagent. Future experimental work is essential to validate the hypotheses presented here and to establish the practical scope and limitations of this auxiliary in the demanding field of asymmetric synthesis.

References

  • LookChem. (2017). (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BenchChem. (2025). A Comparative Guide to (S)-2-Amino-3-cyclohexylpropan-1-ol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis.
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids.

Sources

determining absolute configuration of products from amino alcohol catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The "Black Box" of Asymmetric Catalysis

In the field of asymmetric synthesis—specifically utilizing chiral amino alcohol catalysts (e.g., Corey-Bakshi-Shibata (CBS) oxazaborolidines, cinchona alkaloids, or proline derivatives)—predictive models are indispensable. However, relying solely on transition state models (like the Zimmerman-Traxler or CBS "Large/Small" models) is insufficient for regulatory filing or publication.

This guide objectively compares the primary methods for empirically determining the absolute configuration (


 vs. 

) of reaction products. It moves beyond simple optical rotation, offering rigorous protocols for NMR derivatization (Mosher's Method) and Anomalous Dispersion X-Ray Crystallography , while evaluating the emerging utility of Vibrational Circular Dichroism (VCD) .

Part 1: The Landscape of Determination Methods

The choice of method depends on the physical state of your product, the presence of heavy atoms, and the availability of functional groups for derivatization.

Comparative Performance Matrix
FeatureX-Ray Crystallography NMR Derivatization (Mosher) Vibrational CD (VCD) Optical Rotation (

)
Primary Requirement Single CrystalDerivatizable group (-OH, -NH

)
Soluble sampleLiterature standard
Certainty Level Absolute (Gold Standard) High (Reliable for 2° alcohols)High (Requires DFT match)Low (Ambiguous)
Sample Destructive? NoYes (Derivatization)NoNo
Time to Result Days (Crystal growth)4–8 Hours2–4 Hours + Calculation< 1 Hour
Cost/Resource High (Diffractometer)Low (Reagents + NMR)High (Instrument + Software)Low
Key Metric Flack Parameter (

)

Values
Theory vs. Exp. MatchSign (+/-)
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample properties.

method_selection Start Start: Purified Chiral Product IsSolid Is it a solid capable of crystallization? Start->IsSolid XRay Method A: X-Ray Crystallography (Anomalous Dispersion) IsSolid->XRay Yes HasFunc Does it have a derivatizable -OH or -NH2 group? IsSolid->HasFunc No (Oil/Liquid) Mosher Method B: NMR Derivatization (Mosher's Method) HasFunc->Mosher Yes VCD Method C: Vibrational Circular Dichroism (VCD) HasFunc->VCD No (e.g., tertiary center) ChemCorr Method D: Chemical Correlation (Derivatize to known compound) VCD->ChemCorr Inconclusive

Figure 1: Strategic workflow for selecting an absolute configuration determination method based on sample physical properties.

Part 2: Deep Dive – NMR Derivatization (Mosher's Method)

For liquid products of amino alcohol catalysis (common in CBS reductions yielding secondary alcohols), Mosher's Method is the industry standard. It relies on the magnetic anisotropy of the phenyl group in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
The Mechanism

The MTPA ester adopts a preferred conformation in solution where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar (syn-periplanar).

  • The Phenyl Effect: The phenyl group shields protons located "above" or "below" its plane (causing an upfield shift, lower

    
    ).
    
  • The Analysis: By comparing the

    
    -MTPA and 
    
    
    
    -MTPA derivatives, we calculate
    
    
    .[1] The spatial arrangement of positive and negative
    
    
    values maps directly to the stereocenter's configuration.
Protocol: Double-Derivatization Workflow

Objective: Determine the configuration of an unknown secondary alcohol (


).

Reagents:

  • 
    -(-)-MTPA-Cl (yields the 
    
    
    
    -ester).
  • 
    -(+)-MTPA-Cl (yields the 
    
    
    
    -ester).
  • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride to ester. Always track the stereochemistry of the reagent used .

Step-by-Step Procedure:

  • Setup: Prepare two clean, dry 4 mL vials labeled "S-Ester" and "R-Ester".

  • Reaction:

    • To Vial 1: Add 5–10 mg substrate + 200

      
      L Pyridine-
      
      
      
      + 10
      
      
      L
      
      
      -(-)-MTPA-Cl.
    • To Vial 2: Add 5–10 mg substrate + 200

      
      L Pyridine-
      
      
      
      + 10
      
      
      L
      
      
      -(+)-MTPA-Cl.
    • Tip: Performing the reaction directly in deuterated pyridine allows for immediate NMR analysis without aqueous workup, provided the MTPA-Cl is fresh.

  • Incubation: Shake at room temperature for 15–30 minutes. Monitor by TLC (disappearance of alcohol).

  • Workup (Optional but recommended for purity): Dilute with Et

    
    O, wash with 1M HCl, sat. NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
  • Analysis: Acquire

    
    H NMR (and COSY if peaks overlap) for both samples.
    
  • Calculation: Tabulate chemical shifts for protons

    
    , 
    
    
    
    , and
    
    
    to the chiral center.
    • Calculate

      
      .[1][2][3]
      
Interpretation Logic

Construct a model of the molecule.[3][4] If the protons on the left side of the model have


 and protons on the right  have 

, the configuration is assigned based on the Mosher model (Sector Rule).

mosher_logic Data Calculate Δδ = δ(S-ester) - δ(R-ester) Pos Positive Δδ (>0) Protons are on Right (R2) Data->Pos Neg Negative Δδ (<0) Protons are on Left (R1) Data->Neg Model Build Model: Place R1 Left, R2 Right Pos->Model Neg->Model Assign Assign Absolute Configuration Model->Assign

Figure 2: Logical flow for assigning stereochemistry using calculated chemical shift differences (


).

Part 3: Deep Dive – Anomalous Dispersion X-Ray (The Flack Parameter)

When a crystalline solid is available, X-ray crystallography provides the most definitive proof. However, "standard" X-ray only provides relative stereochemistry. To determine absolute configuration, one must exploit anomalous dispersion (Bijvoet differences).

The Flack Parameter ( )

Refined by H.D.[5] Flack, this parameter quantifies the fit of the structural model to the absolute structure of the crystal.[6][7]



Interpretation Guide
Flack Parameter (

)
Standard Uncertainty (

)
InterpretationAction


Model is CorrectPublish


Model is InvertedInvert structure & refine

AnyRacemic TwinCheck enantiopurity (HPLC)


InconclusiveData too weak (needs heavy atom)
Protocol: Ensuring Success with Light Atoms

Most amino alcohol products (C, H, O, N) lack heavy atoms, making anomalous dispersion weak.

  • Crystal Growth: Use slow evaporation or vapor diffusion (e.g., hexane into ethyl acetate).

  • Heavy Atom Derivatization: If

    
     is too high, derivatize the alcohol/amine with a heavy atom.
    
    • Alcohol: React with

      
      -bromobenzoyl chloride.
      
    • Amine: React with

      
      -iodobenzenesulfonyl chloride.
      
    • The presence of Br or I dramatically increases anomalous scattering (

      
      ), reducing the uncertainty 
      
      
      
      .

Part 4: Predictive Modeling (Catalyst Logic)

While empirical verification is required, understanding the catalyst's mechanism provides a necessary "sanity check." In CBS reductions, the stereochemistry is dictated by the transition state assembly .

The CBS Transition State Model

The reaction proceeds via a 6-membered chair-like transition state. The oxazaborolidine catalyst binds the borane (activating it) and the ketone.

  • Key Constraint: The steric bulk of the catalyst (

    
     group on Boron or the amino alcohol backbone) forces the Large (
    
    
    
    )
    group of the ketone away from the catalyst bulk.
  • Result: This locks the face of hydride attack.

cbs_mechanism Cat Oxazaborolidine Catalyst (e.g., (S)-Proline derived) Complex Catalyst-Borane Complex (Lewis Acid Activation) Cat->Complex TS 6-Membered Transition State Ketone Coordinates to Boron Complex->TS Steric Steric Sorting: Large Group (RL) vs Small Group (Rs) TS->Steric Product Hydride Attack from Less Hindered Face Steric->Product Predictable Stereochemistry

Figure 3: Mechanistic flow of the Corey-Bakshi-Shibata (CBS) reduction, highlighting the steric sorting that dictates product configuration.

References

  • Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[4][10][11] Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[12][13][14][15] Chirality, 22, E229–E233. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][2][16] Nature Protocols, 2, 2451–2458. Link

Sources

A Comparative Guide to Turnover Numbers (TON) of Chiral Amino Alcohol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral amino alcohols are a cornerstone of asymmetric catalysis, prized for their efficacy in synthesizing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. A key metric for evaluating the efficiency and industrial viability of a catalyst is its Turnover Number (TON), which quantifies the number of substrate molecules converted to product per molecule of catalyst. This guide provides a comparative analysis of the TONs of various classes of chiral amino alcohol catalysts in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. We will delve into the structural features of these catalysts that influence their activity, present comparative data to guide catalyst selection, and provide detailed experimental protocols for achieving high-TON catalysis.

Introduction: The Significance of Turnover Number (TON) in Asymmetric Catalysis

In the realm of catalysis, the ultimate goal is to achieve the desired chemical transformation with the highest possible efficiency. Two critical metrics used to quantify this efficiency are the Turnover Number (TON) and the Turnover Frequency (TOF) .

  • Turnover Number (TON): This dimensionless quantity represents the total number of moles of substrate that a mole of catalyst can convert into the desired product before becoming deactivated. A higher TON signifies a more robust and cost-effective catalyst, as a smaller amount is required to produce a given quantity of product.

  • Turnover Frequency (TOF): This is the TON per unit of time (typically expressed in h⁻¹ or s⁻¹), and it reflects the intrinsic activity or speed of the catalyst.

For industrial applications, a high TON is paramount. It directly translates to lower catalyst loading, which not only reduces costs associated with often expensive chiral ligands and metal precursors but also simplifies product purification by minimizing catalyst-derived impurities.

Chiral amino alcohols have emerged as a privileged class of ligands in asymmetric catalysis due to their ready availability from the chiral pool (e.g., amino acids), their modular structures that allow for fine-tuning of steric and electronic properties, and their ability to form highly active and selective catalysts with a variety of metals. This guide will focus on a comparative analysis of their performance through the lens of TON in two synthetically important transformations.

Classes of Chiral Amino Alcohol Catalysts and Their Performance

β-Amino Alcohols in the Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are among the most effective catalysts for this transformation, with (–)-DAIB (3-exo-(dimethylamino)isoborneol) being a classic example.

The generally accepted mechanism involves the formation of a dinuclear zinc complex. The chiral amino alcohol acts as a bridge between two zinc atoms, creating a well-defined chiral environment that directs the enantioselective transfer of an ethyl group from one zinc atom to the aldehyde coordinated to the other.

G cluster_0 Catalytic Cycle A R₂Zn + Catalyst B Chiral Zinc-Amino Alcohol Complex A->B Complexation C Aldehyde Coordination B->C Substrate Binding D Dinuclear Zinc Transition State C->D Ethyl Transfer E Product Release D->E Alkoxide Formation E->B Regeneration F Chiral Alcohol Product E->F Hydrolysis

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol.

The structural features of the β-amino alcohol have a profound impact on its catalytic performance. Bulky substituents on the carbon atoms bearing the hydroxyl and amino groups are crucial for creating a sterically hindered environment that enhances enantioselectivity.

Table 1: Comparison of TONs for β-Amino Alcohol Catalysts in the Addition of Diethylzinc to Benzaldehyde

CatalystCatalyst Loading (mol%)TON% eeConditionsReference
(–)-DAIB812.598Toluene, rt[1]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol25097Toluene, 0 °C[2]
(1R,2S)-(–)-N,N-Dibutylnorephedrine (DBNE)25095Toluene, 0 °C[3]
Camphor-derived β-amino alcohol25094Toluene, rt, 15 min[4]
Fructose-derived β-amino alcohol20592Toluene, Ti(OiPr)₄, rt[5]

Note: TON is calculated as (moles of product / moles of catalyst) assuming 100% conversion unless otherwise specified.

Prolinol-Based Catalysts in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, employing a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture. Chiral amino alcohols derived from proline, particularly diphenylprolinol and its derivatives, have proven to be excellent ligands for ruthenium and rhodium catalysts in this transformation.

The mechanism of Noyori-type ATH catalysts involves a metal-ligand bifunctional catalysis. The reaction proceeds through a six-membered pericyclic transition state where the metal hydride and the N-H proton of the ligand are transferred concertedly to the carbonyl group of the ketone.

G cluster_1 Catalytic Cycle A [M-H]⁺ + Ketone D Transition State A->D Hydride Transfer B Pre-catalyst C Active Catalyst B->C Activation (Base) C->A Hydrogen Donor E Product Complex D->E E->C Product Release F Chiral Alcohol E->F

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone.

The efficiency and enantioselectivity of these catalysts are highly dependent on the steric and electronic properties of the prolinol ligand and the metal center.

Table 2: Comparison of TONs for Prolinol-Based Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemCatalyst Loading (mol%)TON% eeConditionsReference
[RuCl₂(p-cymene)]₂ / L-Prolinamide42579 (R)i-PrOH, KOH, -24 °C, 20 h[6]
[RuCl₂(p-cymene)]₂ / (-)-Ephedrine HCl110075H₂O, rt[7]
Mn(I)-NHC complex0.00511,100N/Ai-PrOH, 70 °C, 6 h[8]
Ru-TsDPEN0.520097HCOOH/NEt₃[9]

Note: TON is calculated as (moles of product / moles of catalyst) assuming 100% conversion unless otherwise specified. N/A - Not available in the provided abstract.

Experimental Protocols: A Practical Guide to High-TON Catalysis

Protocol 1: High-TON Diethylzinc Addition to Benzaldehyde using a β-Amino Alcohol Catalyst

This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, aiming for a high turnover number.

Materials:

  • Chiral β-amino alcohol catalyst (e.g., (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Catalyst Preparation: To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral β-amino alcohol catalyst (e.g., 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe and stir to dissolve the catalyst.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the freshly distilled benzaldehyde (1.0 mmol) to the cooled catalyst solution.

    • To this stirred solution, add the diethylzinc solution (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes. Causality: Dropwise addition is crucial to control the exothermicity of the reaction and to prevent the formation of undesired byproducts.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete (typically after several hours), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL). Causality: Quenching deactivates the unreacted diethylzinc and hydrolyzes the zinc alkoxide product.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Protocol 2: High-TON Asymmetric Transfer Hydrogenation of Acetophenone using a Prolinol-Based Catalyst

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ generated ruthenium catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral amino alcohol ligand (e.g., L-Prolinamide)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere

Procedure:

  • Catalyst Pre-formation (in situ):

    • In an inert atmosphere glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.01 mmol) and the chiral amino alcohol ligand (0.04 mmol). Causality: A ligand-to-metal ratio of 2:1 is often optimal for catalyst activity and enantioselectivity.

    • Add anhydrous isopropanol (5 mL) and heat the mixture at 80-100 °C for 20-30 minutes. The solution should become homogeneous.

    • Cool the solution to room temperature.

  • Reaction Setup:

    • In a separate flask, prepare a solution of acetophenone (2.5 mmol) in anhydrous isopropanol (45 mL).

    • Add the ketone solution to the pre-formed catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., -24 °C) using a cryostat.

  • Initiation:

    • Prepare a 0.1 M solution of KOH in anhydrous isopropanol.

    • Initiate the reaction by adding the KOH solution (2.5 mL) to the reaction mixture. Causality: The base is essential for the formation of the active ruthenium hydride species.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench it by adding a few drops of acetic acid to neutralize the base.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter the solution and concentrate the filtrate.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral HPLC or GC.

Factors Influencing Turnover Numbers in Chiral Amino Alcohol Catalysis

Achieving a high TON is not solely dependent on the intrinsic properties of the catalyst but is also heavily influenced by the reaction conditions. Optimization of these parameters is crucial for maximizing catalyst efficiency.

G cluster_2 TON Optimization Workflow A Select Catalyst and Reaction B Vary Catalyst Loading A->B C Optimize Temperature B->C D Screen Solvents C->D E Adjust Substrate Concentration D->E F High TON Achieved E->F

Caption: A logical workflow for optimizing the Turnover Number (TON) of a catalytic reaction.

  • Catalyst Loading: While counterintuitive, lowering the catalyst loading can sometimes lead to an increase in TON, provided the catalyst is sufficiently stable. At very low concentrations, catalyst deactivation pathways may be suppressed.

  • Temperature: Temperature has a complex effect on TON. Higher temperatures generally increase the reaction rate (TOF), but can also accelerate catalyst decomposition, leading to a lower overall TON. The optimal temperature is a balance between these two factors.[10]

  • Substrate and Reagent Purity: Impurities in the substrate or reagents can act as poisons to the catalyst, leading to rapid deactivation and a low TON. Using highly purified materials is essential for achieving high catalyst performance.

  • Solvent: The choice of solvent can significantly impact the solubility of the catalyst and substrate, the stability of the active catalytic species, and the overall reaction rate.

  • Additives: In some cases, the addition of co-catalysts or additives can enhance the stability and activity of the primary catalyst, leading to a higher TON.

Conclusion and Future Outlook

Chiral amino alcohols continue to be a versatile and powerful class of ligands for asymmetric catalysis. As this guide has demonstrated, careful selection of the ligand structure and optimization of reaction conditions can lead to remarkably high turnover numbers, making these catalytic systems attractive for large-scale industrial applications. The ongoing development of new chiral amino alcohol ligands, including those derived from renewable resources and those designed for immobilization and recycling, promises to further enhance the efficiency and sustainability of asymmetric synthesis. The continuous push for higher TONs and TOFs will undoubtedly lead to even more cost-effective and environmentally benign methods for the production of enantiomerically pure molecules that are vital to human health and well-being.

References

  • Palmer, M. J. et al. (2001). Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2. Organometallics, 20(23), 4894-4899. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Sappino, C. et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1847-1858. [Link]

  • Pu, L. & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Contreras, R. et al. (2007). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 18(14), 1738-1742. [Link]

  • González-García, M. et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3345. [Link]

  • List, B. (2004). Proline-Catalyzed Asymmetric Reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Fülöp, F. et al. (2005). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. European Journal of Organic Chemistry, 2005(18), 3927-3934. [Link]

  • Noyori, R. & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K. et al. (1998). Enantioselective addition of diethylzinc to aldehydes catalysed by a β-amino disulfide derived from L-proline. Chemical Communications, (1), 57-58. [Link]

  • van den Berg, M. (2004). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Ramón, D. J. & Yus, M. (2006). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 17(12), 1781-1805. [Link]

  • van Putten, R. et al. (2017). Manganese-Catalyzed Transfer Hydrogenation of Ketones. Angewandte Chemie International Edition, 56(30), 8759-8763. [Link]

  • Reyes, A. et al. (2007). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by an organometallic Ti(IV) compound and a xylose derivative. Journal of the Chilean Chemical Society, 52(3). [Link]

  • Papp, G. et al. (2011). Transfer hydrogenation of acetophenone with catalysts 1-9. Dalton Transactions, 40(35), 8840-8848. [Link]

  • Gonsalvi, L. & Peruzzini, M. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 195. [Link]

  • Lu, S.-M. & Wan, B. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. [Link]

  • Noyori, R. et al. (1999). (2S)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]. Organic Syntheses, 76, 84. [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]

  • Wang, C. et al. (2021). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry, 3(8), 2216-2226. [Link]

  • Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, (13), 1248-1260. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. [Link]

  • Monge, D. et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Takeda, T. et al. (2014). Catalytic Asymmetric α-Iminol Rearrangement: New Chiral Platforms. Journal of the American Chemical Society, 136(40), 14068–14071. [Link]

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]

  • Wen, T. et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 684814. [Link]

  • Trifonov, A. Z. & Ivanova, Y. A. (2008). Addition of Me Zn to benzaldehyde – ligand 2 acceleration through DAIB and catalyst formation. Journal of the University of Chemical Technology and Metallurgy, 43(1), 79-90. [Link]

  • Soai, K. et al. (2017). Temperature drop triggers chirality twist. Chemical Science, 8(3), 2093-2097. [Link]

  • Righi, G. et al. (2020). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Chirality, 32(3), 366-376. [Link]

  • He, G. et al. (2015). Room-Temperature Enantioselective C–H Iodination via Kinetic Resolution. Science, 348(6237), 886-890. [Link]

  • Ganesan, A. & Ganesan, R. (2014). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. Journal of Chemical Sciences, 126(5), 1467–1476. [Link]

  • Sarma, B. (2023). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Chemical Engineering & Process Technology, 14(1). [Link]

  • Kim, D. Y. et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Zabaleta, G. et al. (2020). Mechanistic diversity in acetophenone transfer hydrogenation catalyzed by ruthenium iminophosphonamide complexes. Dalton Transactions, 49(5), 1541-1552. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands not only precision in application but also unwavering diligence in their management from cradle to grave. 2-Amino-1,1,3-triphenylpropan-1-ol is a valuable chiral building block, but its handling and disposal require a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a complete understanding of the substance's intrinsic hazards. The disposal plan is not arbitrary; it is a direct response to the chemical's potential to cause harm. 2-Amino-1,1,3-triphenylpropan-1-ol is classified as a hazardous substance, and its disposal must be managed accordingly.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound. This data dictates the minimum personal protective equipment (PPE) required, segregation protocols, and the ultimate disposal pathway.

Hazard ClassificationGHS CodeSignal Word & Statement
Skin IrritationH315Warning: Causes skin irritation.[1]
Eye IrritationH319Warning: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H335Warning: May cause respiratory irritation.[1]
Water Hazard Class (Germany)WGK 3Severely hazardous to water.[1]

Causality Insight: The WGK 3 classification is particularly critical for disposal.[1] This rating signifies a high potential for aquatic damage, making disposal via the sanitary sewer system strictly prohibited. [2][3] The irritant properties (H315, H319, H335) necessitate handling this compound and its waste within a controlled environment, such as a chemical fume hood, to prevent personnel exposure.[4][5]

Pre-Disposal Protocol: Safe Accumulation and Segregation

Proper disposal begins long before the waste container is full. It starts with the correct procedures for collecting and segregating the waste at its point of generation.

Required Personal Protective Equipment (PPE)

When handling any waste containing 2-Amino-1,1,3-triphenylpropan-1-ol, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation:

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use and disposed of properly after handling.[3][6]

  • Eye/Face Protection: Tightly fitting safety goggles with side shields or a face shield.[3] Standard eyeglasses are not a substitute.

  • Skin and Body Protection: A lab coat that fastens securely. Ensure it is clean and in good condition.[5]

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required to prevent inhalation.[1]

Waste Segregation and Container Selection

To prevent dangerous chemical reactions, all waste streams must be properly segregated.

  • Compatibility: As a basic amino alcohol, 2-Amino-1,1,3-triphenylpropan-1-ol waste must be kept separate from strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[7]

  • Container Choice: Use only approved, chemically compatible hazardous waste containers, typically made of high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[2]

  • Waste Streams: Maintain separate, clearly labeled containers for different waste forms:

    • Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or spatulas.

    • Liquid Waste: Solutions containing the compound, dissolved in an organic solvent.

    • Contaminated Labware: Lightly contaminated items like gloves, bench paper, and empty containers.

Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is crucial for maintaining safety and ensuring regulatory compliance with agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][8]

Step 1: Container Labeling

Proper labeling is a non-negotiable regulatory requirement. Before any waste is added, the container must be labeled with:[9]

  • The words "HAZARDOUS WASTE" .[9]

  • The full, unabbreviated chemical name: "2-Amino-1,1,3-triphenylpropan-1-ol" .

  • The approximate concentration or percentage of the chemical. For mixtures, list all components.[9]

  • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • The date upon which waste was first added (the "accumulation start date").

Step 2: Waste Collection

All transfers of waste should be performed in a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.[4]

  • Solids: Use a dedicated spatula or scoop to transfer solid waste. Avoid crushing or grinding the material, which can generate fine dust.[4]

  • Liquids: Use a funnel when transferring liquid waste to prevent spills. Do not leave the funnel in the container opening.[9]

Step 3: Temporary Storage (Satellite Accumulation)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]

  • Closure: Containers must remain tightly closed at all times, except when actively adding waste.[9]

  • Secondary Containment: Place the container in a secondary bin or tray that can hold the entire volume of the container in case of a leak.

  • Inspection: Inspect the SAA weekly for any signs of leaks, container degradation, or improper labeling.[9]

Step 4: Arranging Final Disposal

Hazardous chemical waste cannot be placed in the regular trash.[2] Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

  • When the waste container is approximately 90% full, complete a chemical waste pickup request form as required by your institution.[9]

  • Ensure all labeling is accurate and legible before the scheduled pickup.

  • Your EHS office will then transport the waste for final disposal via approved methods, such as high-temperature incineration, in compliance with all federal and state regulations.[7]

Emergency Protocols: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spills: For small spills of solid material within a fume hood, ensure full PPE is worn. Gently cover the spill with an inert absorbent material like vermiculite or sand.[4] Carefully sweep the mixture into a designated waste container, label it, and arrange for disposal.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][7]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for correctly categorizing and disposing of waste containing 2-Amino-1,1,3-triphenylpropan-1-ol.

DisposalWorkflow start Identify Waste Containing 2-Amino-1,1,3-triphenylpropan-1-ol decision_form Determine Waste Form start->decision_form solid_waste Pure/Expired Solid or Grossly Contaminated Items (e.g., weigh paper) decision_form->solid_waste  Solid liquid_waste Solution in Solvent (e.g., reaction mixture) decision_form->liquid_waste  Liquid labware_waste Lightly Contaminated Labware (e.g., gloves, wipes) decision_form->labware_waste Contaminated   Labware container_solid Collect in Labeled 'Solid Organic Hazardous Waste' Container solid_waste->container_solid container_liquid Collect in Labeled 'Liquid Organic Hazardous Waste' Container liquid_waste->container_liquid container_labware Collect in Labeled 'Contaminated Solid Waste' Container/Bag labware_waste->container_labware storage Store in Secondary Containment in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_labware->storage end_process Container >90% Full: Request Pickup by EHS / Licensed Waste Contractor storage->end_process

Caption: Disposal workflow for 2-Amino-1,1,3-triphenylpropan-1-ol waste.

References

  • (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3. Chemsrc. Available from: [Link]

  • 3-AMINO-1-PROPANOL For Synthesis. Alpha Chemika. Available from: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. Available from: [Link]

  • Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

Sources

Comprehensive Safety & Handling Guide: 2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 79868-78-3 (S-isomer) | 86906-05-0 (R-isomer) Synonyms: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol; CBS Catalyst Precursor Physical State: White to off-white crystalline powder Hazard Classification: Irritant (Skin/Eye/Respiratory)

Part 1: Executive Safety Summary (Immediate Action Card)

Urgent Safety Directive: Treat 2-Amino-1,1,3-triphenylpropan-1-ol as a Severe Irritant with potential corrosive properties to mucous membranes. While often classified as an irritant (H315, H319, H335), amino alcohols are basic and can cause significant tissue damage upon prolonged contact.

Critical Hazard Profile
Hazard TypeGHS CodeDescriptionImmediate Response
Skin H315 Causes skin irritation.Wash with soap/water for 15 min.[1][2] Remove contaminated clothing.[1][2][3][4]
Eyes H319 Causes serious eye irritation.[3][4][5]Flush with water for 15 min, lifting eyelids.[1] Seek medical attention.
Inhalation H335 May cause respiratory irritation.[1][2][3]Move to fresh air. If breathing is difficult, give oxygen.[2]
Reactivity N/AHygroscopic; absorbs CO₂.Store under inert gas (Ar/N₂) to prevent degradation.

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection requires a layered approach tailored to the compound's physical state (Solid Powder vs. Solvated Reagent).

Eye & Face Protection[2][3][4][5][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).

  • Reasoning: As a fine powder, static electricity can cause particles to "jump" during weighing. Standard safety glasses allow dust entry from the sides.

  • Contact Lens Policy: Strictly prohibited. Dust trapped behind lenses causes severe corneal abrasion and chemical burns.

Hand Protection (Glove Protocol)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Breakthrough Logic:

    • Solid Handling: Standard disposable nitrile is sufficient.

    • Solution Handling (e.g., in THF or Toluene): The solvent dictates the glove choice. If dissolved in Tetrahydrofuran (THF) , use Laminate (Silver Shield) or heavier nitrile, as THF permeates standard nitrile rapidly.

  • Technique: "Double-gloving" is recommended during solution transfer to allow immediate removal of the outer layer upon contamination without exposing skin.

Respiratory & Body Protection
  • Engineering Control (Primary): All weighing and open handling must occur inside a certified Chemical Fume Hood.

  • PPE (Secondary): If hood access is compromised, a NIOSH-approved N95 particulate respirator is the absolute minimum requirement.

  • Clothing: 100% Cotton Lab Coat (buttoned) and long pants. Synthetic fabrics (polyester) should be avoided due to static generation which disperses the powder.

Part 3: Operational Handling Protocols

A. Weighing & Transfer Workflow

This compound is often used as a chiral ligand precursor (e.g., for CBS reduction). Purity is critical.

  • Environment Preparation:

    • Clear fume hood of clutter.

    • Place an ionizing bar or use an anti-static gun on the weighing boat to neutralize static charge, preventing powder scattering.

  • Inert Handling:

    • While not pyrophoric, the amine functionality absorbs atmospheric CO₂ and moisture.

    • Best Practice: Weigh quickly in air and immediately transfer to the reaction vessel, or weigh inside a glovebox for high-precision catalytic work.

  • Solubilization Warning:

    • When dissolving in acidic media or mixing with borane reagents (e.g., BH₃·THF), exotherms may occur. Add solvent slowly.

B. Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the experimental stage.

PPE_Decision_Tree Start Start: Handling 2-Amino-1,1,3-triphenylpropan-1-ol State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Solid_PPE PPE: Nitrile Gloves + Splash Goggles Control: Fume Hood (No Draft) Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Static_Risk Risk: Static Scattering Action: Use Anti-static Gun Solid_PPE->Static_Risk Standard_Solvent Toluene/Alcohol Solvent_Check->Standard_Solvent Aggressive_Solvent THF/DCM Solvent_Check->Aggressive_Solvent Std_Glove PPE: Nitrile Gloves (Double) Standard_Solvent->Std_Glove Agg_Glove PPE: Laminate/Silver Shield Gloves Aggressive_Solvent->Agg_Glove

Caption: PPE selection logic based on physical state and solvent compatibility.

Part 4: Emergency Response & Spill Management[1]

Spill Cleanup Protocol (Solid Powder)

Do NOT use compressed air. This will aerosolize the irritant powder.

  • Isolate: Evacuate the immediate area (3-meter radius) and post "Do Not Enter" signage.

  • Protect: Don full PPE (Goggles, Double Nitrile Gloves, N95/Respirator if outside hood).

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Collect:

    • Scoop the damp material into a wide-mouth waste jar.

    • Wipe the surface with a dilute acetic acid solution (1%) to neutralize amine residues, followed by water.

  • Dispose: Label as "Hazardous Waste: Solid Organic Alkali."

First Aid Measures
  • Eye Contact: Immediately flush with tepid water for 15 minutes. Hold eyelids open. Rotate the eyeball. Time is tissue.

  • Skin Contact: Brush off loose powder before washing. Rinse with soap and water.[1][2] If redness persists, use a soothing lotion (e.g., aloe) and monitor.

  • Inhalation: Remove to fresh air. If coughing or wheezing occurs, seek medical evaluation for potential sensitization.

Part 5: Waste Disposal & Decontamination[1]

Disposal Classification:

  • RCRA Code: Not specifically listed, but dispose as D002 (Corrosive) if pH > 12.5, or general Organic Toxic Waste .

  • Segregation: Never mix amino alcohol waste with strong oxidizing acids (Nitric, Perchloric) or acid chlorides, as violent reactions may occur.

Decontamination of Glassware:

  • Rinse glassware with Ethanol or Acetone first (the compound is organic soluble).

  • Wash with warm soapy water.

  • Acid rinse (1N HCl) is effective for removing trace amine residues, followed by a final water rinse.

References

  • PubChem. (2024). Compound Summary: 2-Amino-1,1,3-triphenyl-1-propanol.[6][7] National Library of Medicine. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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